SIRT5 inhibitor
Description
Propriétés
IUPAC Name |
3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMWPNVCQYZKG-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SIRT5 Inhibition: A Technical Guide for Researchers
Introduction
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. Primarily localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function. Its role in modulating key metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis, has positioned it as a compelling therapeutic target for a range of diseases, from metabolic disorders to cancer. This technical guide provides an in-depth exploration of the mechanism of action of SIRT5 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this rapidly evolving field.
SIRT5 Enzymatic Mechanism
SIRT5 catalyzes the removal of negatively charged acyl groups—succinyl, malonyl, and glutaryl—from lysine (B10760008) residues on substrate proteins. This deacylation reaction is strictly dependent on the co-substrate NAD+. The catalytic process involves the cleavage of the glycosidic bond in NAD+, leading to the formation of a 1'-O-alkylamidate intermediate between the acyl-lysine substrate and ADP-ribose. Subsequent hydrolysis releases the deacylated lysine, nicotinamide (B372718) (NAM), and 2'-O-acyl-ADP-ribose.[1]
Mechanisms of SIRT5 Inhibition
The development of SIRT5 inhibitors has largely focused on two primary strategies: targeting the substrate-binding pocket or the NAD+ binding site.
-
Substrate-Competitive Inhibition: This is the most prevalent and successful approach for developing selective SIRT5 inhibitors. These molecules are designed to mimic the structure of the succinyl-lysine substrate, thereby competing for the active site of the enzyme. The unique structural features of the SIRT5 substrate-binding pocket, particularly the presence of key residues like Tyr102 and Arg105 that accommodate the negatively charged acyl groups, provide an opportunity for designing selective inhibitors.[2][3] Thiosuccinyl peptides, for instance, act as mechanism-based inhibitors by forming a stable covalent intermediate with the enzyme, effectively stalling the catalytic cycle.[4]
-
NAD+ Competitive/Non-competitive Inhibition: Some inhibitors target the binding of the co-substrate NAD+. Nicotinamide (NAM), a natural byproduct of the sirtuin deacylation reaction, acts as a non-competitive inhibitor of SIRT5.[3][5] Suramin, another well-characterized inhibitor, demonstrates a more complex mechanism, binding to both the NAD+ and substrate-binding sites and inducing dimerization of the SIRT5 enzyme.[3] However, targeting the highly conserved NAD+ binding pocket often leads to a lack of selectivity against other sirtuin isoforms.
Quantitative Data on SIRT5 Inhibitors
The potency of SIRT5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for a range of selective and non-selective SIRT5 inhibitors.
Table 1: Selective SIRT5 Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type | Notes |
| H3K9TSu | 5 | Substrate-competitive | A thiosuccinyl peptide that shows high selectivity for SIRT5 over SIRT1-3.[4] |
| Compound 47 | 0.21 | Substrate-competitive | A potent and highly selective pyrazolone-based inhibitor.[6] |
| DK1-04 | 0.34 | Not specified | A cell-permeable and selective inhibitor.[3] |
| Compound 32 | 0.11 | Not specified | A potent thiourea-based inhibitor.[3] |
| Compound 11 | 26.4 | Substrate-competitive | A 2-hydroxybenzoic acid derivative with high selectivity over SIRT1, 2, and 3.[7] |
| Compound 58 | 0.31 | Substrate-competitive | A nanomolar potency inhibitor with improved selectivity over SIRT1/3.[6] |
| MC3482 | ~40% inhibition at 50 µM | Not specified | Demonstrates cellular activity with no significant impact on SIRT1 or SIRT3.[8] |
| Cyclic Pentapeptide | 7.5 | Not specified | A covalent inhibitor with high selectivity over SIRT1/2/3/6.[8] |
Table 2: Non-Selective and Pan-Sirtuin Inhibitors with SIRT5 Activity
| Inhibitor | SIRT5 IC50 (µM) | Other Sirtuins Inhibited (IC50 in µM) | Inhibition Type |
| Suramin | 25 | SIRT1 (5), SIRT2 (10), SIRT3 (75) | NAD+ and substrate competitive[4] |
| Nicotinamide (NAM) | 150 | SIRT1 (120), SIRT2 (75), SIRT3 (50) | Non-competitive[3][4] |
| Cambinol | Weak inhibition | SIRT1 (56), SIRT2 (59) | Peptide-competitive, NAD+-non-competitive[9] |
| Thiobarbiturates | Low µM range | SIRT1 and SIRT2 with similar potency | Not specified[10] |
| Oleanolic Acid | 70 | Not specified | Not specified[3] |
| Echinocystic Acid | 40 | Not specified | Not specified[3] |
| GW5074 | 19.5 (desuccinylation) | SIRT2 (12.5) | Not specified[11] |
Key Signaling Pathways Modulated by SIRT5 Inhibition
SIRT5 plays a pivotal role in regulating key metabolic pathways primarily within the mitochondria. Inhibition of SIRT5 leads to the hyper-succinylation and altered activity of numerous enzymes, thereby impacting cellular energy homeostasis.
Urea Cycle
SIRT5 is a key regulator of the urea cycle, the primary pathway for ammonia (B1221849) detoxification. It deacetylates and activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this cycle.[12][13][14][15] Inhibition of SIRT5 leads to the accumulation of acetylated and inactive CPS1, resulting in impaired ammonia detoxification, which can lead to hyperammonemia, particularly under conditions of fasting or high protein intake.[12][13][14][15]
Caption: SIRT5-mediated regulation of the Urea Cycle.
Fatty Acid Oxidation
SIRT5 is also a critical regulator of fatty acid β-oxidation (FAO), a major pathway for energy production in the heart and skeletal muscle. SIRT5 desuccinylates and activates several enzymes involved in FAO, including very long-chain acyl-CoA dehydrogenase (VLCAD) and enoyl-CoA hydratase, short chain, 1 (ECHS1).[16][17] Inhibition of SIRT5 leads to the hyper-succinylation and reduced activity of these enzymes, resulting in impaired fatty acid metabolism and decreased ATP production.[16]
Caption: SIRT5's role in regulating Fatty Acid Oxidation.
Experimental Protocols
In Vitro SIRT5 Fluorogenic Activity Assay
This assay is a common high-throughput screening method to identify and characterize SIRT5 inhibitors.[18][19][20]
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine linked to a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin)
-
Test compounds (SIRT5 inhibitors)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the microplate wells, add the SIRT5 enzyme and the fluorogenic substrate.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer (trypsin) will cleave the desuccinylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a SIRT5 fluorogenic activity assay.
Western Blot Analysis of Protein Succinylation
This method is used to assess the in-cell efficacy of SIRT5 inhibitors by measuring the level of global protein succinylation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-succinyl-lysine
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the this compound at various concentrations for a specific duration. Include a vehicle-treated control.
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
An increase in the intensity of the bands in the inhibitor-treated lanes compared to the control indicates an increase in protein succinylation, confirming the inhibitory activity of the compound in a cellular context.
Conclusion
The intricate role of SIRT5 in regulating fundamental metabolic pathways has solidified its position as a significant therapeutic target. The development of potent and selective SIRT5 inhibitors holds immense promise for the treatment of various human diseases. A thorough understanding of the diverse mechanisms of action of these inhibitors, coupled with robust experimental validation, is paramount for advancing these compounds from the laboratory to the clinic. This technical guide provides a foundational framework for researchers to delve into the fascinating world of SIRT5 inhibition, fostering further innovation and discovery in this exciting area of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 14. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 15. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 16. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIRT3 and SIRT5 Regulate the Enzyme Activity and Cardiolipin Binding of Very Long-Chain Acyl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Role of SIRT5 in Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a critical role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on a wide range of protein substrates. This post-translational modification activity places SIRT5 at the nexus of several key metabolic pathways, including fatty acid oxidation, glycolysis, the urea (B33335) cycle, and the cellular response to oxidative stress. Dysregulation of SIRT5 function has been increasingly implicated in the pathophysiology of various metabolic diseases, including fatty liver disease, and metabolic syndrome, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of SIRT5's function in metabolic diseases, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
SIRT5 Enzymatic Activity and Substrates in Metabolism
SIRT5 is a highly specific deacylase, with a preference for succinyl-, malonyl-, and glutaryl-lysine modifications over acetyl-lysine. This specificity is attributed to the unique architecture of its substrate-binding pocket. The primary function of SIRT5 is to remove these acyl groups, thereby modulating the activity, stability, and localization of its target proteins. A vast number of SIRT5 substrates have been identified, the majority of which are mitochondrial enzymes involved in core metabolic processes.
SIRT5 in Key Metabolic Pathways
Urea Cycle
SIRT5 is a critical regulator of the urea cycle, the primary pathway for the detoxification of ammonia. Its key target in this pathway is Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme. SIRT5 deacetylates and desuccinylates CPS1, leading to its activation.[1][2][3] In SIRT5-deficient mice, CPS1 activity is reduced by approximately 30%, leading to hyperammonemia, particularly under conditions of fasting or high-protein intake.[4][5] During a 48-hour fast, CPS1 activity is induced by about 50% in wild-type mice, a response that is absent in SIRT5 knockout mice, highlighting the crucial role of SIRT5 in metabolic adaptation.[1]
Fatty Acid Oxidation
SIRT5, in conjunction with SIRT3, plays a positive regulatory role in mitochondrial fatty acid oxidation (FAO).[6] Studies in knockout mice have demonstrated that the absence of SIRT3 and SIRT5 leads to a reduced flux through the FAO pathway.[6] One of the key targets of SIRT5 in this pathway is the very long-chain acyl-CoA dehydrogenase (VLCAD). SIRT5 desuccinylates multiple lysine residues on VLCAD, which is important for its enzymatic activity and its interaction with the inner mitochondrial membrane.[7]
Glycolysis and Tricarboxylic Acid (TCA) Cycle
The role of SIRT5 in glycolysis is complex and appears to be context-dependent. Some studies suggest that SIRT5 promotes glycolysis by demalonylating and activating several glycolytic enzymes.[8][9] Conversely, other evidence indicates that SIRT5 can inhibit glycolysis. For instance, glycolytic flux is significantly lower in primary hepatocytes from SIRT5 knockout mice.[10] In the context of the TCA cycle, SIRT5 has been shown to desuccinylate and inhibit the activity of Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain.[11] Knockdown of SIRT5 in cells leads to a roughly 3.5-fold increase in cellular respiration in the presence of succinate, indicating a significant upregulation of SDH activity.[12]
Oxidative Stress Response
SIRT5 plays a crucial role in mitigating oxidative stress. It regulates the levels of reactive oxygen species (ROS) through the deacylation of several key enzymes involved in antioxidant defense. For example, SIRT5 knockout cancer cells exhibit higher levels of ROS.[13]
Quantitative Data on SIRT5 Function
The following tables summarize the available quantitative data on the impact of SIRT5 on key metabolic enzymes and processes.
| Metabolic Pathway | Enzyme/Process | Effect of SIRT5 Knockout/Deficiency | Quantitative Change | Reference |
| Urea Cycle | CPS1 Activity | Decrease | ~30% reduction | [4][5] |
| CPS1 Activity (Fasting) | Abolished induction | No ~50% increase as seen in WT | [1] | |
| TCA Cycle | Succinate-driven Respiration (SDH activity) | Increase | ~3.5-fold increase | [12] |
| Glycolysis | Glycolytic Flux | Decrease | "Significantly lower" | [10] |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Increase | "Higher levels" | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by SIRT5 and a general workflow for investigating SIRT5 function.
Detailed Experimental Protocols
SIRT5 Enzymatic Deacylation Assay (In Vitro)
This protocol describes a general method to measure the deacylase activity of recombinant SIRT5 in vitro using a synthetic acylated peptide substrate.
Materials:
-
Recombinant human SIRT5
-
Acylated peptide substrate (e.g., succinyl-lysine containing peptide)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (for fluorescence or colorimetric-based assays)
-
96-well black microplate (for fluorescence) or clear microplate (for colorimetric)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the acylated peptide substrate in the wells of the microplate.
-
Initiate the reaction by adding recombinant SIRT5 to the wells. Include a "no enzyme" control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (method depends on the specific assay kit, e.g., by adding a developer solution containing a SIRT inhibitor like nicotinamide).
-
Read the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Calculate SIRT5 activity by subtracting the background signal (no enzyme control) from the signal of the enzyme-containing wells.
Immunoprecipitation (IP) of Mitochondrial Proteins
This protocol outlines the steps for immunoprecipitating a specific mitochondrial protein to study its interactions or post-translational modifications.
Materials:
-
Isolated mitochondria from cells or tissues
-
Mitochondrial Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Primary antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Lyse the isolated mitochondria with ice-cold Mitochondrial Lysis Buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads and then removing the beads.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads several times with Wash Buffer to remove non-specific binding proteins.
-
Elute the protein of interest from the beads using Elution Buffer.
-
The eluted sample can be analyzed by Western blot or mass spectrometry.
Western Blot Analysis of Protein Acylation
This protocol describes the detection of changes in protein acylation levels by Western blotting.
Materials:
-
Protein lysates from cells or tissues
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the acylation mark (e.g., anti-succinyl-lysine) or the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
LC-MS/MS for Quantification of Lysine Acylation
This protocol provides a general workflow for the identification and quantification of lysine acylation sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an appropriate protease (e.g., trypsin).
-
Affinity Enrichment: Enrich acylated peptides using antibodies specific for the acylation of interest (e.g., anti-succinyl-lysine).
-
LC-MS/MS Analysis: Analyze the enriched peptide samples by nano-LC-MS/MS. The liquid chromatography separates the peptides, and the tandem mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify the acylated peptides and localize the acylation sites. For quantitative analysis, label-free or stable isotope labeling methods can be employed to compare the abundance of acylated peptides between different samples.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol describes the use of the Seahorse XF Analyzer to measure mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion and Future Directions
SIRT5 has emerged as a pivotal regulator of mitochondrial metabolism with profound implications for human health and disease. Its role in controlling key metabolic pathways through deacylation highlights its potential as a therapeutic target for a range of metabolic disorders. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the intricate functions of SIRT5. Future research should focus on elucidating the full spectrum of SIRT5 substrates and their regulation in different disease contexts, as well as the development of specific and potent SIRT5 modulators for therapeutic applications. A deeper understanding of the complex interplay between SIRT5 and other sirtuins and metabolic regulators will be crucial for harnessing the therapeutic potential of targeting this multifaceted enzyme.
References
- 1. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Sirt5 desuccinylates Cps1 [reactome.org]
- 3. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 4. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 5. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT3 and SIRT5 Regulate the Enzyme Activity and Cardiolipin Binding of Very Long-Chain Acyl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 10. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of SIRT5 Desuccinylation in Cellular Metabolism and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine (B10760008) deacylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. While initially characterized as a weak deacetylase, its primary and most robust enzymatic activities are the removal of negatively charged acyl groups from lysine residues, particularly succinyl, malonyl, and glutaryl groups. This technical guide provides an in-depth exploration of the biological role of SIRT5-mediated desuccinylation, focusing on its impact on key metabolic pathways, and offers detailed experimental protocols for its study. We present quantitative data on SIRT5's enzymatic activity and its effects on substrate function, alongside visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial metabolism, sirtuin biology, and the development of therapeutics targeting metabolic diseases and cancer.
Introduction: SIRT5 as a Master Metabolic Regulator
SIRT5 is predominantly localized in the mitochondrial matrix, a hub of central metabolism. Its primary function as a desuccinylase, demalonylase, and deglutarylase positions it as a key sensor of the cell's metabolic state, responding to changes in the NAD+/NADH ratio.[1] Lysine succinylation, a post-translational modification driven by the mitochondrial concentration of succinyl-CoA, can significantly alter the structure and function of proteins by introducing a bulky and negatively charged moiety. SIRT5 reverses this modification, thereby modulating the activity of a vast network of enzymes involved in core metabolic processes.
Dysregulation of SIRT5 activity and the consequent hyper-succinylation of mitochondrial proteins have been implicated in a range of pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer.[2][3] Understanding the molecular mechanisms by which SIRT5 desuccinylation governs cellular function is therefore of paramount importance for the development of novel therapeutic strategies.
Key Metabolic Pathways Regulated by SIRT5 Desuccinylation
SIRT5-mediated desuccinylation has a profound impact on several fundamental metabolic pathways. The following sections detail the major substrates of SIRT5 and the functional consequences of their desuccinylation.
Urea (B33335) Cycle and Ammonia (B1221849) Detoxification
SIRT5 plays a crucial role in ammonia detoxification through its regulation of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) , the rate-limiting enzyme of the urea cycle.[4][5]
-
Mechanism: SIRT5 desuccinylates and activates CPS1.[6] This enhances the conversion of ammonia and bicarbonate into carbamoyl phosphate, the first committed step of the urea cycle.
-
Physiological Relevance: In SIRT5 knockout mice, CPS1 activity is reduced by approximately 30%, leading to hyperammonemia, particularly under conditions of fasting or high-protein intake.[7][8]
Ketogenesis
During periods of fasting or caloric restriction, the liver produces ketone bodies as an alternative energy source. SIRT5 promotes this process by regulating 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) , the rate-limiting enzyme in ketone body synthesis.[9]
-
Mechanism: SIRT5 desuccinylates HMGCS2, leading to its activation.[3][10] Succinylation of specific lysine residues near the active site of HMGCS2 has been shown to abolish its enzymatic activity.[11]
-
Physiological Relevance: The absence of SIRT5 results in the hyper-succinylation and inactivation of HMGCS2, leading to impaired ketogenesis.[3]
Tricarboxylic Acid (TCA) Cycle
SIRT5 modulates the activity of several enzymes within the TCA cycle, thereby influencing cellular respiration and biosynthetic precursor availability.
-
Succinate Dehydrogenase (SDHA): SIRT5 has been shown to desuccinylate SDHA, a component of both the TCA cycle and the electron transport chain (Complex II). The effect of this desuccinylation appears to be context-dependent, with some studies reporting inhibition of SDH activity and others suggesting activation.[12][13][14]
-
Isocitrate Dehydrogenase 2 (IDH2): SIRT5 desuccinylates and activates the mitochondrial NADP+-dependent IDH2.[2][15] This reaction is a major source of mitochondrial NADPH, which is crucial for antioxidant defense.[7] In SIRT5 knockdown cells, IDH2 activity is significantly decreased.[7]
Fatty Acid β-Oxidation
SIRT5 is a key regulator of fatty acid oxidation (FAO), the process by which fatty acids are broken down to produce energy.
-
Enoyl-CoA Hydratase (ECHA): SIRT5 activates ECHA, an enzyme involved in the hydration step of FAO, through desuccinylation.[16] Sirt5 knockout hearts exhibit a 32% decrease in ECHA activity.[17]
-
Other FAO Enzymes: Proteomic studies have revealed that numerous other enzymes in the FAO pathway are targets of SIRT5-mediated desuccinylation, including very-long-chain acyl-CoA dehydrogenase (VLCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).
Glycolysis and Oxidative Stress Response
SIRT5 also influences cytosolic pathways, including glycolysis and the antioxidant response.
-
Pyruvate Kinase M2 (PKM2): SIRT5 can desuccinylate PKM2, although the functional outcome appears to be context-dependent, with reports of both activation and inhibition.
-
Superoxide (B77818) Dismutase 1 (SOD1): SIRT5 can desuccinylate and activate the antioxidant enzyme SOD1, enhancing its ability to scavenge superoxide radicals.
Quantitative Data on SIRT5-Mediated Desuccinylation
The following tables summarize the quantitative effects of SIRT5 desuccinylation on its key substrates and related metabolic parameters.
Table 1: Effect of SIRT5 on Enzyme Activity
| Substrate | Pathway | Effect of Desuccinylation by SIRT5 | Quantitative Change in Activity | Reference(s) |
| CPS1 | Urea Cycle | Activation | ~30% lower activity in SIRT5 knockout mice | [7][8] |
| HMGCS2 | Ketogenesis | Activation | Succinylation at key sites abolishes activity | [9][11] |
| SDHA | TCA Cycle / ETC | Inhibition/Activation (Context-dependent) | Increased activity in SIRT5 knockdown cells | [18] |
| IDH2 | TCA Cycle / Antioxidant Defense | Activation | 41% decrease in activity in SIRT5 knockdown cells | [7] |
| ECHA | Fatty Acid Oxidation | Activation | 32% decrease in activity in Sirt5 knockout heart | [17] |
| SOD1 | Antioxidant Defense | Activation | - |
Table 2: Kinetic Parameters of SIRT5 Deacylation
| Substrate (Peptide) | Acyl Group | kcat/KM (M⁻¹s⁻¹) | Reference(s) |
| CPS1-derived | Acetyl | 16 | [19] |
| CPS1-derived | Malonyl | 3758 | [19] |
| CPS1-derived | Succinyl | 13995 | [19] |
| CPS1-derived | Glutaryl | 18699 | [19] |
| H3K9-derived | Acetyl | 1.8 | [1] |
| H3K9-derived | Succinyl | 383 | [1] |
Table 3: Succinylation Fold Change in SIRT5 Knockout Models (Proteomics Data)
| Protein | Pathway | Succinylation Fold Change (KO vs. WT) | Reference(s) |
| Multiple FAO enzymes | Fatty Acid Oxidation | Significant increases (many >2-fold) | [11] |
| Multiple TCA cycle enzymes | TCA Cycle | Significant increases (many >2-fold) | [18] |
| HADH (K81) | Fatty Acid Oxidation | >200-fold | [18] |
| Acetyl-CoA Acetyltransferase (K265) | Ketogenesis | >120-fold | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study SIRT5 desuccinylation.
In Vitro SIRT5 Desuccinylation Assay
This protocol describes the assessment of SIRT5 desuccinylase activity on a purified substrate, followed by detection via Western blot.
Materials:
-
Recombinant human SIRT5
-
Purified succinylated substrate protein (e.g., recombinant HMGCS2)
-
Desuccinylation Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
NAD+ (1 mM final concentration)
-
SIRT5 inhibitor (e.g., Suramin) or Nicotinamide (NAM) for control reactions
-
Laemmli sample buffer
-
SDS-PAGE apparatus and reagents
-
Western blot apparatus and reagents
-
Primary antibody against the substrate protein
-
Pan-succinyl-lysine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Set up the desuccinylation reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
X µL Desuccinylation Buffer (to final 1x concentration)
-
1 µg purified succinylated substrate
-
0.5 µg recombinant SIRT5
-
2 µL 10 mM NAD+ (for 1 mM final concentration)
-
Control reactions:
-
No SIRT5
-
No NAD+
-
With this compound/NAM
-
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the pan-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 9.
-
Add chemiluminescence substrate and visualize the bands using an imaging system.
-
To confirm equal loading of the substrate, the membrane can be stripped and re-probed with an antibody against the substrate protein.
Immunoprecipitation of Succinylated Proteins
This protocol is for the enrichment of succinylated proteins from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Pan-succinyl-lysine antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer or a less stringent buffer)
-
Elution buffer (e.g., Laemmli sample buffer or glycine-HCl pH 2.5)
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C, then centrifuge and collect the supernatant.
-
Add the pan-succinyl-lysine antibody to the pre-cleared lysate (typically 1-5 µg of antibody per 500-1000 µg of total protein).
-
Incubate overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by adding elution buffer and incubating at room temperature or boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot or mass spectrometry.
Enzyme Activity Assays
4.3.1. CPS1 Activity Assay (Coupled Assay)
The activity of CPS1 can be measured by a coupled reaction with ornithine transcarbamoylase (OTC), where the product carbamoyl phosphate is converted to citrulline, which can be colorimetrically quantified.
Procedure Outline:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.4), ATP, MgCl2, NH4Cl, KHCO3, ornithine, and purified OTC.
-
Add the sample containing CPS1 (e.g., mitochondrial lysate).
-
Start the reaction by adding the allosteric activator N-acetylglutamate (NAG).
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of citrulline produced using a colorimetric method (e.g., diacetylmonoxime-thiosemicarbazide reaction).
4.3.2. HMGCS2 Activity Assay (Spectrophotometric)
This assay measures the consumption of acetoacetyl-CoA by monitoring the decrease in absorbance at 303 nm.
Procedure Outline:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 2.5 mM DTT).
-
Add the enzyme source (e.g., purified HMGCS2 or mitochondrial lysate) and acetyl-CoA to the cuvette.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Monitor the decrease in absorbance at 303 nm over time.
4.3.3. IDH2 Activity Assay (Spectrophotometric)
This assay measures the production of NADPH by monitoring the increase in absorbance at 340 nm.
Procedure Outline:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2).
-
Add the enzyme source, isocitrate, and NADP+ to the cuvette.
-
Monitor the increase in absorbance at 340 nm over time.
4.3.4. ECHA Activity Assay (Spectrophotometric)
The activity of ECHA can be measured by monitoring the hydration of an enoyl-CoA substrate, which leads to a decrease in absorbance at 263 nm.
Procedure Outline:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.4).
-
Add the enzyme source to the cuvette.
-
Start the reaction by adding the substrate (e.g., crotonyl-CoA).
-
Monitor the decrease in absorbance at 263 nm over time.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key SIRT5-regulated pathways and a typical experimental workflow for studying SIRT5 desuccinylation.
Caption: SIRT5-mediated desuccinylation of key metabolic enzymes.
Caption: Experimental workflow for studying SIRT5 desuccinylation.
Conclusion and Future Directions
SIRT5-mediated desuccinylation is a critical regulatory mechanism that fine-tunes mitochondrial metabolism in response to the cellular energetic state. Its influence extends across a wide array of pathways, from ammonia detoxification and energy production to antioxidant defense. The growing body of evidence linking dysregulated SIRT5 activity and protein hyper-succinylation to various diseases underscores its potential as a therapeutic target.
Future research should focus on several key areas:
-
Elucidating the context-dependency of SIRT5's effects: The impact of desuccinylating certain substrates, such as SDHA, appears to vary depending on the cellular environment. Understanding these nuances is crucial.
-
Developing selective SIRT5 modulators: The creation of potent and specific small-molecule activators and inhibitors of SIRT5 will be invaluable for both basic research and therapeutic applications.
-
Investigating the crosstalk with other post-translational modifications: Lysine residues can be subject to a variety of modifications. Exploring the interplay between succinylation, acetylation, and others will provide a more complete picture of metabolic regulation.
This technical guide provides a solid foundation for researchers to delve into the complex and fascinating biology of SIRT5. The provided protocols and data serve as a starting point for further investigation into this pivotal metabolic regulator and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 34.237.233.138 [34.237.233.138]
- 6. Reactome | Sirt5 desuccinylates Cps1 [reactome.org]
- 7. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. buckinstitute.org [buckinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT5-mediated SDHA desuccinylation promotes clear cell renal cell carcinoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
SIRT5: A Comprehensive Guide to its Substrates and Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a pivotal role in regulating cellular metabolism and homeostasis by removing negatively charged acyl groups from lysine (B10760008) residues, including succinyl, malonyl, and glutaryl modifications. This guide provides a detailed overview of SIRT5 substrates, their associated cellular pathways, quantitative data from proteomic studies, and the experimental protocols used for their identification and characterization.
Quantitative Overview of SIRT5-Regulated Acylations
SIRT5's primary function is to reverse specific post-translational modifications on a wide array of proteins. The following tables summarize the quantitative proteomics data identifying the extent of SIRT5-regulated malonylation, succinylation, and glutarylation on its substrates.
Table 1: SIRT5-Regulated Protein Malonylation in Mouse Liver
| Total Malonyllysine Sites Identified | Total Malonylated Proteins Identified | Hypermalonylated Sites in Sirt5-/- (≥1.5-fold change) | Proteins with Hypermalonylated Sites in Sirt5-/- |
| 1,137 | 430 | 183 | 120 |
| Data from a study characterizing the SIRT5-regulated lysine malonylome in wild-type (WT) and Sirt5-/- mice.[1] |
Table 2: SIRT5-Regulated Protein Succinylation in Mammalian Cells and Tissues
| Tissue/Cell Type | Total Succinylation Sites Identified | Total Succinylated Proteins Identified | Succinylation Sites with Increased Abundance in Sirt5 KO | Average Fold Change in Sirt5 KO |
| Mouse Liver Mitochondria | 1,190 | - | 386 | - |
| Mouse Heart | - | 124 | >90% | 8.37 |
| Data compiled from proteomic analyses of SIRT5 knockout models.[2][3] |
Table 3: SIRT5-Regulated Protein Glutarylation
| Total Glutarylation Sites Identified | Total Glutarylated Proteins Identified | Key Substrate Example | Effect of Glutarylation |
| 683 | 191 | Carbamoyl Phosphate Synthetase 1 (CPS1) | Suppresses enzymatic activity |
| Proteome-wide analysis of lysine glutarylation.[4] |
Core Cellular Pathways Regulated by SIRT5
SIRT5 modulates several key metabolic pathways by deacylating critical enzymes. These pathways are essential for cellular energy production, biosynthesis, and detoxification.
Glycolysis
SIRT5 has been shown to regulate glycolysis, the pathway that converts glucose into pyruvate (B1213749). It can demalonylate and activate glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][5] However, its role can be complex, as it has also been reported to inhibit glycolysis by desuccinylating and affecting the activity of other enzymes like pyruvate kinase M2 (PKM2).[6][7]
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central hub of cellular metabolism, and SIRT5 influences its activity by modulating the succinylation status of key enzymes. For instance, SIRT5 can desuccinylate and activate isocitrate dehydrogenase 2 (IDH2).[8] Conversely, it has been suggested to impair the activity of succinate (B1194679) dehydrogenase (SDH) through desuccinylation.[8]
References
- 1. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]
An In-depth Technical Guide to Endogenous Inhibitors of SIRT5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria. It plays a critical role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on a wide range of protein substrates. This activity modulates key metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, glycolysis, and ketone body formation. Given its central role in cellular homeostasis, the modulation of SIRT5 activity by endogenous molecules is of significant interest for understanding physiological regulation and for the development of novel therapeutics for metabolic diseases and cancer. This guide provides a comprehensive overview of the known endogenous inhibitors of SIRT5, detailing their quantitative inhibitory data, the experimental protocols to assess their activity, and the signaling pathways they influence.
Core Concepts: Endogenous Inhibition of SIRT5
Endogenous inhibition of SIRT5 refers to the regulation of its enzymatic activity by molecules naturally present within the cell. This is a key mechanism for maintaining metabolic balance and responding to changes in the cellular environment. To date, the most well-characterized endogenous inhibitor of SIRT5 is nicotinamide (B372718) (NAM), a form of vitamin B3 and a byproduct of the sirtuin deacylation reaction. Other endogenous metabolites, such as the acyl-CoA molecules that are precursors to the post-translational modifications removed by SIRT5, may also play a regulatory role, though their direct inhibitory effects are less well-defined.
Quantitative Data on Endogenous SIRT5 Inhibitors
The inhibitory potency of endogenous molecules against SIRT5 is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). This data is crucial for understanding the physiological relevance of these inhibitors and for designing synthetic modulators.
| Endogenous Inhibitor | SIRT5 Activity Assayed | IC50 Value (μM) | Mechanism of Inhibition | Reference(s) |
| Nicotinamide (NAM) | Desuccinylase | ~43-150 | Non-competitive | [1] |
| Deacetylase | ~1600 | Non-competitive |
Note: The inhibitory effect of nicotinamide on SIRT5 is notably weaker for its deacetylase activity compared to its desuccinylase activity, highlighting the nuanced regulation of its different enzymatic functions.
Signaling Pathways Regulated by SIRT5
SIRT5 is a central hub in the regulation of mitochondrial metabolism. Its activity, and therefore its inhibition, has significant downstream effects on several critical signaling pathways.
Urea Cycle
SIRT5 plays a crucial role in ammonia (B1221849) detoxification by regulating the urea cycle. It deacetylates and activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this pathway. Inhibition of SIRT5 would, therefore, be expected to decrease the efficiency of the urea cycle, potentially leading to hyperammonemia.
Caption: SIRT5-mediated regulation of the Urea Cycle.
Fatty Acid Oxidation
SIRT5 influences fatty acid oxidation (FAO) by deacylating key enzymes in this pathway. For instance, it has been shown to regulate the activity of enzymes involved in the breakdown of fatty acids. Inhibition of SIRT5 can lead to an accumulation of acylated FAO enzymes and potentially impair this metabolic process.
Caption: SIRT5 regulation of Fatty Acid Oxidation.
Glycolysis
SIRT5 has been shown to demalonylate and regulate the activity of several glycolytic enzymes, thereby influencing glucose metabolism. Inhibition of SIRT5 can alter the glycolytic flux, with context-dependent consequences on cellular energy production.
Caption: SIRT5-mediated regulation of Glycolysis.
Experimental Protocols
Accurate assessment of SIRT5 inhibition by endogenous molecules requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Purification of Recombinant SIRT5
A reliable source of active SIRT5 is essential for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant human SIRT5 from E. coli.
Workflow Diagram:
Caption: Workflow for recombinant SIRT5 purification.
Detailed Methodology:
-
Expression:
-
Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for His-tagged human SIRT5.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged SIRT5 with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
-
In Vitro SIRT5 Desuccinylase Activity Assay (Fluorogenic)
This assay is commonly used to screen for SIRT5 inhibitors and to determine their IC50 values.
Workflow Diagram:
Caption: Workflow for a fluorogenic SIRT5 activity assay.
Detailed Methodology:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
SIRT5 Enzyme: Purified recombinant human SIRT5.
-
Substrate: A commercially available fluorogenic succinylated peptide substrate.
-
Cofactor: NAD+.
-
Inhibitor: Nicotinamide or other test compounds.
-
Developer Solution: Contains trypsin and a high concentration of nicotinamide to stop the SIRT5 reaction.
-
-
Procedure:
-
In a 96-well black plate, add assay buffer, the endogenous inhibitor (e.g., nicotinamide) at various concentrations, and purified SIRT5 enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Mass Spectrometry-Based SIRT5 Deacylase Assay
This label-free method provides a direct and quantitative measurement of SIRT5 activity by monitoring the conversion of the acylated substrate to its deacylated product.
Detailed Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, purified SIRT5, the acylated peptide substrate, and the endogenous inhibitor at various concentrations.
-
Initiate the reaction by adding NAD+.
-
Incubate the reaction at 37°C.
-
-
Sample Preparation for MS:
-
At different time points, quench the reaction by adding an acid (e.g., formic acid).
-
Prepare the samples for mass spectrometry analysis, which may involve a desalting step using a C18 ZipTip.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a mass spectrometer (e.g., MALDI-TOF or LC-MS).
-
Identify and quantify the peak areas corresponding to the acylated substrate and the deacylated product.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion at each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.
-
Conclusion
The endogenous regulation of SIRT5 is a critical aspect of cellular metabolic control. Nicotinamide stands out as a well-characterized endogenous inhibitor, with its inhibitory effect being more pronounced on SIRT5's desuccinylase activity. The intricate interplay of SIRT5 with key metabolic pathways underscores the importance of understanding its regulation for therapeutic development. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of these and other potential endogenous modulators of SIRT5 activity. Further research into the direct inhibitory potential of other endogenous metabolites will be crucial for a complete understanding of SIRT5 regulation in health and disease.
References
The Evolving Landscape of SIRT5 Inhibition: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine (B10760008) deacylase family, has emerged as a compelling therapeutic target for a range of human diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Primarily localized in the mitochondria, SIRT5 is unique among the seven mammalian sirtuins for its robust desuccinylase, demalonylase, and deglutarylase activities, alongside weak deacetylase activity. These post-translational modifications play a pivotal role in regulating key metabolic pathways such as the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism. The dysregulation of SIRT5 activity is implicated in the pathogenesis of various diseases, fueling the development of potent and selective inhibitors. This technical guide provides a comprehensive review of the current state of SIRT5 inhibitor development, including a detailed analysis of inhibitor potency and selectivity, in-depth experimental protocols for inhibitor characterization, and a visual representation of SIRT5-mediated signaling pathways.
Introduction
Sirtuins are a class of enzymes that play crucial roles in cellular processes by removing various acyl groups from lysine residues on a multitude of protein substrates.[1] While other sirtuins primarily function as deacetylases, SIRT5 has a distinct substrate preference for negatively charged acyl groups like succinyl, malonyl, and glutaryl moieties.[1] This unique enzymatic activity positions SIRT5 as a critical regulator of mitochondrial function and cellular metabolism.[2]
In recent years, the role of SIRT5 in cancer has garnered significant attention. Depending on the cellular context, SIRT5 can act as either a tumor promoter or suppressor.[3][4] It can promote cancer cell proliferation and metastasis by reprogramming metabolism to meet the high energetic demands of tumor growth.[3] Conversely, in some contexts, it can inhibit tumor growth by desuccinylating and modulating the activity of key metabolic enzymes.[5] This dual role underscores the importance of developing a nuanced understanding of SIRT5's function in different cancer types to guide therapeutic strategies.
This guide aims to provide researchers and drug development professionals with a detailed technical overview of the tools and methodologies required to advance the discovery and characterization of novel SIRT5 inhibitors.
Data Presentation: this compound Potency and Selectivity
The development of potent and selective SIRT5 inhibitors is a key focus of current research. A variety of chemical scaffolds have been explored, leading to the identification of several promising compounds. The following table summarizes the in vitro inhibitory activity of selected SIRT5 inhibitors, highlighting their half-maximal inhibitory concentrations (IC50) and selectivity against other sirtuin isoforms.
| Inhibitor | SIRT5 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT6 IC50 (µM) | Inhibition Type | Reference(s) |
| Suramin | 22 - 46.6 | Low µM | Low µM | - | - | Non-selective | |
| DK1-04 | 0.34 | > 83.3 | > 83.3 | > 83.3 | > 83.3 | Substrate-competitive | |
| Compound 49 | 0.11 | - | - | - | - | - | |
| H3K9Tsu | 5 | > 100 | > 100 | > 100 | > 100 | Mechanism-based | |
| JH-I5-2 | 0.89 | - | - | - | - | - | |
| Compound 26 | 0.45 | - | - | - | - | - | [6] |
| Cyclic Peptide 42 | 2.2 | 254.2 | 131.3 | > 450 | > 1000 | - | [6] |
| Compound 43 | 5.59 | - | > 600 | - | > 600 | Substrate-competitive | [6] |
| Thiobarbiturate 56 | 2.3 | 5.3 | 9.7 | 41% inhibition at 50 µM | - | - | [2] |
| Purine 57 | 0.39 | 0.12 | 1.19 | 0.54 | 128.7 | - | [2] |
| TM | - | 24.7 | 0.038 | >50 | >50 | SIRT2 selective | [7] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the characterization of SIRT5 inhibitors. This section provides detailed methodologies for key in vitro and cell-based assays.
In Vitro SIRT5 Enzymatic Inhibition Assay (Fluorogenic)
This assay directly measures the ability of a compound to inhibit the desuccinylase activity of recombinant SIRT5 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (containing a succinylated lysine)
-
NAD+
-
SIRT5 Assay Buffer (e.g., 50 mM HEPES/Na, pH 7.4, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA)[1]
-
Developer solution (containing trypsin and nicotinamide)[1]
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in SIRT5 Assay Buffer.
-
In a black microplate, add the SIRT5 substrate, NAD+, and the inhibitor at various concentrations.[1]
-
Initiate the reaction by adding the SIRT5 enzyme solution. The final reaction volume is typically 25-50 µL.[1]
-
Incubate the plate at 37°C for 60 minutes.[1]
-
Stop the reaction and develop the signal by adding the developer solution.[1]
-
Incubate at room temperature for 90 minutes.[1]
-
Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT5 inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Western Blot Analysis of Protein Succinylation
This method is used to assess the in-cell activity of SIRT5 inhibitors by measuring the global level of protein succinylation.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Pan-Succinyl-Lysine antibody (e.g., PTM Biolabs, Cat. No. PTM-401, 1:1000 dilution)[8][9]
-
Primary antibody for loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with varying concentrations of the this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[10]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-succinyl-lysine primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in protein succinylation.
Cell Viability Assay (Resazurin-Based)
This assay assesses the effect of SIRT5 inhibitors on cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Resazurin (B115843) solution
-
Opaque-walled 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Prepare serial dilutions of the this compound in complete cell culture medium. A typical starting concentration range is 0.1 µM to 100 µM.[10]
-
Treat the cells with the inhibitor or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
Add 20 µL of resazurin solution to each well.[12]
-
Incubate for 1 to 4 hours at 37°C.[12]
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the EC50 value.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of SIRT5's role in cellular processes and the impact of its inhibition, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.
SIRT5 in Central Carbon Metabolism
SIRT5 plays a crucial role in regulating central carbon metabolism by desuccinylating and demalonylating key enzymes in glycolysis and the TCA cycle.[2][13] Inhibition of SIRT5 can therefore significantly alter the metabolic landscape of a cell.
SIRT5 in Fatty Acid Oxidation
SIRT5 also influences fatty acid oxidation (FAO) by modulating the activity of key enzymes involved in this pathway, thereby impacting cellular energy homeostasis.[14]
Experimental Workflow for this compound Characterization
A systematic workflow is crucial for the efficient characterization of novel SIRT5 inhibitors, from initial screening to in-cell validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacological Landscape of SIRT5 Inhibitors: A Technical Guide for Researchers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. Primarily localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function.[1] Its modulation of key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea (B33335) cycle, has positioned it as a compelling therapeutic target for a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of SIRT5 inhibitors, detailing their mechanism of action, quantitative data, and key experimental protocols for their evaluation.
Mechanism of Action: Targeting a Unique Deacylase
SIRT5 catalyzes the removal of negatively charged acyl groups from lysine (B10760008) residues on a multitude of protein substrates. This NAD+-dependent reaction involves the cleavage of NAD+ and the transfer of the acyl group to ADP-ribose, releasing the deacylated protein and nicotinamide.[1] The unique substrate preference of SIRT5 for succinyl, malonyl, and glutaryl groups distinguishes it from other sirtuins and provides a basis for the development of selective inhibitors.[3]
Inhibitors of SIRT5 primarily act through a substrate-competitive mechanism.[3][4] These molecules are designed to mimic the structure of succinylated, malonylated, or glutarylated lysine residues, allowing them to bind to the active site of the enzyme and block the access of natural substrates.[3][5] This inhibition leads to an accumulation of acylated proteins, a state referred to as "hyperacylation," which in turn modulates the activity of key metabolic enzymes and signaling pathways.[3]
Quantitative Pharmacological Data of SIRT5 Inhibitors
A growing number of small molecules, peptides, and natural compounds have been identified as SIRT5 inhibitors. Their potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies significantly. The following table summarizes the quantitative data for a selection of prominent SIRT5 inhibitors.
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Selectivity | Mechanism of Action | Reference(s) |
| Suramin | Small Molecule | 22 | - | Non-selective (also inhibits SIRT1, SIRT2) | Competitive with NAD+ and substrate | [6][7] |
| GW5074 | Small Molecule | 19.5 (desuccinylation) | - | Also inhibits SIRT1, SIRT2, SIRT3 | Substrate-specific | [8][9] |
| MC3482 | Small Molecule | - (42% inhibition at 50 µM) | - | Selective over SIRT1/3 | - | [10] |
| Compound 58 (SIRT5 Inhibitor 7) | Small Molecule | 0.310 | - | Selective over SIRT1/3 | Substrate-competitive | [11][12] |
| Compound 47 | Small Molecule | 0.21 | - | >3800-fold selective over SIRT1/2/3/6 | Substrate-competitive | [11] |
| DK1-04e | Small Molecule | - | - | Selective | - | [13] |
| Thiosuccinyl Peptides | Peptide | 5 | - | Selective for SIRT5 | Mechanism-based, competitive | [14] |
| Nicotinamide | Natural Product | 150 | - | Non-selective pan-sirtuin inhibitor | Non-competitive | [15] |
| Oleanolic Acid | Natural Product | 70 | - | - | - | [15] |
| Echinocystic Acid | Natural Product | 40 | - | - | - | [15] |
| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives | Small Molecule | 5.59 | - | Selective over SIRT2/6 | Substrate-competitive | [16] |
| 3-thioureidopropanoic acid derivatives | Small Molecule | 3.0 - 5.38 | - | Selective over SIRT1-3, 6 | Substrate-competitive | [4][10] |
Key Signaling Pathways Modulated by SIRT5
The inhibitory action on SIRT5 leads to the hyperacylation of numerous mitochondrial proteins, thereby impacting several critical signaling and metabolic pathways.
Detailed Experimental Protocols
The characterization of SIRT5 inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed protocols for some of the most critical experiments.
Protocol 1: In Vitro SIRT5 Fluorogenic Activity Assay
This assay is a common method for determining the potency (IC50) of SIRT5 inhibitors.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine and a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (containing a protease that cleaves the desuccinylated substrate)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a solution containing the SIRT5 enzyme and the fluorogenic peptide substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of NAD+ solution in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.[10]
-
Stop the reaction by adding 10 µL of the developer solution.
-
Incubate at 37°C for 15-90 minutes, depending on the developer.[10][11]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2.3. Western blot analysis [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling the Role of SIRT5 in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Sirtuin 5 (SIRT5) is a member of the NAD+-dependent protein lysine (B10760008) deacylase family, which has emerged as a critical regulator of cellular metabolism. Initially characterized for its desuccinylase, demalonylase, and deglutarylase activities, SIRT5's influence extends to a multitude of metabolic pathways, including the urea (B33335) cycle, glycolysis, fatty acid oxidation, and oxidative phosphorylation. Its dual role in both promoting and suppressing tumorigenesis in different cancer contexts has made it a subject of intense investigation. This technical guide provides an in-depth analysis of SIRT5's functions in cancer metabolism, detailing its enzymatic activities, summarizing key quantitative data, outlining experimental protocols, and visualizing complex signaling pathways.
Introduction to SIRT5: A Key Metabolic Regulator
SIRT5 is a mitochondrial sirtuin that plays a pivotal role in regulating metabolic homeostasis by removing negatively charged acyl groups from lysine residues on target proteins. This post-translational modification is crucial for the function of numerous metabolic enzymes. While initially identified as a deacetylase, its primary enzymatic activities are now understood to be desuccinylation, demalonylation, and deglutarylation. These activities allow SIRT5 to modulate a wide array of metabolic processes, making it a key player in the metabolic reprogramming observed in cancer cells.
SIRT5's Enzymatic Activities and Substrates in Cancer
SIRT5's influence on cancer metabolism is directly linked to its ability to deacylate key metabolic enzymes. This regulation can either enhance or inhibit enzyme activity, leading to profound shifts in metabolic fluxes.
Table 1: Key SIRT5 Substrates and their Metabolic Functions in Cancer
| Substrate | Acyl Modification | Metabolic Pathway | Effect of SIRT5 Deacylation | Cancer Context | Reference |
| Carbamoyl Phosphate Synthetase 1 (CPS1) | Lys527-glutarate | Urea Cycle | Activation | Breast Cancer, Lung Cancer | |
| Pyruvate Kinase M2 (PKM2) | Lys498-succinate | Glycolysis | Inhibition | Glioblastoma | |
| Succinate Dehydrogenase A (SDHA) | Lys179-succinate | Tricarboxylic Acid (TCA) Cycle | Activation | Various Cancers | |
| Superoxide Dismutase 1 (SOD1) | Lys122-succinate | Oxidative Stress Response | Activation | Pancreatic Cancer | |
| Serine Hydroxymethyltransferase (SHMT2) | Lys280-malonate | One-Carbon Metabolism | Activation | Various Cancers | |
| Hydroxyacyl-CoA Dehydrogenase (HADH) | Multiple | Fatty Acid Oxidation | Activation | Various Cancers | |
| Glutamate Dehydrogenase (GDH) | Multiple | Glutaminolysis | Activation | Various Cancers |
Signaling Pathways Modulated by SIRT5 in Cancer Metabolism
SIRT5 is integrated into several critical signaling pathways that are frequently dysregulated in cancer. Its ability to influence these pathways underscores its importance as a potential therapeutic target.
The SIRT5-CPS1 Axis in Ammonia (B1221849) Detoxification
In certain cancers, SIRT5-mediated activation of CPS1 is crucial for ammonia detoxification, a process vital for sustaining cancer cell proliferation.
Caption: SIRT5 activates CPS1 via deglutarylation, promoting ammonia detoxification and cancer cell proliferation.
SIRT5's Role in Regulating Glycolysis through PKM2
In glioblastoma, SIRT5 has been shown to suppress glycolysis and tumor growth by desuccinylating and inhibiting the activity of PKM2.
Caption: SIRT5-mediated desuccinylation of PKM2 inhibits glycolysis and suppresses tumor growth in glioblastoma.
Experimental Protocols for Studying SIRT5 Function
Investigating the role of SIRT5 in cancer metabolism requires a combination of biochemical, molecular, and cellular assays. Below are detailed methodologies for key experiments.
In Vitro SIRT5 Deacylase Activity Assay
This assay measures the ability of recombinant SIRT5 to remove acyl groups from a synthetic peptide substrate.
Materials:
-
Recombinant human SIRT5 protein
-
Acylated peptide substrate (e.g., Z-Succinyl-AMC)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)
-
Developer solution (containing trypsin and a fluorescence enhancer)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the acylated peptide substrate.
-
Add recombinant SIRT5 to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacylated peptide, releasing a fluorescent group.
-
Incubate for a further 10-15 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC).
-
Calculate SIRT5 activity based on the increase in fluorescence compared to a no-enzyme control.
Immunoprecipitation and Western Blotting for Substrate Identification
This protocol is used to identify and validate SIRT5 substrates and their acylation status in cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Anti-SIRT5 antibody
-
Anti-pan-succinyl-lysine (or other acyl-lysine) antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Lyse cancer cells and quantify protein concentration.
-
Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-SIRT5 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G agarose beads to precipitate the SIRT5-containing immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-pan-succinyl-lysine antibody to detect succinylated proteins that co-immunoprecipitated with SIRT5.
-
A reciprocal immunoprecipitation using the anti-pan-succinyl-lysine antibody followed by Western blotting for SIRT5 and the putative substrate can be performed for validation.
The Role of SIRT5 in Mitochondrial Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, predominantly localized within the mitochondrial matrix.[1][2][3][4] While initially characterized as a deacetylase, subsequent research has revealed that SIRT5 possesses robust demalonylase, desuccinylase, and deglutarylase activities, positioning it as a critical regulator of mitochondrial metabolism and overall cellular homeostasis.[4] This guide provides a comprehensive technical overview of the multifaceted role of SIRT5 in mitochondrial function, detailing its enzymatic activities, key molecular targets, and impact on critical metabolic pathways. We present quantitative data on its function, detailed experimental protocols for its study, and visual representations of the signaling pathways it governs.
Core Functions of SIRT5 in Mitochondria
SIRT5's primary role within the mitochondria is to remove negatively charged acyl modifications from lysine (B10760008) residues on a multitude of proteins. This activity is crucial for the dynamic regulation of metabolic enzymes and pathways.
Enzymatic Activities of SIRT5
SIRT5 exhibits a strong preference for removing succinyl, malonyl, and glutaryl groups from lysine residues, with comparatively weak deacetylase activity.[4][5] This substrate preference is attributed to the specific architecture of its acyl-binding pocket, which features key arginine and tyrosine residues that accommodate the larger, negatively charged acyl groups.[6]
Table 1: Kinetic Parameters of Human SIRT5 for Different Acyl Groups
| Acyl Group | Peptide Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Succinyl | H3K9succ | >750 | ND | <10 |
| Succinyl | CD38succ | 19 ± 4 | 0.041 ± 0.002 | 2.2 x 10³ |
| Malonyl | H3K9mal | 6.1 ± 2.8 | 0.037 ± 0.003 | 6.1 x 10³ |
| Acetyl | H3K9ac | >750 | ND | <7.8 |
ND: Not Determined. Data compiled from Du et al., Science 2011.[5]
SIRT5-Mediated Regulation of Mitochondrial Metabolism
SIRT5 modulates a wide array of mitochondrial metabolic pathways by deacylating key enzymes. The absence of SIRT5 leads to the hyper-succinylation and hyper-malonylation of numerous mitochondrial proteins, resulting in significant metabolic perturbations.[7][8][9]
Quantitative Impact of SIRT5 Deficiency on Protein Succinylation
Quantitative proteomic studies have demonstrated a global increase in lysine succinylation in the absence of SIRT5. In mouse liver mitochondria, the deletion of SIRT5 results in the hypersuccinylation of 386 sites on 140 proteins.[7][8] Similarly, in SIRT5 knockout mouse hearts, over 90% of identified succinylation sites show increased abundance, with an average knockout-to-wild-type ratio of 8.37.[10]
Table 2: Selected Mitochondrial Protein Succinylation Fold Changes in SIRT5 Knockout (KO) vs. Wild-Type (WT) Tissues
| Protein | Function | Tissue | Fold Change (KO/WT) | Reference |
| HADH | Fatty Acid Oxidation | MEFs | >200 | [11] |
| ACAA2 | Ketone Body Metabolism | MEFs | >120 | [11] |
| SDHA | TCA Cycle / ETC Complex II | Heart | >3 | [10] |
| MDH2 | TCA Cycle | ADMSCs | ~2-5 | [12] |
| OGDH | TCA Cycle | ADMSCs | ~2-4 | [12] |
MEFs: Mouse Embryonic Fibroblasts; ADMSCs: Adipose-Derived Mesenchymal Stem Cells.
Key Signaling Pathways Regulated by SIRT5
1. Tricarboxylic Acid (TCA) Cycle: SIRT5 regulates multiple enzymes within the TCA cycle. For instance, it desuccinylates and inhibits succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3][13] This leads to an increase in succinate-dependent respiration in SIRT5-depleted cells.[3][13]
Figure 1: SIRT5 regulation of the TCA cycle.
2. Fatty Acid Oxidation (FAO): SIRT5 plays a complex role in fatty acid oxidation. It has been shown to positively regulate FAO by desuccinylating key enzymes in the pathway.[14][15] However, in peroxisomes, it can negatively regulate the FAO protein acyl-CoA oxidase-1 (ACOX1).[15] The absence of SIRT5 leads to reduced fatty acid oxidation and the accumulation of long-chain fatty acyl-CoAs in the heart.[16]
Figure 2: SIRT5 regulation of fatty acid oxidation.
3. Urea (B33335) Cycle: SIRT5 is a critical regulator of the urea cycle, a pathway essential for detoxifying ammonia. It deacetylates and activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.[1][2][17] SIRT5-deficient mice exhibit hyperammonemia, particularly during fasting.[1][2][17]
Figure 3: SIRT5 regulation of the urea cycle.
Impact of SIRT5 on Mitochondrial Bioenergetics and Oxidative Stress
SIRT5's influence on metabolic pathways has profound consequences for mitochondrial bioenergetics and the management of oxidative stress.
Mitochondrial Respiration and ATP Production
The effect of SIRT5 on mitochondrial respiration is complex and context-dependent. SIRT5 overexpression has been shown to increase oxygen consumption in some cell types.[18] Conversely, SIRT5 deficiency can lead to either increased or decreased respiration depending on the available substrate.[13] Notably, SIRT5 knockout mice show a significant decrease in mitochondrial ATP production in the heart under energy stress conditions.[19][20]
Table 3: Quantitative Effects of SIRT5 on Mitochondrial Bioenergetics
| Parameter | Model System | Effect of SIRT5 Deficiency | Magnitude of Change | Reference |
| ATP Production | Mouse Heart | Decrease | 21.8% decrease | [19] |
| AMP/ATP Ratio | Mouse Heart Mitochondria | Increase | 48.8% increase | [19] |
| ATP Synthase Activity | Mouse Heart Mitochondria | Decrease | Significant decrease | [19][21] |
Oxidative Stress
SIRT5 plays a crucial role in mitigating oxidative stress. It regulates the activity of several enzymes involved in reactive oxygen species (ROS) detoxification.[22] For example, SIRT5 can regulate the succinylation of superoxide (B77818) dismutase 1 (SOD1), a key antioxidant enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of SIRT5.
SIRT5 Enzymatic Activity Assay (HPLC-Based)
This method measures the desuccinylase activity of SIRT5 using a peptide substrate and HPLC to separate and quantify the product.[23][24][25]
Materials:
-
Purified SIRT5 enzyme
-
Succinyl-H3K9 peptide substrate
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD+
-
Quench Buffer: 10% Trifluoroacetic acid (TFA) in water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare reaction mixtures containing varying concentrations of the succinyl-H3K9 peptide substrate in reaction buffer.
-
Initiate the reaction by adding purified SIRT5 enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding an equal volume of quench buffer.
-
Analyze the samples by HPLC. Use a gradient of 0% to 50% acetonitrile (B52724) in water with 0.1% TFA over 20 minutes to separate the succinylated substrate from the desuccinylated product.
-
Monitor the elution profile at 280 nm.
-
Calculate the conversion rate by integrating the peak areas of the substrate and product.
-
Determine kinetic parameters (K_m and k_cat) by fitting the data to the Michaelis-Menten equation.
References
- 1. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]
- 9. buckinstitute.org [buckinstitute.org]
- 10. pnas.org [pnas.org]
- 11. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impaired mitochondrial medium-chain fatty acid oxidation drives periportal macrovesicular steatosis in sirtuin-5 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIRT5 Regulates Lipid Deposition in Goat Preadipocytes via PI3K-Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SIRT5 Promotes Hepatocellular Carcinoma Progression by Regulating Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
SIRT5 and Oxidative Stress Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent protein deacylase, and its critical role in the regulation of cellular oxidative stress. Primarily known for its robust desuccinylase, demalonylase, and deglutarylase activities, SIRT5 is a key modulator of metabolic pathways and antioxidant defense mechanisms. Understanding the intricate functions of SIRT5 is paramount for developing novel therapeutic strategies for a range of pathologies linked to oxidative damage, including cardiovascular diseases, neurodegeneration, and cancer.
Core Mechanisms of SIRT5 in Oxidative Stress Homeostasis
SIRT5 is predominantly located in the mitochondrial matrix, a major site of reactive oxygen species (ROS) production.[1] Its function in mitigating oxidative stress is not through direct ROS scavenging but by modulating the activity of key enzymes involved in antioxidant defense and cellular metabolism via post-translational modifications (PTMs).[2] The primary enzymatic activities of SIRT5 include the removal of succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[1][3] These PTMs, particularly lysine succinylation, can significantly alter a protein's structure, function, and localization. By reversing these modifications, SIRT5 fine-tunes cellular responses to oxidative insults.
Key Downstream Targets and Signaling Pathways
SIRT5 orchestrates a multi-faceted defense against oxidative stress by targeting a diverse array of proteins. These can be broadly categorized into enzymes that directly neutralize ROS, those that replenish the cell's antioxidant capacity (e.g., NADPH), and those involved in ROS production.
Direct Regulation of Antioxidant Enzymes
SIRT5 enhances the activity of crucial antioxidant enzymes. A primary example is the Cu/Zn superoxide (B77818) dismutase (SOD1), a key enzyme that detoxifies superoxide radicals.[4][5] SIRT5 directly binds to, desuccinylates, and activates SOD1, thereby boosting the cell's capacity to eliminate ROS.[4] Co-expression of SIRT5 with SOD1 has been shown to increase SOD1-mediated ROS reduction.[5] While direct regulation of the mitochondrial manganese superoxide dismutase (SOD2) is less clear, SIRT5 deficiency has been linked to reduced SOD2 expression under stress conditions, suggesting an indirect role in its regulation.[3][6]
Replenishing Cellular Antioxidant Capacity
A critical function of SIRT5 is to sustain the pool of NADPH, the primary intracellular reductant essential for the regeneration of reduced glutathione (B108866) (GSH), a potent ROS scavenger.[7] SIRT5 achieves this by activating two major NADPH-producing enzymes:
-
Isocitrate Dehydrogenase 2 (IDH2): This mitochondrial enzyme is a key source of NADPH. SIRT5 desuccinylates and activates IDH2, boosting NADPH production.[7][8]
-
Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), G6PD is a major cytosolic source of NADPH. SIRT5 deglutarylates and activates G6PD, enhancing the cell's ability to combat oxidative stress.[7][8]
Knockdown of SIRT5 results in reduced NADPH and GSH levels, leading to higher cellular ROS and increased sensitivity to oxidative stress.[2][7]
Furthermore, SIRT5 can regulate metabolic flux to enhance NADPH production. It desuccinylates and inhibits pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis.[9] This inhibition diverts glucose flux into the pentose phosphate pathway, thereby increasing NADPH production to counteract ROS.[9] This mechanism is particularly relevant in cancer cells, where it supports survival under oxidative stress.[9]
Regulation of ROS-Producing Enzymes
SIRT5 also mitigates oxidative stress by inhibiting enzymes that produce ROS as a byproduct of their catalytic activity. It desuccinylates and inhibits the peroxisomal acyl-CoA oxidase 1 (ACOX1), a key enzyme in fatty acid β-oxidation that generates hydrogen peroxide (H₂O₂).[1][10] By inhibiting ACOX1 dimerization and function, SIRT5 reduces H₂O₂ production, thereby protecting cells from oxidative damage.[10][11]
Role in Apoptosis and Cell Survival
In cardiomyocytes, which are rich in mitochondria, SIRT5 plays a crucial protective role against oxidative stress-induced apoptosis.[12][13] Studies have shown that SIRT5 expression is significantly downregulated in cardiomyocytes under oxidative stress.[12][13] SIRT5 knockdown leads to a sharp decrease in cell viability and an increase in apoptosis.[12][13] Mechanistically, SIRT5 directly interacts with the anti-apoptotic protein Bcl-Xl, and SIRT5 levels can influence Bcl-Xl expression, thereby safeguarding cardiomyocytes from cell death.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on SIRT5 and oxidative stress.
Table 1: Effect of Oxidative Stress on SIRT5 Expression in H9c2 Cardiomyocytes
| H₂O₂ Concentration | Duration | % Reduction in SIRT5 Expression | Statistical Significance |
| 10 µM | 12 h | 7.6% | P > 0.05 |
| 50 µM | 12 h | 52.33% | P < 0.05 |
| 100 µM | 12 h | 58.2% | P < 0.05 |
Data sourced from a study on H9c2 cells exposed to hydrogen peroxide to induce oxidative stress.[13]
SIRT5 in Disease: A Brief Overview
-
Cardiovascular Disease: SIRT5 is a crucial protector of cardiac function.[14] It safeguards cardiomyocytes from oxidative stress-induced cell death and is downregulated during ischemia-reperfusion injury.[12][15][16] Its role in regulating fatty acid oxidation and mitochondrial homeostasis is vital for heart health.[10][16]
-
Neurodegenerative Diseases: SIRT5 exhibits a protective function in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][6][17] It can ameliorate neuronal damage by suppressing oxidative stress and neuroinflammation.[6][17] SIRT5 deficiency exacerbates dopaminergic degeneration in Parkinson's models, partly by impairing mitochondrial antioxidant capacity.[6]
-
Cancer: The role of SIRT5 in cancer is context-dependent, acting as either a tumor promoter or suppressor.[2][10] By inhibiting PKM2, it can promote NADPH production, which helps cancer cells survive oxidative stress.[9] Conversely, in some cancers like hepatocellular carcinoma, SIRT5 acts as a tumor suppressor by inhibiting ROS production from ACOX1.[11]
Experimental Protocols
Detailed methodologies are essential for the accurate study of SIRT5 and its role in oxidative stress.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe, to measure intracellular ROS levels.
Principle: DCFH-DA diffuses into cells and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18][19] The fluorescence intensity is proportional to the intracellular ROS levels and can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[18][20]
Materials:
-
Adherent or suspension cells
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate culture vessels
-
Phosphate-Buffered Saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Positive control (e.g., Hydrogen Peroxide, H₂O₂)
-
Fluorescence microplate reader (Excitation: ~485 nm / Emission: ~535 nm), flow cytometer, or fluorescence microscope
Procedure (for Adherent Cells using Microplate Reader):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁴ cells/well) and allow them to attach overnight.[18]
-
Cell Treatment: Remove the culture medium and wash cells once with PBS. Add the experimental compounds (e.g., SIRT5 inhibitors/activators, oxidative stressors) diluted in serum-free medium. Include appropriate vehicle and positive controls. Incubate for the desired duration.
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Data Analysis: Subtract the background fluorescence of unstained cells from all readings. Express the results as a fold change or percentage relative to the untreated control.
Protocol: Detection of Protein Succinylation
This section outlines two primary methods for detecting lysine succinylation: antibody-based detection and mass spectrometry.
Method 1: Immunoprecipitation and Western Blotting
Principle: This method uses an antibody specific to succinyl-lysine residues to detect and quantify succinylated proteins.[21]
Materials:
-
Cell or tissue lysates
-
Anti-succinyl-lysine antibody
-
Protein A/G magnetic beads or agarose
-
Lysis and wash buffers
-
SDS-PAGE gels and Western blotting equipment
-
Antibody against the specific protein of interest
Procedure:
-
Lysate Preparation: Lyse cells or tissues in a suitable buffer containing deacetylase and protease inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-succinyl-lysine antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.[21]
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the specific protein of interest to confirm its succinylation status.
-
Method 2: Mass Spectrometry (LC-MS/MS)
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific succinylation sites with high precision.[22]
Procedure Outline:
-
Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using an enzyme like trypsin.
-
Enrichment of Succinylated Peptides: Use immunoaffinity purification with an anti-succinyl-lysine antibody to selectively enrich for peptides containing succinylated lysine residues.[22]
-
LC-MS/MS Analysis:
-
Separate the enriched peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
-
Data Analysis: Use specialized software (e.g., MaxQuant, Mascot) to search the MS/MS data against a protein sequence database.[22] This allows for the identification of the specific proteins and the exact lysine residues that are succinylated.
Conclusion and Therapeutic Outlook
SIRT5 has emerged as a central regulator of mitochondrial function and cellular defense against oxidative stress. By deacylating key enzymes involved in ROS detoxification, NADPH production, and metabolic reprogramming, SIRT5 maintains redox homeostasis and promotes cell survival under stress conditions. Its multifaceted roles in diverse pathologies, from cardiovascular disease to cancer, underscore its significance as a therapeutic target. The development of specific SIRT5 activators or inhibitors presents a promising avenue for novel drug development, offering the potential to ameliorate diseases driven by mitochondrial dysfunction and oxidative damage.[23][24][25] Further research into the context-specific functions of SIRT5 and the development of potent, selective modulators will be critical to translating our understanding of this unique sirtuin into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT5 desuccinylates and activates SOD1 to eliminate ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective role of SIRT5 against motor deficit and dopaminergic degeneration in MPTP-induced mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desuccinylation of pyruvate kinase M2 by SIRT5 contributes to antioxidant response and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 12. SIRT5: a safeguard against oxidative stress-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Oxidative Stress, Mitochondrial Quality Control, Autophagy, and Sirtuins in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 22. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
- 24. scbt.com [scbt.com]
- 25. scbt.com [scbt.com]
Identifying Novel SIRT5 Protein Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of SIRT5
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized within the mitochondrial matrix.[1] While initially characterized as a weak deacetylase, its primary and most robust enzymatic activities are the removal of negatively charged acyl groups from lysine (B10760008) residues, including desuccinylation, demalonylation, and deglutarylation.[2][3][4] This catalytic function places SIRT5 as a critical regulator of cellular homeostasis and metabolism.[2] It modulates the activity of proteins involved in a wide array of metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, ammonia (B1221849) detoxification, and reactive oxygen species (ROS) management.[5][6]
Given its central role in mitochondrial function and metabolism, the dysregulation of SIRT5 has been implicated in numerous pathologies, including cancer, cardiovascular diseases, and metabolic disorders.[2][7][8] Consequently, identifying the full spectrum of SIRT5 substrates is paramount for understanding its biological roles and for developing novel therapeutics that target its activity. This guide provides a comprehensive overview of the current methodologies used to identify and validate novel SIRT5 substrates, complete with detailed experimental protocols and data presentation.
Strategies for Novel Substrate Identification
The identification of novel SIRT5 substrates typically employs a discovery-validation pipeline, beginning with large-scale proteomic screens to generate a list of candidates, followed by rigorous biochemical and cell-based assays to validate direct enzymatic activity.
Proteomics-Based Discovery
Quantitative proteomics is the cornerstone for identifying SIRT5-regulated acylation sites on a global scale. The most common strategy involves comparing the abundance of specific lysine modifications (succinylation, malonylation, glutarylation) in cells or tissues with differing SIRT5 activity levels (e.g., wild-type vs. SIRT5 knockout/knockdown).[9][10]
A typical workflow for this approach is as follows:
This methodology relies on several key techniques:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : This method allows for the differential isotopic labeling of two cell populations, enabling precise relative quantification of peptides and post-translational modifications (PTMs) when the lysates are mixed and analyzed together.[9][11]
-
Immunoaffinity Enrichment : Specific polyclonal or monoclonal antibodies that recognize succinyl-, malonyl-, or glutaryl-lysine are used to enrich for peptides bearing these modifications from the complex mixture of total tryptic peptides.[12][13] This step is crucial for detecting low-abundance modified peptides.
-
High-Resolution Mass Spectrometry : Nano-liquid chromatography coupled with tandem mass spectrometry (nanoLC-MS/MS) is used to separate, identify, and quantify the enriched peptides.[9][14]
Quantitative Data on Identified SIRT5 Substrates
Proteomic studies have identified hundreds of potential SIRT5 substrates, primarily mitochondrial proteins involved in core metabolic processes.[10][15] The tables below summarize a selection of validated and high-confidence candidate substrates.
Table 1: Key SIRT5 Substrates in Core Metabolism
| Substrate Protein | Pathway | Acyl Modification | Function Regulated by SIRT5 | Reference(s) |
|---|---|---|---|---|
| CPS1 (Carbamoyl-Phosphate Synthase 1) | Urea (B33335) Cycle | Desuccinylation | Activates enzyme to promote ammonia detoxification. | [6] |
| SDH (Succinate Dehydrogenase) | TCA Cycle & ETC | Desuccinylation | Suppresses SDH activity. | [10] |
| PDC (Pyruvate Dehydrogenase Complex) | Pyruvate (B1213749) Metabolism | Desuccinylation | Suppresses PDC activity. | [10] |
| ECHA (Enoyl-CoA Hydratase) | Fatty Acid Oxidation | Desuccinylation | Activates enzyme to promote fatty acid metabolism. | [12][13][16] |
| VLCAD (Very-Long-Chain Acyl-CoA Dehydrogenase) | Fatty Acid Oxidation | Desuccinylation | Promotes VLCAD activity. | [4] |
| PKM2 (Pyruvate Kinase M2) | Glycolysis | Desuccinylation | Activates enzyme to promote glycolytic flux. | [2] |
| GLS (Glutaminase) | Glutamine Metabolism | Desuccinylation | Regulates glutamine catabolism and ammonia production. | [4][5] |
| GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) | Glycolysis | Demalonylation | Reverses malonylation to maintain glycolytic flux. |[6][17] |
Table 2: Quantitative Changes in Succinylation from Proteomic Screens (SIRT5 KO vs. WT)
| Protein | Succinylation Sites with >4-fold Increase in KO | Pathway Involvement | Reference |
|---|---|---|---|
| ACADVL (VLCAD) | K299, K334, K381, K484 | Fatty Acid β-oxidation | [10] |
| PDHA1 (PDC Subunit E1) | K321 | Pyruvate Metabolism | [10] |
| SDHA (SDH Subunit A) | K179, K289, K484, K557 | TCA Cycle / ETC | [10] |
| HMGCL (Hydroxymethylglutaryl-CoA Lyase) | K48, K82, K164 | Ketone Body Formation | [10] |
| ETFA/ETFB (Electron Transfer Flavoprotein) | Multiple sites | Fatty Acid β-oxidation |[10] |
Validation of Putative Substrates
Following proteomic identification, candidate proteins must be validated to confirm they are direct substrates of SIRT5.
In Vitro Enzymatic Assays
These assays use purified recombinant SIRT5 and a synthetic peptide or purified protein substrate to directly measure deacylation.
-
Fluorometric Assays : These are high-throughput assays that use a synthetic peptide substrate containing an acylated lysine linked to a fluorophore (e.g., aminomethylcoumarin, AMC). Deacylation by SIRT5 allows a developer enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore and generating a measurable signal.[18][19][20] This method is excellent for screening inhibitors and performing kinetic analyses.[18]
-
HPLC- or MS-Based Assays : These methods provide a direct and unambiguous measure of substrate conversion to product. An acylated peptide is incubated with SIRT5 and NAD⁺, and the reaction is analyzed by reverse-phase high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the remaining substrate and the deacylated product.[17][21][22]
-
Bioluminescence Assays : Newer methods utilize engineered substrates that, upon deacylation by a sirtuin, can be recognized by a specific protease, leading to the reconstitution of a split luciferase and the emission of light.[23]
Cell-Based Validation
Confirming that the regulatory relationship occurs within a cellular context is a critical validation step.
-
Immunoprecipitation and Western Blotting : A protein of interest is immunoprecipitated from cells with varying SIRT5 expression (e.g., control vs. SIRT5 knockdown). The acylation status of the immunoprecipitated protein is then assessed by Western blotting using a pan-anti-acyl-lysine antibody. An increase in acylation upon SIRT5 depletion confirms cellular regulation.[14][24]
-
Enzyme Activity Assays : The enzymatic activity of a candidate substrate can be measured in lysates from control vs. SIRT5-depleted cells. A change in activity that correlates with the change in acylation status provides strong evidence of functional regulation by SIRT5.[10]
SIRT5 Signaling and Metabolic Regulation
SIRT5-mediated deacylation is a key mechanism for dynamically regulating metabolic flux in response to cellular energy status. By altering the acylation state of key enzymes, SIRT5 can switch metabolic pathways on or off.
As illustrated above, SIRT5 acts as a metabolic switch. For instance, SIRT5 activates fatty acid oxidation by desuccinylating and activating the enzyme ECHA.[12] Conversely, it can suppress the activity of the pyruvate dehydrogenase complex (PDC) and succinate (B1194679) dehydrogenase (SDH) through desuccinylation, potentially redirecting metabolic flux under certain conditions.[10]
Detailed Experimental Protocols
Protocol: Quantitative Proteomics using SILAC and Immunoaffinity Enrichment
Objective: To identify proteins with increased lysine succinylation in SIRT5-deficient cells compared to wild-type cells.
Methodology:
-
Cell Culture and SILAC Labeling:
-
Culture wild-type Mouse Embryonic Fibroblasts (MEFs) in 'light' DMEM medium containing normal L-arginine and L-lysine.
-
Culture SIRT5 knockout (KO) MEFs in 'heavy' DMEM medium containing ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine for at least five passages to ensure complete incorporation.
-
-
Cell Lysis and Protein Quantification:
-
Harvest 'light' and 'heavy' labeled cells and lyse them in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0) with protease and deacetylase inhibitors (e.g., Nicotinamide, TSA).
-
Determine protein concentration for each lysate using a Bradford or BCA assay.
-
-
Protein Digestion:
-
Combine equal amounts of protein (e.g., 5-10 mg) from the 'light' and 'heavy' lysates.
-
Reduce the protein mixture with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to <2 M and digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
-
Immunoaffinity Enrichment of Succinylated Peptides:
-
Acidify and desalt the resulting peptide mixture using a C18 Sep-Pak column.
-
Incubate the peptide mixture with anti-succinyl-lysine antibody-conjugated agarose (B213101) beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a low-salt buffer to remove non-specifically bound peptides.
-
Elute the enriched succinylated peptides using a low-pH solution (e.g., 0.1% trifluoroacetic acid).
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a StageTip.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-flow HPLC system.
-
Use a data-dependent acquisition method to fragment the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant.
-
Search the data against a relevant protein database, specifying succinylation of lysine as a variable modification.
-
Quantify the 'Heavy/Light' ratios for each identified succinylated peptide. Peptides with a significantly high H/L ratio represent potential SIRT5 substrates.
-
Protocol: In Vitro Fluorometric SIRT5 Deacylase Assay
Objective: To measure the deacylase activity of SIRT5 against a synthetic substrate and determine the IC₅₀ of an inhibitor.
Methodology:
-
Reagent Preparation:
-
SIRT5 Enzyme: Prepare a working solution of purified, recombinant human SIRT5 in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Substrate: Use a commercially available fluorogenic succinylated peptide substrate (e.g., based on a known SIRT5 target).[25]
-
Cofactor: Prepare a 10 mM stock solution of NAD⁺.
-
Developer: Prepare a solution of trypsin in a buffer containing a SIRT inhibitor (e.g., Nicotinamide) to stop the SIRT5 reaction.
-
-
Assay Procedure:
-
Set up reactions in a 96-well black plate.
-
To each well, add 20 µL of assay buffer, 5 µL of SIRT5 enzyme solution, and 5 µL of inhibitor (or vehicle control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of substrate and 10 µL of NAD⁺ solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Development and Measurement:
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate for 15-30 minutes at 37°C to allow for peptide cleavage.
-
Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The identification of novel SIRT5 substrates is a rapidly advancing field, driven by sophisticated proteomic and biochemical techniques. The methodologies outlined in this guide provide a robust framework for discovering and validating new targets of SIRT5-mediated deacylation. A thorough understanding of the SIRT5 "succinylome" and "malonylome" is essential for elucidating its complex roles in physiology and disease. This knowledge will be instrumental for drug development professionals seeking to modulate SIRT5 activity for therapeutic benefit in metabolic diseases, cancer, and age-related pathologies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of the Sirt5-Regulated Lysine Succinylation Proteome in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3 | PLOS One [journals.plos.org]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Substrates for efficient fluorometric screening employing the NAD-dependent sirtuin 5 lysine deacylase (KDAC) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to SIRT5 Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, predominantly localized in the mitochondria.[1] While initially characterized as a weak deacetylase, SIRT5 is now recognized as a robust demalonylase, desuccinylase, and deglutarylase.[1][2] This broad substrate specificity allows SIRT5 to regulate a diverse array of cellular processes, with a significant impact on metabolism. Dysregulation of SIRT5 activity has been implicated in a variety of pathological conditions, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer, making it a compelling target for therapeutic development.[3][4]
This technical guide provides a comprehensive overview of SIRT5-mediated post-translational modifications, including its enzymatic activity, key substrates, and involvement in critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts targeting this multifaceted enzyme.
SIRT5 Enzymatic Activity and Substrate Specificity
SIRT5 catalyzes the removal of specific acyl groups from lysine (B10760008) residues on target proteins in an NAD+-dependent manner. Its catalytic efficiency varies significantly across different types of acyl modifications.
Post-Translational Modifications Catalyzed by SIRT5:
-
Desuccinylation: The removal of a succinyl group from a lysine residue. This is a major function of SIRT5.
-
Demalonylation: The removal of a malonyl group from a lysine residue. SIRT5 is an efficient catalyst for this reaction.
-
Deglutarylation: The removal of a glutaryl group from a lysine residue.
-
Deacetylation: The removal of an acetyl group from a lysine residue. SIRT5 exhibits weak deacetylase activity compared to its other deacylase functions.[1]
The preference of SIRT5 for dicarboxylic acyl groups like succinyl and malonyl is attributed to the presence of key residues, Tyr102 and Arg105, within its catalytic pocket, which can accommodate the negatively charged acyl moieties.[1]
Quantitative Analysis of SIRT5 Enzymatic Activity
The catalytic efficiency of SIRT5 for various deacylation reactions has been determined using in vitro assays with synthetic peptide substrates. This data highlights the enzyme's preference for demalonylation, desuccinylation, and deglutarylation over deacetylation.
| Acyl Modification | Peptide Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Demalonylation | H3K9mal | 0.034 | 9.0 | 3758 | [5] |
| Desuccinylation | H3K9succ | 0.112 | 8.0 | 13995 | [5] |
| Deglutarylation | CPS1-derived peptide | - | - | 18699 | [5] |
| Deacetylation | H3K9ac | 0.0012 | 750 | 16 | [1][5] |
Key Substrates and Signaling Pathways Regulated by SIRT5
SIRT5 plays a crucial role in regulating several key metabolic pathways by modulating the post-translational modification status of enzymes involved in these processes.
Urea (B33335) Cycle
SIRT5 is a key regulator of the urea cycle, a critical pathway for the detoxification of ammonia. It achieves this by deacetylating and activating Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.[6][7]
References
- 1. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 2. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 3. color | Graphviz [graphviz.org]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
The Evolving Landscape of Sirtuin Inhibition: A Technical Guide for Drug Discovery
Introduction
Sirtuins, a family of seven NAD+-dependent protein deacylases (SIRT1-7) in mammals, have emerged as critical regulators of a vast array of cellular processes, including metabolism, DNA repair, inflammation, and aging.[1][2] Their diverse roles in pathophysiology have made them attractive targets for therapeutic intervention, leading to a dynamic and evolving field of sirtuin inhibitor research. This technical guide provides an in-depth overview of the evolution of sirtuin inhibitors, from early-generation, non-specific compounds to the latest highly potent and isoform-selective molecules. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of key signaling pathways and experimental workflows.
The seven mammalian sirtuins exhibit distinct subcellular localizations and functions. SIRT1, SIRT6, and SIRT7 are primarily found in the nucleus, where they regulate transcription and DNA repair.[2] SIRT2 is predominantly cytoplasmic, playing a role in microtubule dynamics and cell cycle control.[2] SIRT3, SIRT4, and SIRT5 are located in the mitochondria and are key regulators of metabolic pathways.[1][2] This diversity in function underscores the need for isoform-selective inhibitors to achieve targeted therapeutic effects and minimize off-target toxicities.
The Evolution of Sirtuin Inhibitors
The development of sirtuin inhibitors has progressed through several stages, characterized by increasing potency and selectivity.
-
First-Generation Inhibitors: Early research identified nicotinamide, the physiological by-product of the sirtuin deacetylation reaction, as a pan-sirtuin inhibitor.[3] Other early inhibitors, such as Sirtinol, were discovered through cell-based screens but exhibited low potency and limited isoform selectivity.[4]
-
Second-Generation Inhibitors: Subsequent efforts focused on developing more potent and selective inhibitors. EX-527 (Selisistat) emerged as a highly potent and selective SIRT1 inhibitor, which has been investigated in clinical trials.[5][6] For SIRT2, inhibitors like AGK2 and Tenovin-6 were developed, showing improved selectivity over other isoforms.[7][8]
-
Third-Generation and Emerging Inhibitors: The current wave of sirtuin inhibitor development is characterized by a focus on isoform-specific inhibitors for all seven sirtuins and novel mechanisms of action, including allosteric inhibition and mechanism-based inhibitors.[9][10] Structure-activity relationship (SAR) studies and structure-based drug design have been instrumental in this progress.[9][11]
Quantitative Data: A Comparative Overview of Sirtuin Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of key sirtuin inhibitors, illustrating the evolution of the field towards greater potency and selectivity.
Table 1: SIRT1 Inhibitors
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Profile |
| Nicotinamide | ~50-100 µM | ~50-120 µM | ~150-184 µM | Pan-sirtuin inhibitor |
| Sirtinol | 131 µM[7] | 38 µM[7] | - | Dual SIRT1/SIRT2 inhibitor |
| EX-527 (Selisistat) | 38 nM[7] | >10 µM | >10 µM | Highly selective for SIRT1 |
| SIRT1-IN-1 | 205 nM[12] | 11.5 µM[12] | - | Selective for SIRT1 |
Table 2: SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 | SIRT1 IC50 | SIRT3 IC50 | Selectivity Profile |
| AGK2 | 3.5 µM[7] | 30 µM | 91 µM | Selective for SIRT2 |
| Tenovin-6 | 10 µM | 21 µM | >50 µM | Dual SIRT1/SIRT2 inhibitor |
| Thiomyristoyl (TM) | 28 nM[7] | 98 µM | >200 µM | Highly selective for SIRT2 |
| SirReal2 | 0.23 µM[8] | 82 µM | >50 µM | Selective for SIRT2 |
Table 3: Other Sirtuin Isoform Inhibitors
| Inhibitor | Target Sirtuin | IC50 | Selectivity Notes |
| 3-TYP | SIRT3 | 16 nM[7] | Selective for SIRT3 over SIRT1 and SIRT2 |
| LC-0296 | SIRT3 | 3.6 µM[10] | ~19-fold selective over SIRT1 and ~9-fold over SIRT2 |
| Compound 58 | SIRT5 | 310 nM[10] | Selective for SIRT5 over SIRT1/3 |
| OSS_128167 | SIRT6 | 89 µM[7] | Selective for SIRT6 over SIRT1 and SIRT2 |
| SIRT7 inhibitor 97491 | SIRT7 | 325 nM[7] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in sirtuin inhibitor research.
In Vitro Sirtuin Inhibitor Screening: Fluorometric Assay
This is a common high-throughput screening method to identify and characterize sirtuin inhibitors.
Principle: The assay measures the deacetylation of a synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. Deacetylation by the sirtuin makes the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, resulting in a fluorescent signal. Inhibitors will prevent this process, leading to a reduced signal.[13]
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, etc.)
-
Fluorogenic sirtuin substrate (e.g., p53-based peptide for SIRT1)[14]
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[15]
-
Developer solution (containing a protease)[15]
-
Test compounds and positive control inhibitor (e.g., Nicotinamide)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include positive and negative controls.[13]
-
Enzyme Addition: Prepare a solution of the recombinant sirtuin enzyme in cold assay buffer and add to all wells except the "no enzyme" control.[13]
-
Reaction Initiation: Prepare a substrate master mix containing the fluorogenic peptide substrate and NAD+ in assay buffer. Add the master mix to all wells to start the reaction.[13]
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.[13]
-
Signal Development: Add the developer solution to all wells to stop the enzymatic reaction and develop the fluorescent signal. Incubate at room temperature for 15-30 minutes.[13]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]
Cellular Assay for SIRT1 Inhibition: p53 Acetylation
This assay assesses the ability of a compound to inhibit SIRT1 in a cellular context by measuring the acetylation of its substrate, p53.[16]
Principle: SIRT1 deacetylates the tumor suppressor protein p53, thereby regulating its activity. Inhibition of SIRT1 leads to an increase in acetylated p53, which can be detected by western blotting.[17]
Materials:
-
Human cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound and vehicle control (e.g., DMSO)
-
DNA damaging agent (e.g., etoposide) to induce p53 expression
-
Lysis buffer
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-actin or -tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours). In some protocols, a DNA damaging agent is added for the last few hours to increase p53 levels.[16]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetyl-p53 levels to total p53 and the loading control.
In Vivo Evaluation of Sirtuin Inhibitors
While specific protocols vary depending on the disease model and inhibitor properties, a general workflow for in vivo evaluation is outlined below.
Workflow:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Initial studies are conducted to determine the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in vivo.
-
Efficacy Studies in Disease Models: The inhibitor is then tested in relevant animal models of disease (e.g., cancer xenograft models, neurodegenerative disease models, metabolic disease models).
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen are determined based on PK data.
-
Endpoint Analysis: Efficacy is assessed by measuring relevant endpoints, such as tumor size, behavioral deficits, or metabolic parameters.
-
Target Engagement: Biomarkers of sirtuin inhibition (e.g., increased acetylation of target proteins in tissues) are measured to confirm that the drug is hitting its target in vivo.
-
-
Toxicology Studies: Comprehensive toxicology studies are performed to assess the safety profile of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key sirtuin signaling pathways and a typical experimental workflow for sirtuin inhibitor discovery.
Caption: Simplified SIRT1 signaling pathway.
Caption: Key signaling roles of SIRT2.
References
- 1. Sirtuin Regulation of Mitochondria - Energy Production, Apoptosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based development of novel sirtuin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for sirtuin activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: High-Throughput Screening Assay for SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5) is an NAD⁺-dependent protein deacylase primarily localized in the mitochondria.[1] It plays a crucial role in regulating cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[2][3] SIRT5 is involved in key metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and the citric acid cycle.[4] Its dysregulation has been implicated in various diseases, making it a compelling therapeutic target. This document provides a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay to identify novel inhibitors of SIRT5.
Introduction
SIRT5 is a class III histone deacetylase that exhibits robust desuccinylase, demalonylase, and deglutarylase activities.[3] These post-translational modifications are critical for the function of numerous mitochondrial proteins. By removing these acyl groups, SIRT5 modulates the activity of enzymes involved in vital metabolic processes. Given its significant role in cellular metabolism and its association with pathological conditions, the discovery of potent and selective SIRT5 inhibitors is of great interest for therapeutic development.
This application note describes a robust and sensitive fluorescence-based assay designed for the high-throughput screening of SIRT5 inhibitors. The assay relies on the desuccinylase activity of SIRT5 using a synthetic peptide substrate containing a succinylated lysine residue. In the presence of NAD⁺, SIRT5 removes the succinyl group. A developer solution is then added, which contains an enzyme that specifically recognizes and cleaves the desuccinylated peptide, releasing a fluorophore. The resulting increase in fluorescence intensity is directly proportional to SIRT5 activity and can be attenuated by the presence of an inhibitor.[1]
SIRT5 Signaling Pathway
SIRT5 is a key regulator of mitochondrial function. It is activated by an increase in the cellular NAD⁺/NADH ratio, often associated with metabolic states like caloric restriction. Once activated, SIRT5 removes negatively charged acyl groups from a variety of protein substrates, thereby modulating their activity. This deacylation activity impacts several critical metabolic pathways.
Caption: SIRT5 is an NAD⁺-dependent deacylase that regulates key metabolic pathways.
Experimental Protocols
Materials and Reagents
-
Recombinant Human SIRT5 Enzyme
-
Fluorogenic SIRT5 Peptide Substrate (succinylated)
-
Nicotinamide Adenine Dinucleotide (NAD⁺)
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[4]
-
Developer Solution
-
Test Compounds (dissolved in DMSO)
-
384-well black, low-binding microplates
-
Fluorescence plate reader
Assay Procedure
The following protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Dispense 0.5 µL of the diluted compounds or DMSO (vehicle control) into the wells of a 384-well black plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing the SIRT5 enzyme and the fluorogenic peptide substrate in assay buffer.
-
Add 10 µL of this solution to each well.[4]
-
-
Reaction Initiation:
-
Prepare a solution of NAD⁺ in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the NAD⁺ solution to each well.[4]
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.[4]
-
-
Reaction Termination and Signal Development:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths in the range of 350-380 nm and 440-460 nm, respectively.[5]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound concentration relative to the DMSO control using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor / Signalvehicle))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow
The experimental workflow for the SIRT5 inhibitor screening assay is a straightforward multi-step process suitable for high-throughput screening.
Caption: A streamlined workflow for high-throughput screening of SIRT5 inhibitors.
Quantitative Data Summary
For optimal and reproducible results, the following quantitative parameters are recommended.
| Parameter | Value | Reference |
| Reagents & Concentrations | ||
| Recombinant Human SIRT5 | 10-100 nM | [3] |
| Fluorogenic Substrate | 10-50 µM | [3] |
| NAD⁺ | 100-500 µM | [3] |
| Test Compound (in DMSO) | Varies (e.g., 10-point dilution) | |
| Assay Volumes (384-well) | ||
| Compound/DMSO | 0.5 µL | |
| Enzyme/Substrate Mix | 10 µL | [4] |
| NAD⁺ Solution | 5 µL | [4] |
| Developer Solution | 10 µL | [4] |
| Incubation Parameters | ||
| Enzyme Reaction | 37°C, 60 minutes | [4] |
| Signal Development | 37°C, 15 minutes | [4] |
| Instrumentation Settings | ||
| Excitation Wavelength | 350 - 380 nm | [5] |
| Emission Wavelength | 440 - 460 nm | [5] |
References
Application Notes: A Guide to Utilizing SIRT5 Inhibitors in Cell Culture
Introduction to Sirtuin 5 (SIRT5)
Sirtuin 5 (SIRT5) is a crucial enzyme belonging to the sirtuin family of NAD⁺-dependent protein deacylases, primarily located within the mitochondria.[1][2][3] Unlike other sirtuins that primarily function as deacetylases, SIRT5 is unique in its efficient removal of negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine (B10760008) residues on target proteins.[2][3][4][5] This distinct enzymatic activity positions SIRT5 as a master regulator of key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), glycolysis, and reactive oxygen species (ROS) detoxification.[2][6][7] Due to its significant role in cellular metabolism and homeostasis, dysregulation of SIRT5 has been linked to various pathologies, including cancer and metabolic disorders, making it a compelling target for therapeutic development.[1][2]
SIRT5 inhibitors are indispensable chemical probes for investigating the biological functions of SIRT5 and for validating its potential as a drug target.[8] These molecules allow for the acute and reversible modulation of SIRT5 activity in cellular models, enabling researchers to dissect its role in specific signaling pathways and disease states.
Quantitative Data: SIRT5 Inhibitors
The selection of an appropriate inhibitor and its working concentration is critical for successful cell culture experiments. The following table summarizes key quantitative data for commonly cited SIRT5 inhibitors.
| Inhibitor Name | Target(s) | IC50 | Typical Working Concentration (Cell-Based) | Cell Line / Assay Context |
| SIRT5 Inhibitor 7 | SIRT5 | 310 nM | 0.1 µM - 100 µM | Starting range for cell viability assays.[1] |
| MC3482 | SIRT5 | Not specified (IC50) | 50 µM | MDA-MB-231 cells (demonstrated ~40% desuccinylase inhibition).[7][9] |
| NRD167 | SIRT5 | Not specified (IC50) | Not specified | Used in combination with Venetoclax in AML cell lines.[10] |
| Suramin | SIRT5 | Not specified (IC50) | Not specified | Used in A549 cells to increase PKM2 activity.[2] |
| Nicotinamide | Sirtuins | Non-competitive | Varies | General sirtuin inhibitor.[7][11] |
Note: The optimal concentration of any inhibitor is cell-type and assay-dependent and should be determined empirically through dose-response experiments. A common starting point is a range from 0.1 µM to 100 µM.[1]
SIRT5 Signaling Pathways and Mechanism of Inhibition
SIRT5 modulates cellular metabolism by deacylating key enzymes, thereby altering their activity. Inhibition of SIRT5 blocks this process, leading to the hyperacylation (e.g., hypersuccinylation) of target proteins and a subsequent shift in metabolic function.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for In Vivo Administration of SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Sirtuin 5 (SIRT5) inhibitors. SIRT5, a primary mitochondrial NAD+-dependent deacylase, is a key regulator of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[1][2][3][4][5] Its role in cellular metabolism has implicated it in various pathologies, making it a significant target for therapeutic development.
This document details available in vivo data for specific SIRT5 inhibitors, provides experimental protocols, and visualizes relevant signaling pathways to aid in the design and execution of preclinical research.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from in vivo studies using SIRT5 inhibitors.
| Inhibitor | Animal Model | Cancer Type | Dosage & Administration | Treatment Schedule | Key Findings | Reference |
| DK1-04e | MMTV-PyMT Transgenic Mice | Spontaneous Breast Cancer | 50 mg/kg, Intraperitoneal (i.p.) injection | 5 times per week for 6 weeks | Reduced tumor weight. | [4] |
| DK1-04e | NSG Mice (MDA-MB-231 Xenograft) | Human Breast Cancer | 50 mg/kg, i.p. injection | Daily for 3 weeks | Significantly reduced xenograft growth, tumor size, and weight. | [4] |
| MC3482 | C57BL/6J Mice (Ischemic Stroke Model) | Neuroinflammation | 2 mg/kg, Lateral ventricular injection | Daily for 7 days | Alleviated microglia-induced neuroinflammation and improved long-term neurological function. | [6] |
| Inhibitor | In Vitro IC50 vs SIRT5 | Notes | Reference |
| Suramin (B1662206) | 22 µM | Also inhibits other sirtuins and NAD+/NADP+-dependent enzymes.[7][8][9] | [8][10] |
| GW5074 | Potent inhibitor of desuccinylation activity | Weaker effect on deacetylation activity; also a c-Raf kinase inhibitor.[11] | [11] |
Signaling Pathways and Experimental Workflows
SIRT5 in Cancer Metabolism
SIRT5 plays a dual role in cancer by regulating metabolic reprogramming.[1][3][5][12][13] It can either promote or suppress tumor growth depending on the cellular context by modulating pathways like glycolysis, the TCA cycle, and glutaminolysis.[3][5]
SIRT5 in Cardiac Hypertrophy
In the heart, SIRT5 is crucial for maintaining metabolic homeostasis.[2][14][15] Under stress conditions like pressure overload, metabolic shifts occur, and SIRT5's function becomes critical in regulating cardiac function and preventing pathological hypertrophy.[2][14][15][16]
SIRT5 in Fatty Acid Oxidation
SIRT5 regulates fatty acid oxidation (FAO) by deacylating key enzymes in the pathway, thereby influencing cellular energy production from lipids.[1][4][17][18][19]
General Experimental Workflow for In Vivo Inhibitor Studies
A typical workflow for assessing the efficacy of a SIRT5 inhibitor in a preclinical mouse model is outlined below.
Experimental Protocols
Note: The following protocols are based on published studies. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
Protocol 1: In Vivo Administration of DK1-04e in a Breast Cancer Mouse Model
This protocol is adapted from a study using MMTV-PyMT transgenic mice and MDA-MB-231 xenograft models.[4]
1. Materials:
-
DK1-04e
-
Vehicle (e.g., appropriate solvent system, though not explicitly detailed in the reference, a common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline)[20]
-
MMTV-PyMT transgenic mice or immunodeficient mice (e.g., NSG) with MDA-MB-231 xenografts
-
Sterile syringes and needles (e.g., 27-30 gauge)
2. Inhibitor Preparation:
-
Prepare a stock solution of DK1-04e in a suitable solvent like DMSO.
-
On the day of injection, dilute the stock solution with the appropriate vehicle to the final desired concentration for a 50 mg/kg dose. The final injection volume is typically 100-200 µL per mouse.
3. Administration Procedure (Intraperitoneal Injection):
-
Weigh each mouse to calculate the precise injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
Wipe the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the DK1-04e solution or vehicle control.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
4. Treatment Schedule:
-
For MMTV-PyMT model: Administer 50 mg/kg of DK1-04e via i.p. injection 5 times per week for 6 weeks.[4]
-
For MDA-MB-231 xenograft model: Administer 50 mg/kg of DK1-04e via i.p. injection daily for 3 weeks.[4]
5. Endpoint Analysis:
-
Monitor tumor growth throughout the study using calipers.
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., western blotting for succinylation levels, histology).
Protocol 2: In Vivo Administration of MC3482 in a Mouse Model of Ischemic Stroke
This protocol is based on a study investigating the neuroprotective effects of MC3482.[6]
1. Materials:
-
MC3482
-
Vehicle (not specified in the reference, but likely an artificial cerebrospinal fluid or saline for intracerebroventricular injections)
-
C57BL/6J mice
-
Stereotaxic apparatus for lateral ventricular injection
2. Inhibitor Preparation:
-
Dissolve MC3482 in the chosen vehicle to achieve the desired concentration for a 2 mg/kg dose.
3. Administration Procedure (Lateral Ventricular Injection):
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform the surgical procedure to expose the skull.
-
Using predetermined coordinates, drill a small hole over the lateral ventricle.
-
Slowly inject the calculated volume of the MC3482 solution or vehicle control into the ventricle.
-
Suture the incision and allow the mouse to recover.
4. Treatment Schedule:
-
Administer 2 mg/kg of MC3482 daily for 7 days following the induction of ischemic stroke.[6]
5. Endpoint Analysis:
-
Assess neurological function using a panel of behavioral tests.
-
At the study endpoint, euthanize the animals and collect brain tissue for analysis of infarct size, inflammatory markers, and protein succinylation.
Notes on Other SIRT5 Inhibitors
-
Suramin: While an inhibitor of SIRT5 in vitro (IC50 = 22 µM), it is a non-selective inhibitor with broad activity against other enzymes.[7][8][10] Its in vivo use has been documented in various models, but specific protocols targeting SIRT5 are not well-established.
-
GW5074: This compound inhibits SIRT5's desuccinylase activity in vitro.[11] It is also a known c-Raf kinase inhibitor and has been used in vivo in a neurodegeneration model at 5 mg/kg via i.p. injection.[21] However, its use as a specific this compound in animal models requires further validation.
Disclaimer: The information provided is for research purposes only. The in vivo administration of any compound should be preceded by thorough literature review, dose-response studies, and toxicity assessments. All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 5 is required for mouse survival in response to cardiac pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 6. The Sirtuin 5 Inhibitor MC3482 Ameliorates Microglia‑induced Neuroinflammation Following Ischaemic Stroke by Upregulating the Succinylation Level of Annexin-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Sirtuin 5 levels are limiting in preserving cardiac function and suppressing fibrosis in response to pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. [vivo.weill.cornell.edu]
SIRT5 Enzymatic Activity Assay Kit: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins, with weak deacetylase activity.[1][2][3] Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling therapeutic target.[2][4] This document provides detailed protocols and application notes for a fluorometric-based SIRT5 enzymatic activity assay kit, designed for researchers, scientists, and drug development professionals. The assay facilitates the screening of SIRT5 inhibitors and the characterization of its enzymatic activity.
Introduction
Sirtuins are a family of NAD+-dependent enzymes that regulate key biological processes.[5] SIRT5, a Class III sirtuin, is a key regulator of metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[1][2][4] Its primary enzymatic activities are desuccinylation, demalonylation, and deglutarylation.[1] The ability to accurately measure SIRT5 activity is essential for understanding its physiological roles and for the development of novel therapeutics targeting this enzyme. This kit provides a convenient and sensitive method for measuring SIRT5 activity in a 96-well format, suitable for high-throughput screening (HTS).[1][6]
Assay Principle
The SIRT5 enzymatic activity assay is a two-step fluorometric assay.[6] In the first step, the SIRT5 enzyme removes the succinyl group from a synthetic peptide substrate containing a succinylated lysine residue, in the presence of NAD+.[1][5] In the second step, a developer solution is added, which contains a protease that specifically cleaves the desuccinylated substrate. This cleavage releases a fluorophore, resulting in an increase in fluorescence intensity.[1][7] The measured fluorescence is directly proportional to the desuccinylase activity of SIRT5. The optimal excitation wavelength is between 350-380 nm, and the emission wavelength is between 440-460 nm.[8]
Figure 1. Schematic of the SIRT5 fluorometric assay principle.
Kit Components and Storage
| Component | Quantity (100 assays) | Storage |
| SIRT5 Assay Buffer | 10 mL | -20°C |
| SIRT5 Human Recombinant Enzyme | 50 µg | -80°C (Avoid freeze-thaw) |
| Fluorogenic SIRT5 Substrate (5 mM) | 50 µL | -80°C |
| NAD+ (50 mM) | 50 µL | -80°C |
| 2x SIRT Developer | 6 mL | -80°C |
| Nicotinamide (Inhibitor Control, 10 mM) | 500 µL | -80°C |
| Black 96-well Microtiter Plate | 1 plate | Room Temperature |
Upon receipt, store components at the recommended temperatures. Ensure to aliquot reagents to avoid repeated freeze-thaw cycles, especially the SIRT5 enzyme.[5]
Experimental Protocols
Reagent Preparation
-
SIRT5 Assay Buffer : Thaw and keep on ice.
-
Fluorogenic SIRT5 Substrate (100 µM working solution) : Dilute the 5 mM stock solution 50-fold with SIRT5 Assay Buffer. Prepare only the amount needed for the experiment.[7]
-
SIRT5 Enzyme (15 ng/µL working solution) : Dilute the stock enzyme in SIRT5 Assay Buffer. Optimal enzyme concentration may vary and should be determined by the user.[5] Keep the diluted enzyme on ice and discard any unused portion after the experiment.[7]
-
NAD+ : Thaw and keep on ice.
-
2x SIRT Developer : Thaw and keep at room temperature before use.
-
Nicotinamide : Thaw and keep on ice.
Assay Procedure
The following protocol is for a single well. It is recommended to perform all reactions in duplicate.[7]
Table 1: Reaction Mixture Composition
| Component | Volume per Well |
| Master Mixture* | 25 µL |
| Inhibitor/Vehicle | 5 µL |
| SIRT5 Enzyme (15 ng/µL) or Assay Buffer (Blank) | 20 µL |
| Total Volume | 50 µL |
*Master Mixture Composition (per well):
-
Diluted SIRT5 Substrate (100 µM): 5 µL
-
NAD+ (50 mM): 0.5 µL
-
BSA (1 mg/mL): 5 µL
-
SIRT5 Assay Buffer: 14.5 µL
Assay Steps:
-
Prepare the Master Mixture according to the number of reactions.
-
Add 25 µL of the Master Mixture to each well of the black 96-well plate.[5]
-
Add 5 µL of the test inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the inhibitor buffer (vehicle). For the "Inhibitor Control" wells, add 5 µL of Nicotinamide (10 mM).[7]
-
To the "Blank" wells, add 20 µL of SIRT5 Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted SIRT5 enzyme to the "Positive Control," "Inhibitor Control," and "Test Inhibitor" wells.[7]
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Add 50 µL of the 2x SIRT Developer to each well.[7]
-
Incubate the plate at room temperature for 15 minutes.[7]
-
Read the fluorescence in a microplate fluorimeter with excitation between 350-380 nm and emission between 440-460 nm.[7]
Figure 2. A step-by-step workflow of the SIRT5 enzymatic assay.
Data Analysis
-
Subtract Background: Subtract the average fluorescence value of the "Blank" wells from all other wells.
-
Calculate Percent Activity:
-
Percent Activity = (Corrected Fluorescence of Test Well / Corrected Fluorescence of Positive Control) x 100
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Activity
-
-
Determine IC50 Value: For inhibitor screening, plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3. Logical flow for calculating inhibitor potency (IC50).
Application Notes
-
Enzyme Titration: The optimal concentration of SIRT5 may vary depending on the specific activity of the enzyme lot. It is recommended to perform an enzyme titration to determine the optimal concentration for your experiments.
-
Inhibitor Screening: This kit is suitable for high-throughput screening of SIRT5 inhibitors.[1] A typical starting concentration range for novel compounds could be from 0.1 µM to 50 µM.[9]
-
Solvent Tolerance: The assay is compatible with up to 1% DMSO. Higher concentrations may interfere with enzyme activity.[6]
-
Interference: Test compounds that exhibit fluorescence at the assay wavelengths may interfere with the results. It is important to run a control with the compound alone (without enzyme) to check for autofluorescence.
Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Contaminated reagents or plate. Autofluorescence of test compound. | Use fresh reagents. Run a control with the compound and no enzyme to subtract its fluorescence. |
| Low Signal | Inactive enzyme. Incorrect reagent concentrations. | Ensure proper storage and handling of the enzyme. Verify all dilutions and reagent preparations. |
| High Variability | Pipetting errors. Temperature fluctuations. | Ensure accurate pipetting and proper mixing. Maintain consistent incubation temperatures. |
References
- 1. benchchem.com [benchchem.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. westbioscience.com [westbioscience.com]
- 9. benchchem.com [benchchem.com]
Measuring SIRT5 Inhibition in Mitochondrial Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondrial matrix. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl moieties from lysine (B10760008) residues on target proteins. This activity modulates key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative stress responses.[1][2] Given its central role in mitochondrial function, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.[3]
These application notes provide detailed protocols for isolating mitochondria, preparing mitochondrial lysates, and measuring SIRT5 inhibition using a fluorogenic assay. This guide is intended to equip researchers with the necessary methodologies to screen for and characterize SIRT5 inhibitors in a physiologically relevant context.
Data Presentation: Inhibitor Potency
The following table summarizes the in vitro potency of several known SIRT5 inhibitors, providing a reference for experimental design and data comparison.
| Inhibitor | Target Acyl Group | Assay Type | IC50 Value | Reference(s) |
| Suramin | Desuccinylase | Fluorogenic | 22 µM | [4] |
| GW5074 | Deacylase | Fluorogenic | 2.3 ± 0.2 µM | [4] |
| MC3482 | Desuccinylase | Fluorogenic | 42% inhibition at 50 µM | [4] |
| NRD167 | Deacylase | Cell-based | 5-8 µM | [4] |
| Compound 47 | Desuccinylase | Fluorogenic | 0.21 ± 0.02 µM | [5] |
| TW-37 | Deacylase | Fluorogenic | ~6 µM | [6] |
| Nicotinamide (B372718) | Desuccinylase | MS-based | 21 ± 4 µM | [7] |
| Nicotinamide | Deacetylase | MS-based | >10 mM | [7] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation. All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 200 mM Sucrose, 10 mM Tris/MOPS pH 7.4, 1 mM EGTA/Tris
-
Protease Inhibitor Cocktail
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cultured cells (e.g., from T-175 flasks at 70-80% confluency) by scraping.
-
Transfer the cell suspension to a pre-chilled conical tube and centrifuge at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 600 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 1 mL of MIB containing protease inhibitors.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-30 strokes of the pestle on ice. Check for cell lysis (~80-90%) periodically under a microscope.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant, which contains the mitochondria, to a new pre-chilled tube.
-
Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction.
Protocol 2: Preparation of Mitochondrial Lysate
This protocol details the lysis of the isolated mitochondrial pellet to release SIRT5 and other matrix proteins for enzymatic assays.
Materials:
-
Mitochondrial Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with Protease Inhibitor Cocktail.
-
Isolated mitochondrial pellet (from Protocol 1)
-
Microcentrifuge
Procedure:
-
Resuspend the mitochondrial pellet from Protocol 1 in an appropriate volume of ice-cold Mitochondrial Lysis Buffer (e.g., 100-200 µL).
-
Incubate the suspension on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet mitochondrial membranes and insoluble debris.[8]
-
Carefully collect the supernatant, which is the mitochondrial lysate containing SIRT5.
-
Determine the protein concentration of the lysate using a standard method such as the BCA assay.
-
The lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 3: Fluorogenic SIRT5 Inhibition Assay
This protocol outlines a method to measure SIRT5 desuccinylase activity and its inhibition in mitochondrial lysates using a commercially available fluorogenic substrate.
Materials:
-
Mitochondrial lysate (from Protocol 2)
-
SIRT5 Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[8]
-
Fluorogenic SIRT5 Substrate (e.g., Ac-Lys(Su)-AMC), typically a 5 mM stock in DMSO.
-
NAD+ solution (50 mM stock).
-
Test inhibitor compounds at various concentrations.
-
SIRT5 inhibitor control (e.g., Nicotinamide).
-
Developer Solution (containing trypsin and nicotinamide to stop the reaction and develop the fluorescent signal).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of the fluorogenic substrate by diluting the stock to 100 µM in SIRT5 Assay Buffer.[9]
-
Prepare serial dilutions of the test inhibitor and control inhibitor in SIRT5 Assay Buffer.
-
Dilute the mitochondrial lysate in SIRT5 Assay Buffer to the desired working concentration (this should be optimized empirically, but a starting point is 5-20 µg of total mitochondrial protein per well).
-
-
Assay Setup (in a 96-well black plate):
-
Blank (No Enzyme): 25 µL Master Mix + 20 µL SIRT5 Assay Buffer + 5 µL Inhibitor Buffer (DMSO).
-
Positive Control (100% Activity): 25 µL Master Mix + 20 µL diluted mitochondrial lysate + 5 µL Inhibitor Buffer (DMSO).
-
Inhibitor Control: 25 µL Master Mix + 20 µL diluted mitochondrial lysate + 5 µL Nicotinamide solution.
-
Test Wells: 25 µL Master Mix + 20 µL diluted mitochondrial lysate + 5 µL of each inhibitor dilution.
-
Master Mix Composition (per well): 5 µL of 100 µM Substrate + 0.5 µL of 50 mM NAD+ + 19.5 µL SIRT5 Assay Buffer.[9]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the diluted mitochondrial lysate to the appropriate wells. The final reaction volume is 50 µL.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for fluorescent signal development.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Inhibitor Control" (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
SIRT5 Signaling Pathway in Mitochondria
Caption: SIRT5 metabolic regulation pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for SIRT5 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria.[1][2][3] It plays a significant role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[3][4][5][6] This enzymatic activity modulates key metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis.[1][3][7][8] The study of SIRT5 protein interactions through techniques like immunoprecipitation (IP) is vital for understanding its role in metabolic disorders and developing potential therapeutic interventions.[9]
This document provides detailed protocols for the immunoprecipitation of endogenous and tagged SIRT5, along with data presentation guidelines and visual workflows to assist researchers in their investigations.
Data Presentation: SIRT5 Interacting Proteins and Substrates
Quantitative proteomics following immunoprecipitation is a powerful method to identify SIRT5 substrates and interacting partners. The data can be presented in tables to clearly summarize the findings.
Table 1: SIRT5-Regulated Malonylated Proteins in Mouse Liver
This table showcases a selection of proteins identified with significantly increased malonylation in SIRT5 knockout (Sirt5-/-) mice, suggesting they are targets of SIRT5's demalonylase activity.[8]
| Protein | Gene Symbol | Fold Change (Sirt5-/- / WT) | Function |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | >1.5 | Glycolysis |
| Aldolase B | ALDOB | >1.5 | Glycolysis |
| Pyruvate kinase | PKM | >1.5 | Glycolysis |
| Enolase 1 | ENO1 | >1.5 | Glycolysis |
| Carbamoyl-phosphate synthase 1 | CPS1 | >1.5 | Urea Cycle |
| Ornithine transcarbamylase | OTC | >1.5 | Urea Cycle |
| Argininosuccinate synthase | ASS1 | >1.5 | Urea Cycle |
Table 2: Commercially Available Antibodies for SIRT5 Immunoprecipitation
Selecting a validated antibody is critical for successful immunoprecipitation.
| Provider | Antibody Name/Clone | Type | Recommended Dilution for IP |
| Abcam | Anti-SIRT5 antibody [EPR23787-116] | Rabbit Monoclonal | 1/30 dilution (e.g., 2 µg in 0.35 mg of lysate) |
| Proteintech | SIRT5 antibody (15122-1-AP) | Rabbit Polyclonal | 4 µg in 6000 µg of lysate[10] |
| Santa Cruz Biotechnology | SIRT5 Antibody (G-2) | Mouse Monoclonal | Not specified, available conjugated to agarose (B213101) for IP[11] |
| Cell Signaling Technology | SirT5 (D8C3) Rabbit mAb #8782 | Rabbit Monoclonal | Recommended dilution available on product datasheet[12] |
Signaling Pathway: SIRT5 Regulation of the Urea Cycle
SIRT5 is a key regulator of the urea cycle, a vital metabolic pathway for detoxifying ammonia. It achieves this by deacylating and activating carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.[4][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. SIRT5 antibody (15122-1-AP) | Proteintech [ptglab.com]
- 11. scbt.com [scbt.com]
- 12. SirT5 (D8C3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SIRT5 Inhibition in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SIRT5 inhibitors for Western blot analysis. This document details the function of SIRT5, its role in cellular signaling, and protocols for assessing the efficacy of SIRT5 inhibitors by monitoring the succinylation of target proteins.
Introduction to SIRT5
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] Predominantly located in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups from lysine (B10760008) residues on target proteins.[2][3] Its primary enzymatic activities are desuccinylation, demalonylation, and deglutarylation, with weaker deacetylase activity.[1][4]
SIRT5 modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea (B33335) cycle.[2][3] Given its central role in cellular metabolism, the dysregulation of SIRT5 has been implicated in various diseases, making it a significant therapeutic target.[3] Inhibition of SIRT5 leads to an accumulation of succinylated proteins, a state referred to as hypersuccinylation, which can be detected by Western blot analysis.[5]
SIRT5 Signaling Pathway
SIRT5's regulatory role is extensive, impacting numerous metabolic and stress-response pathways. By removing succinyl, malonyl, and glutaryl groups from key enzymes, SIRT5 can either activate or deactivate them, thereby controlling metabolic flux. For instance, SIRT5 desuccinylates and activates enzymes in the TCA cycle and fatty acid oxidation pathway, promoting efficient energy production.[1] Conversely, inhibition of SIRT5 can lead to the accumulation of these acyl modifications, altering enzyme activity and cellular metabolism.
Caption: SIRT5 signaling pathway and mechanism of inhibition.
Quantitative Data for SIRT5 Inhibitors
The selection of an appropriate inhibitor and its working concentration is critical for successful Western blot analysis. The following table summarizes the half-maximal inhibitory concentration (IC50) of several known SIRT5 inhibitors. Note that IC50 values from in vitro enzymatic assays may not directly translate to optimal concentrations for cell-based assays. Therefore, a dose-response experiment is recommended.
| Inhibitor | IC50 (vs. SIRT5) | Assay Type | Reference |
| This compound 1 | 0.11 µM | In vitro (Deacylase activity) | [6] |
| This compound 5 | 0.21 µM | In vitro | [7] |
| This compound 7 | 310 nM | In vitro | [3] |
| MC3482 | ~40% inhibition at 50 µM | Cellular (Desuccinylase activity) | [4] |
| Suramin (B1662206) | 22 µM | In vitro (Deacetylase activity) | [7][8] |
| GW5074 | >40% inhibition at 12.5 µM | In vitro (Deacetylase activity) | [1] |
| Nicotinamide (NAM) | 150 µM | In vitro | [1] |
Experimental Protocols
This section provides detailed protocols for assessing the effect of SIRT5 inhibitors on protein succinylation using Western blot analysis.
Experimental Workflow
The overall workflow for analyzing the impact of a this compound involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, and immunodetection.
Caption: Experimental workflow for Western blot analysis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels to achieve 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO). Immediately before use, dilute the inhibitor to the desired final concentration in fresh culture medium.
-
Treatment: Remove the old medium and add the medium containing the this compound. For the control group, add medium with an equivalent concentration of the vehicle.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.[5]
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing. If the lysate is viscous, sonicate it briefly on ice.[5]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.[5]
Protocol 3: Western Blot Analysis of Protein Succinylation
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[9]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[5]
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a pan-succinyl-lysine primary antibody and a loading control antibody (e.g., β-actin or GAPDH) diluted in blocking buffer.[5][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-SIRT5 Antibodies | Invitrogen [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]
Application Notes and Protocols: Using SIRT5 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sirtuin 5 (SIRT5) inhibitors in preclinical mouse models. SIRT5 is a primary mitochondrial NAD+-dependent deacylase that removes negatively charged acyl modifications such as succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[1][2][3] This activity positions SIRT5 as a critical regulator of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and nitrogen metabolism.[3][4][5] Dysregulation of SIRT5 has been implicated in various pathologies, including cancer and cardiovascular diseases, making it a compelling therapeutic target.[6][7][8][9] This document summarizes quantitative data from key in vivo studies, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.
Data Presentation: SIRT5 Inhibitors in Mouse Models
The following tables summarize quantitative data from studies evaluating the efficacy of SIRT5 inhibitors in various mouse models.
Table 1: Efficacy of SIRT5 Inhibitors in Cancer Mouse Models
| Inhibitor | Mouse Model | Dosage & Administration | Duration | Key Outcomes & References |
|---|---|---|---|---|
| DK1-04e | MMTV-PyMT (spontaneous mammary tumors) | 50 mg/kg, Intraperitoneal (i.p.) injection, 5 times per week | 6 weeks | Significantly reduced total tumor weight compared to vehicle controls. No significant change in mouse body weight was observed.[6] |
| DK1-04e | Human Breast Cancer Xenograft (MDA-MB-231) | 50 mg/kg, i.p. injection, daily | 3 weeks | Significantly reduced tumor size and weight. No apparent toxicity or significant weight loss was reported.[7] |
| MC3138 | Breast Cancer Mouse Model | Not specified | Not specified | Shown to increase glutaminase (B10826351) (GLS) succinylation, inhibit glutamine metabolism, and significantly suppress tumor growth.[10] |
| MC3482 | Breast Cancer Mouse Model | Not specified | Not specified | Reported to inhibit glutamine metabolism by increasing GLS succinylation, leading to suppressed tumor growth.[3][10] |
Table 2: Use of SIRT5 Inhibitors in a Myocardial Infarction Mouse Model
| Inhibitor | Mouse Model | Dosage & Administration | Experimental Context | Key Outcomes & References |
|---|
| TW-37 | Myocardial Ischemia/Reperfusion (C57BL/6J mice) | Not specified | Co-administered with a SIRT5 agonist (MC3215) | Abrogated the cardioprotective effects (infarct size reduction) mediated by the SIRT5 agonist, demonstrating the specificity of the SIRT5 pathway in this context.[11] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate key SIRT5-regulated pathways and typical experimental designs for in vivo studies.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for assessing this compound efficacy in mouse models.
Protocol 1: In Vivo Administration of SIRT5 Inhibitors in a Breast Cancer Mouse Model
This protocol is adapted from studies using the MMTV-PyMT transgenic mouse model.[6][7]
Objective: To assess the effect of a this compound on spontaneous mammary tumor growth.
Materials:
-
MMTV-PyMT female mice
-
This compound (e.g., DK1-04e)
-
Vehicle solution (appropriate for inhibitor solubility, e.g., DMSO, corn oil)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Animal scale
Procedure:
-
Animal Monitoring: Begin palpating female MMTV-PyMT mice weekly at approximately 5-6 weeks of age to detect initial tumor onset.
-
Group Allocation: Once a palpable tumor is detected (approx. 2-3 mm in diameter), enroll the mouse in the study. Record its initial body weight and tumor dimensions. Randomly assign mice to either the vehicle control group or the this compound treatment group (n=8-10 mice per group is recommended).
-
Inhibitor Preparation: Prepare the this compound solution at the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse, prepare a solution where 100 µL contains 1 mg of the compound). Ensure the inhibitor is fully dissolved in the vehicle. Prepare the vehicle-only solution for the control group.
-
Administration: Administer the this compound or vehicle via intraperitoneal (i.p.) injection. Treatment schedules can vary, for example, 5 times per week or daily.[6][7]
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record mouse body weight 2-3 times per week to monitor for signs of toxicity.
-
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 3-6 weeks).[6][7] Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Tissue Collection and Analysis:
-
Excise all mammary tumors and record the total tumor weight for each mouse.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent biochemical analysis (e.g., Western blot) or fixed in formalin for histological analysis.
-
Protocol 2: Assessment of Myocardial Infarct Size
This protocol describes the induction of myocardial ischemia/reperfusion (I/R) injury and the evaluation of a this compound's cardioprotective potential.[11][12]
Objective: To determine if SIRT5 inhibition affects the extent of myocardial damage following an I/R event.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools for thoracotomy
-
6-0 silk suture
-
This compound and vehicle
-
1% Triphenyltetrazolium chloride (TTC) solution in phosphate (B84403) buffer
-
Formalin (10%)
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture to induce ischemia.
-
Ischemia and Treatment: Maintain the ischemic period for 30 minutes.[11][12] Towards the end of the ischemic period (e.g., at 20 minutes), administer the this compound or vehicle via i.p. or intravenous (i.v.) injection.
-
Reperfusion: After 30 minutes of ischemia, release the suture to allow for reperfusion of the myocardium. The reperfusion period can range from 2 to 24 hours depending on the study endpoints.[11][12]
-
Heart Collection: At the end of the reperfusion period, re-anesthetize the mouse and excise the heart.
-
TTC Staining for Infarct Size:
-
Cannulate the aorta and perfuse the heart with saline to wash out the blood.
-
Slice the ventricles into uniform transverse sections (e.g., 1 mm thick).
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted (necrotic) tissue remains pale white.
-
Fix the stained slices in 10% formalin to enhance the color contrast.
-
-
Quantification:
-
Image both sides of each heart slice.
-
Using image analysis software (e.g., ImageJ), measure the total area of the left ventricle (LV) and the area of the infarct (pale region) for each slice.
-
Calculate the infarct size as a percentage of the total LV area or the area at risk (AAR).
-
Protocol 3: Western Blot for Assessing Protein Succinylation
This protocol provides a method to measure changes in global protein succinylation in tissues from mice treated with a this compound.
Objective: To determine if SIRT5 inhibition leads to increased levels of lysine-succinylated proteins in a target tissue.
Materials:
-
Frozen mouse tissue (e.g., tumor, heart, liver)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (including nicotinamide (B372718) and trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-succinyl-lysine
-
Primary antibody for loading control (e.g., anti-β-actin, anti-GAPDH, or anti-VDAC1 for mitochondrial fractions)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tissue sample in ice-cold lysis buffer. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein amounts for all samples. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-succinyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the same membrane with a loading control antibody to ensure equal protein loading across lanes. Quantify band intensities using densitometry software and normalize the succinyl-lysine signal to the loading control.
References
- 1. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 5 is required for mouse survival in response to cardiac pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cardioprotection Through Pharmacological Activation of Sirtuin 5 in a Murine Model of Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioprotection Through Pharmacological Activation of Sirtuin 5 in a Murine Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of SIRT5 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) and validation of SIRT5 modulators. Sirtuin 5 (SIRT5) is a crucial NAD+-dependent lysine (B10760008) deacylase primarily located in the mitochondria. It plays a significant role in regulating various metabolic pathways, including the urea (B33335) cycle, glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation, by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues.[1][2] Its involvement in cellular metabolism and homeostasis has made it a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[2][3]
Core Concepts in SIRT5 Modulation
SIRT5 activity is intrinsically linked to the cellular energy state through its dependence on NAD+. Upstream regulators of SIRT5 expression include the peroxisome proliferator-activated receptor coactivator-1α (PGC-1α), which upregulates its expression, and AMP-activated protein kinase (AMPK), which has been shown to have an inhibitory effect on SIRT5 levels.[2][4] Downstream, SIRT5 modulates the activity of numerous enzymes involved in central metabolism and antioxidant defense. For instance, it activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) in the urea cycle, influences glycolysis and the TCA cycle through enzymes like pyruvate (B1213749) dehydrogenase complex (PDC) and succinate (B1194679) dehydrogenase (SDH), and contributes to reactive oxygen species (ROS) detoxification by activating enzymes such as isocitrate dehydrogenase 2 (IDH2).[1][2][5]
High-Throughput Screening Campaign for SIRT5 Modulators
A typical HTS campaign for identifying novel SIRT5 modulators involves a primary screen to identify initial hits, followed by a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Caption: A generalized workflow for a high-throughput screening campaign to identify and validate SIRT5 modulators.
Data Presentation: Quantitative Analysis of SIRT5 Modulators
The following tables summarize the potency of known SIRT5 inhibitors and activators.
Table 1: SIRT5 Inhibitors
| Compound | IC50 (µM) | Selectivity Notes | Reference(s) |
| Nicotinamide | 150 | Pan-sirtuin inhibitor | [6] |
| Suramin | 22 | Non-selective | [6] |
| Anthralin | 0.1 | - | [6] |
| Thyroxine | 2.2 | - | [6] |
| Methacycline | 3.6 | - | [6] |
| H3K9Tsu | 5 | Selective over other sirtuins (IC50 > 100 µM) | [6] |
| DK1-04 | 0.34 | No inhibition of SIRT1-3, 6 at 83.3 µM | [6] |
| Compound 31 | 3.0 | Selective over SIRT1-3, 6 (IC50 > 600 µM) | [6] |
| Compound 39 | 0.0154 | Potent inhibitor | [6] |
| Cyclic Peptide 42 | 2.2 | Highly selective over SIRT1, SIRT2, SIRT3, and SIRT6 | [6] |
| Thiobarbiturate 56 | 2.3 | Also inhibits SIRT1 (5.3 µM) and SIRT2 (9.7 µM) | [6] |
| Compound 57 | 0.39 | Also inhibits SIRT1 (0.12 µM), SIRT2 (1.19 µM), and SIRT3 (0.54 µM) | [6] |
| Compound 47 | 0.21 | >3800-fold selective over SIRT1/2/3/6 | [7] |
| Compound 58 | 0.31 | Selective over SIRT1/3 | [7] |
Table 2: SIRT5 Activators
| Compound | EC50 (mM) / Fold Activation | Selectivity Notes | Reference(s) |
| Resveratrol | 4.95-fold activation at 200 µM | Also affects SIRT1 and SIRT3 | [6] |
| Piceatannol | 0.07 | Stimulates SIRT5, inhibits SIRT3 | [6] |
| Butein | 2.71-fold activation at 200 µM | - | [6] |
| Isoliquiritigenin | 3.93-fold activation at 200 µM | - | [6] |
| Fisetin | 2.61-fold activation at 200 µM | - | [6] |
| Quercetin | 2.18-fold activation at 200 µM | - | [6] |
| Nordihydroguaiaretic acid | 1.91-fold activation at 200 µM | - | [6] |
| MC3138 | - | Selective for SIRT5 over SIRT1/3 | [6] |
| Compound 30 | Up to ~5-fold activation | Selective for SIRT5; little effect on SIRT1-3 | [8] |
SIRT5 Signaling Pathway
The following diagram illustrates the central role of SIRT5 in mitochondrial metabolism and cellular homeostasis.
Caption: SIRT5 signaling pathway showcasing upstream regulators and downstream metabolic processes.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Assay for SIRT5 Inhibitors
This protocol describes a fluorescence-based, end-point assay to screen for SIRT5 inhibitors based on its desuccinylase activity.
Principle: A synthetic peptide with a succinylated lysine residue is used as a substrate. In the presence of NAD+, SIRT5 removes the succinyl group. A developer solution is then added, which contains an enzyme that recognizes and cleaves the desuccinylated peptide, releasing a fluorophore. The increase in fluorescence intensity is directly proportional to SIRT5 activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease specific for the desuccinylated substrate)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in SIRT5 assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (as a vehicle control).
-
Add 10 µL of a solution containing the SIRT5 enzyme and the fluorogenic peptide substrate in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of NAD+ solution in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Secondary Assay: Sirtuin Selectivity Profiling
This protocol is designed to assess the selectivity of hit compounds against other relevant sirtuin isoforms (SIRT1, SIRT2, and SIRT3).
Principle: The activity of each sirtuin isoform is measured in the presence of the test compound using a specific substrate for each enzyme. The assay format can be similar to the primary screen (fluorescence-based) but with different enzyme/substrate pairs.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Specific substrates for each sirtuin:
-
SIRT1: Acetylated p53-K381 peptide
-
SIRT2: Acetylated α-tubulin-K25 peptide
-
SIRT3: Acetylated ACS2-K642 peptide
-
-
NAD+
-
Assay buffers optimized for each sirtuin
-
Developer solutions corresponding to each substrate
-
Test compound
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
For each sirtuin isoform, set up parallel assays in a 384-well plate.
-
Prepare serial dilutions of the test compound.
-
To the appropriate wells, add the diluted compound, the respective sirtuin enzyme, and its specific substrate in the corresponding assay buffer.
-
Initiate the reactions by adding NAD+.
-
Incubate the plates at 37°C for a predetermined optimal time for each enzyme.
-
Add the appropriate developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity.
-
Calculate the IC50 value of the compound for each sirtuin isoform to determine its selectivity profile.
Secondary Assay: Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), can be used to confirm direct binding of a compound to SIRT5.
Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) can be monitored by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.
Materials:
-
Purified SIRT5 protein
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Test compound
-
TSA buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare a solution of SIRT5 protein in TSA buffer.
-
Prepare a solution of the test compound at various concentrations.
-
In a 96- or 384-well PCR plate, mix the SIRT5 protein solution, SYPRO Orange dye, and the test compound or vehicle control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate, while continuously monitoring the fluorescence.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the Tm for SIRT5 in the presence and absence of the compound. An increase in Tm in the presence of the compound indicates binding and stabilization.
Cell-Based Assay: Western Blot for Protein Succinylation
This assay assesses the ability of a SIRT5 modulator to alter the succinylation status of proteins in a cellular context.
Principle: Cells are treated with the test compound, and the total protein lysate is analyzed by Western blot using an antibody that specifically recognizes succinylated lysine residues.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody: anti-succinyl-lysine
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period.
-
Lyse the cells and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the anti-succinyl-lysine primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in global protein succinylation would be expected with a SIRT5 inhibitor.
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT5 Inhibitor Treatment in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SIRT5 inhibitors in primary cell culture experiments. The protocols outlined below are intended to serve as a foundation for investigating the multifaceted roles of SIRT5 in cellular metabolism, signaling, and stress responses.
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria.[1] It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins.[2][3] This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and the urea (B33335) cycle.[2][4] Dysregulation of SIRT5 activity has been implicated in a variety of diseases, making it an attractive therapeutic target.[1][2]
SIRT5 inhibitors are chemical compounds that block the enzymatic activity of SIRT5, leading to an accumulation of acylated proteins and subsequent alterations in cellular processes.[5] These inhibitors are valuable tools for elucidating the physiological functions of SIRT5 and for exploring its therapeutic potential.
Data Presentation: Effects of SIRT5 Inhibitors on Primary Cells
The following table summarizes the quantitative effects of SIRT5 inhibitors observed in primary cell experiments. This data can serve as a reference for designing and interpreting studies using these compounds.
| Cell Type | Inhibitor | Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Primary Preadipocytes | MC3482 | 50 µM | 48 hours (during differentiation) | Promoted expression of brown adipocyte and mitochondrial biogenesis markers. | [6] |
| Primary Hepatocytes (mouse) | SIRT5 Knockout (Genetic Inhibition) | N/A | N/A | Decreased fatty acid oxidation and ketone body production.[7] | [7] |
| Cardiomyocytes (H9c2 cell line, as a model for primary cells) | SIRT5 Knockdown (siRNA) | N/A | Post-transfection | Significant decrease in cell viability and increase in apoptosis upon oxidative stress.[8] | [8] |
Signaling Pathways and Experimental Workflow
SIRT5-Mediated Metabolic Regulation
SIRT5 is a key regulator of mitochondrial metabolism. Its primary function is to deacylate and thereby modulate the activity of enzymes involved in major metabolic pathways. Inhibition of SIRT5 leads to the hyper-succinylation and potential alteration of function of numerous mitochondrial proteins.
Caption: SIRT5-mediated desuccinylation and its inhibition.
Experimental Workflow for Studying SIRT5 Inhibition in Primary Cells
The following diagram outlines a typical workflow for investigating the effects of a this compound on primary cells, from initial treatment to downstream analysis.
Caption: General workflow for this compound studies.
Experimental Protocols
Protocol 1: Assessment of Global Protein Succinylation by Western Blot
This protocol details the steps to measure the overall level of protein succinylation in primary cells following treatment with a this compound. An increase in the succinylation signal indicates successful inhibition of SIRT5.[9][10]
Materials:
-
Primary cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-succinyl-lysine
-
Primary antibody: loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cells at an appropriate density and allow them to adhere.
-
Treat the cells with the desired concentrations of the this compound and a vehicle control (DMSO) for the specified duration (e.g., 24 hours).[10]
-
-
Protein Extraction:
-
Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.[11]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the anti-succinyl-lysine primary antibody overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[9]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the succinylation signal to the loading control.
-
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol measures the effect of a this compound on the viability of primary cells.
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Resazurin (B115843) solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.[11]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound in complete cell culture medium. A starting concentration range of 0.1 µM to 100 µM is recommended.[11] Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the respective wells.[11]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
Resazurin Assay:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: In Vitro SIRT5 Inhibition Assay (Fluorogenic)
This protocol is to determine the in vitro inhibitory activity (e.g., IC50 value) of a compound against recombinant SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic peptide substrate (succinylated)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]
-
This compound
-
Developer solution
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Assay Preparation:
-
Reaction Initiation and Incubation:
-
Signal Development and Measurement:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using suitable software.[9]
-
Concluding Remarks
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SIRT5 Inhibition Induces Brown Fat-Like Phenotype in 3T3-L1 Preadipocytes | MDPI [mdpi.com]
- 7. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Reconstitution of SIRT5 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 5 (SIRT5) is a crucial member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily located in the mitochondria.[1][2] Unlike other sirtuins known for their histone deacetylase activity, SIRT5 uniquely and efficiently removes negatively charged acyl groups from lysine (B10760008) residues, including succinyl, malonyl, and glutaryl modifications.[3][4][5] This activity positions SIRT5 as a critical regulator of cellular homeostasis and various metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and the urea (B33335) cycle.[3][6][7] Dysregulation of SIRT5 has been implicated in metabolic disorders, cancer, and neurodegenerative conditions, making it a significant therapeutic target.[8][9]
These application notes provide a comprehensive guide to reconstituting and measuring the enzymatic activity of SIRT5 in vitro, offering detailed protocols for enzyme purification, fluorometric activity assays, and inhibitor screening.
Principle of the In Vitro SIRT5 Activity Assay
The most common method for measuring SIRT5 activity in vitro is a two-step fluorogenic assay.[3][10]
-
Deacylation Step: Recombinant SIRT5 enzyme is incubated with a synthetic peptide substrate containing a succinylated or malonylated lysine residue. In the presence of the cofactor NAD⁺, SIRT5 catalyzes the removal of the acyl group.[10]
-
Development Step: A developer solution, containing a peptidase, is added to the reaction. This peptidase specifically cleaves the deacylated peptide substrate, separating a fluorophore from a quencher.[3] The resulting increase in fluorescence is directly proportional to the enzymatic activity of SIRT5.
This method provides a sensitive and high-throughput-compatible means of quantifying SIRT5 activity and screening for potential inhibitors or activators.[11][12]
Experimental Protocols
Protocol 1: Recombinant Human SIRT5 Expression and Purification
This protocol outlines a general method for producing catalytically active recombinant SIRT5 in E. coli.[13][14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing human SIRT5 (e.g., pET15b-SIRT5)[13]
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (Lysis Buffer with 20 mM imidazole)
-
Elution Buffer (Lysis Buffer with 250 mM imidazole)
-
Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)[14]
Methodology:
-
Transformation: Transform the SIRT5 expression plasmid into a competent E. coli strain.
-
Expression: Inoculate a large culture of LB broth with a single colony and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate for an additional 16-20 hours at 18°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove unbound proteins. Elute the His-tagged SIRT5 protein using Elution Buffer.
-
Size-Exclusion Chromatography: For higher purity, concentrate the eluted protein and further purify it using a size-exclusion chromatography column equilibrated with SEC Buffer.[14]
-
QC and Storage: Assess protein purity by SDS-PAGE (expected molecular weight is ~33 kDa or ~60 kDa if GST-tagged).[5] Determine protein concentration using a BCA assay. Aliquot the purified enzyme and store at -80°C.[15] Avoid repeated freeze-thaw cycles.[15]
Protocol 2: In Vitro Fluorogenic SIRT5 Activity Assay
This protocol is designed for a 96-well plate format and is suitable for determining IC₅₀ values of SIRT5 inhibitors.[3][16][17]
Materials:
-
Purified Recombinant Human SIRT5[5]
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic Substrate (containing a succinylated lysine, e.g., 50 µM)[16]
-
NAD⁺ Solution (e.g., 500 µM)[16]
-
Test Inhibitor (serially diluted in Assay Buffer/DMSO)
-
Developer Solution (containing trypsin and nicotinamide)[16]
-
Black 96-well microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation: Prepare working solutions of all reagents. Thaw SIRT5 enzyme on ice. Create a serial dilution of the test inhibitor.
-
Reaction Setup: Add the following to each well of a black microplate (example volumes for a 50 µL final reaction):[3]
-
25 µL of SIRT5 Assay Buffer
-
5 µL of diluted Test Inhibitor or vehicle (e.g., DMSO) for control wells.
-
10 µL of diluted SIRT5 enzyme (e.g., 100 nM final concentration).[16]
-
Controls: Include "No Enzyme" controls (add buffer instead of enzyme) and "100% Activity" controls (add vehicle instead of inhibitor).
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Prepare a master mix of NAD⁺ and Fluorogenic Substrate in Assay Buffer. Add 10 µL of this master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]
-
Signal Development: Add 10 µL of Developer solution to each well.[3]
-
Fluorescence Measurement:
-
Kinetic Assay: Immediately measure fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Endpoint Assay: After adding the developer, incubate for an additional 15 minutes at 37°C, then measure the final fluorescence intensity.[3]
-
-
Data Analysis: Subtract the background fluorescence ("No Enzyme" control) from all readings. Normalize the data to the "100% Activity" control. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Western Blot Analysis of Substrate Desuccinylation
This protocol allows for the visualization of SIRT5's ability to desuccinylate a protein substrate in vitro.[13][16]
Materials:
-
Purified Recombinant Human SIRT5
-
Succinylate-rich protein substrate (e.g., purified Pyruvate Dehydrogenase Complex (PDC) from porcine heart)[13]
-
Desuccinylation Reaction Buffer (3X)[13]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody (e.g., anti-pan-succinyl-lysine)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Methodology:
-
Reaction Setup: In separate tubes, set up the following reactions:
-
Reaction 1: 30 µg of substrate (PDC), 10 µg of active SIRT5, and 20 µl of 3X reaction buffer.[13]
-
Reaction 2 (Control): 30 µg of substrate, 10 µg of catalytically inactive SIRT5 (e.g., H158Y mutant), and 20 µl of 3X reaction buffer.[13]
-
Reaction 3 (Control): 30 µg of substrate and 20 µl of 3X reaction buffer (no SIRT5).
-
-
Incubation: Adjust the final volume and incubate all reactions at 37°C for 2-3 hours.
-
SDS-PAGE: Stop the reactions by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Signal Detection: Wash the membrane again and detect the signal using an ECL substrate. A decrease in the succinylation signal in the lane with active SIRT5 indicates successful desuccinylation.
Data Presentation
Table 1: Typical Reagent Concentrations for In Vitro SIRT5 Assays
| Component | Typical Concentration | Reference(s) |
| Recombinant SIRT5 | 10 - 100 nM | [11][16] |
| NAD⁺ | 250 - 500 µM | [16][18] |
| Fluorogenic Substrate | 50 µM | [16] |
| Nicotinamide (Inhibitor) | IC₅₀ ≈ 1.6 mM (deacetylation) | [19] |
Table 2: Catalytic Efficiency of SIRT5 for Different Acyl Groups
This table highlights SIRT5's strong preference for negatively charged acyl groups over acetyl groups. Data is derived from kinetic studies using a Carbamoyl Phosphate Synthetase 1 (CPS1)-derived octapeptide.[20][21]
| Activity | kcat/KM (M⁻¹s⁻¹) | Reference(s) |
| Deglutarylation | 18,699 | [20][21] |
| Desuccinylation | 13,995 | [20][21] |
| Demalonylation | 3,758 | [20][21] |
| Deacetylation | 16 | [20][21] |
Table 3: IC₅₀ Values of Selected SIRT5 Inhibitors
| Inhibitor | SIRT5 IC₅₀ (µM) | Activity Measured | Reference(s) |
| SIRT5 Inhibitor 7 | 0.310 (310 nM) | Desuccinylase | [2][16] |
| GW5074 | 19.5 | Desuccinylase | [20] |
| MC3482 | ~15 (estimated from 40% inhibition at 50 µM) | Desuccinylase | [4] |
| Peptide Derivative 37 | 4.3 (Kᵢ value) | Not specified | [22] |
Visualizations: Pathways and Workflows
Caption: Core enzymatic deacylation reaction catalyzed by SIRT5.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 34.237.233.138 [34.237.233.138]
- 13. Generation and purification of catalytically active recombinant SIRT5 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin 5 human recombinant, expressed in E. coli, 50 (SDS-PAGE) SIRT5 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of SIRT5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing the knockdown of Sirtuin 5 (SIRT5) using a lentiviral-mediated short hairpin RNA (shRNA) approach. This technique is a powerful tool for investigating the functional roles of SIRT5 in various biological processes, including metabolism, oxidative stress, and cancer progression.[1][2][3]
SIRT5, primarily a mitochondrial NAD+-dependent protein deacylase, is a key regulator of cellular homeostasis.[1][2][4] It removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins.[1][3] Through this activity, SIRT5 modulates critical metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and detoxification of reactive oxygen species (ROS).[1][2][3] Dysregulation of SIRT5 has been implicated in various pathologies, including cancer, where it can act as either a tumor promoter or suppressor depending on the cellular context.[1][2][5]
Lentiviral delivery of shRNA offers a robust method for achieving stable, long-term suppression of SIRT5 expression in a wide range of cell types, including both dividing and non-dividing cells.[6][7][8] This allows for in-depth functional analysis of SIRT5's role in cellular signaling and disease models.
Data Presentation
Table 1: Summary of Cellular Effects Following SIRT5 Knockdown
| Cell Line | Phenotypic Effect | Molecular Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation, Reduced anchorage-independent growth | Decreased GLS protein levels | [9] |
| MDA-MB-468 (Breast Cancer) | Inhibition of cell proliferation | Increased ubiquitination of GLS | [9] |
| A549 (Lung Cancer) | Inhibition of cell proliferation | Decreased GLS protein levels | [9] |
| Onco-Dbl MEFs | Inhibition of cell proliferation | - | [9] |
| SKBR3 (Breast Cancer) | Inhibition of colony formation in soft agar | Effective SIRT5 knockdown confirmed by RT-PCR | [5] |
| CRL-5800 (Lung Cancer) | Inhibition of colony formation in soft agar | Effective SIRT5 knockdown confirmed by RT-PCR | [5] |
| Hepatocellular Carcinoma (HCC) Cells | Induction of mitochondrial apoptosis | Decreased mitochondrial membrane potential, increased cytoplasmic cytochrome c | [10] |
| Acute Myeloid Leukemia (AML) Cells | Increased sensitivity to venetoclax | Increased succinylation and reduced enzymatic activity of HADHA | [11] |
Signaling Pathways and Experimental Workflow
SIRT5 Signaling Pathways
SIRT5 plays a crucial role in cellular metabolism and stress response by deacetylating, desuccinylating, demalonylating, and deglutarylating key enzymes. Its knockdown can therefore have widespread effects on interconnected signaling pathways.
Caption: SIRT5 regulates key metabolic and stress-response pathways.
Experimental Workflow for Lentiviral shRNA Knockdown of SIRT5
The following diagram outlines the key steps involved in the generation of stable SIRT5 knockdown cell lines.
Caption: Workflow for SIRT5 knockdown using lentiviral shRNA.
Experimental Protocols
Protocol 1: Lentiviral Particle Production in HEK293T Cells
This protocol outlines the generation of lentiviral particles carrying the shRNA construct targeting SIRT5.
Materials:
-
HEK293T cells
-
DMEM high glucose medium with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (use media without for transfection)
-
Lentiviral shRNA plasmid targeting SIRT5 (and a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Polyethylenimine (PEI) transfection reagent
-
Opti-MEM reduced serum medium
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection. Use complete DMEM medium without antibiotics.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid mixture in 250 µL of Opti-MEM. For a 10 cm dish, a common ratio is:
-
shRNA plasmid: 5 µg
-
Packaging plasmid (psPAX2): 3.75 µg
-
Envelope plasmid (pMD2.G): 1.25 µg
-
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute PEI in 250 µL of Opti-MEM. A common DNA:PEI ratio is 1:3 (w/w). Incubate for 5 minutes at room temperature.
-
Complex Formation: Add the PEI solution dropwise to the plasmid DNA solution while gently vortexing. Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-PEI complexes.
-
Transfection: Gently add the 500 µL transfection mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, carefully aspirate the medium and replace it with 10 mL of fresh complete DMEM medium (with serum and antibiotics).[12]
-
Viral Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[12] Pool the harvests.
-
Virus Filtration and Storage: Centrifuge the supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter.[13] Aliquot the virus and store at -80°C. For subsequent experiments, avoid repeated freeze-thaw cycles.[14]
Protocol 2: Transduction of Target Cells with Lentiviral Particles
This protocol describes the infection of the target cell line with the produced lentiviral particles to establish stable SIRT5 knockdown.
Materials:
-
Target cells
-
Complete culture medium for the target cells
-
Lentiviral particles (SIRT5 shRNA and non-targeting control)
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate to achieve 50-70% confluency on the day of infection.
-
Transduction: On the day of transduction, remove the culture medium from the cells. Add fresh complete medium containing Polybrene at a final concentration of 4-8 µg/mL.[15] The optimal concentration should be determined empirically for each cell line.
-
Viral Addition: Add the desired amount of lentiviral particles to the cells. The amount of virus (Multiplicity of Infection - MOI) will need to be optimized for your specific cell line. Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.[14]
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.
-
Antibiotic Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic must be determined beforehand by performing a kill curve on the parental cell line.[15]
-
Stable Cell Line Expansion: Continue to culture the cells in the presence of the selection antibiotic, replacing the medium every 2-3 days.[15] Once resistant colonies are visible, they can be pooled to generate a stable polyclonal population or isolated to establish monoclonal cell lines.
Protocol 3: Validation of SIRT5 Knockdown
This protocol details the methods to confirm the successful knockdown of SIRT5 at both the mRNA and protein levels.
A. Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SIRT5 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from both the SIRT5 shRNA-transduced cells and the non-targeting control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for SIRT5 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of SIRT5 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the SIRT5 shRNA-transduced cells to the control cells.
B. Western Blotting
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SIRT5 and an antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the SIRT5 shRNA-transduced and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-SIRT5 antibody. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Reprobe the membrane with a loading control antibody to ensure equal protein loading. Compare the intensity of the SIRT5 band between the knockdown and control samples. A suitable control antibody for monitoring SIRT5 expression is recommended.[16]
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 14. manuals.cellecta.com [manuals.cellecta.com]
- 15. scbt.com [scbt.com]
- 16. scbt.com [scbt.com]
Application Notes and Protocols: Mass Spectrometry for SIRT5 Substrate Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, which play crucial roles in regulating cellular metabolism and stress responses.[1][2] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activity.[2][3] This unique substrate specificity positions SIRT5 as a key regulator of metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis, by modulating the acylation status of critical enzymes.[2][4][5] The identification of SIRT5 substrates is paramount for understanding its biological functions and for the development of therapeutics targeting SIRT5-related pathologies.
Mass spectrometry-based proteomics has emerged as an indispensable tool for the large-scale and unbiased identification and quantification of post-translational modifications, including lysine (B10760008) succinylation.[1][6] This document provides detailed application notes and protocols for the identification of SIRT5 substrates using two common quantitative proteomics strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).
Quantitative Data Summary
The following tables summarize quantitative data from proteomic studies aimed at identifying SIRT5 substrates. These tables highlight the proteins identified as potential SIRT5 targets and the extent of change in their succinylation upon SIRT5 modulation.
Table 1: Succinylated Proteins Upregulated in Sirt5 Knockout (KO) Mouse Heart Tissue
| Protein | Gene | Fold Change (KO/WT) | Function | Reference |
| Enoyl-CoA hydratase, alpha subunit | ECHA | >1.5 | Fatty Acid Oxidation | [1] |
| 3-hydroxyacyl-CoA dehydrogenase type-2 | HADH | >1.5 | Fatty Acid Oxidation | [1] |
| Carnitine palmitoyltransferase 2 | CPT2 | >1.5 | Fatty Acid Oxidation | [7] |
| Isocitrate dehydrogenase [NADP], mitochondrial | IDH2 | >1.5 | TCA Cycle | [8] |
| Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial | SDHA | >1.5 | TCA Cycle, Electron Transport Chain | [1] |
| Carbamoyl phosphate (B84403) synthetase 1 | CPS1 | >1.5 | Urea Cycle | [9] |
| Argininosuccinate synthase | ASS1 | >1.5 | Urea Cycle | [4][10] |
Table 2: Proteins with Altered Succinylation in Response to SIRT5 Overexpression
| Protein | Gene | Fold Change (Overexpression/Control) | Function | Reference |
| Pyruvate kinase M2 | PKM2 | Decreased | Glycolysis | [5] |
| Glucose-6-phosphate 1-dehydrogenase | G6PD | Decreased | Pentose Phosphate Pathway | [5] |
| Superoxide dismutase [Cu-Zn] | SOD1 | Decreased | Oxidative Stress Response | [5] |
Experimental Protocols
Protocol 1: SILAC-Based Quantitative Proteomics for SIRT5 Substrate Identification
This protocol details the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare the succinylome of wild-type cells versus cells with modulated SIRT5 expression (e.g., SIRT5 knockout or overexpression).
Materials:
-
SILAC-compatible cell lines (e.g., HEK293T, MEFs)
-
"Light" and "Heavy" SILAC media and amino acids (e.g., L-Arginine and L-Lysine vs. L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂)[11]
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-succinyl-lysine antibody-conjugated beads[12]
-
Trypsin, sequencing grade
-
C18 desalting columns
-
Mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells, one in "light" medium and the other in "heavy" medium, for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[11][13]
-
One population will serve as the control (e.g., wild-type), and the other will have modulated SIRT5 expression.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Affinity Enrichment of Succinylated Peptides:
-
Desalt the peptide mixture using a C18 column.
-
Incubate the desalted peptides with anti-succinyl-lysine antibody-conjugated beads to enrich for succinylated peptides.[12]
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the succinylated peptides.
-
-
Mass Spectrometry Analysis:
-
Desalt the enriched peptides using a C18 column.
-
Analyze the peptides by nano-LC-MS/MS.
-
-
Data Analysis:
-
Use software such as MaxQuant or Proteome Discoverer to identify and quantify the "light" and "heavy" peptide pairs.
-
Calculate the heavy/light ratios for each identified succinylated peptide.
-
Peptides with significantly altered ratios between the control and SIRT5-modulated samples represent potential SIRT5 substrates.
-
Protocol 2: Label-Free Quantitative Proteomics for SIRT5 Substrate Identification
This protocol describes a label-free approach to identify SIRT5 substrates by comparing the abundance of succinylated peptides between different experimental conditions.
Materials:
-
Biological samples (e.g., tissues from wild-type and Sirt5 knockout mice)
-
Lysis buffer
-
Anti-succinyl-lysine antibody-conjugated beads
-
Trypsin, sequencing grade
-
C18 desalting columns
-
Mass spectrometer coupled to a nano-liquid chromatography system
Procedure:
-
Protein Extraction and Digestion:
-
Homogenize tissue samples or lyse cells in lysis buffer.
-
Quantify the protein concentration of each sample.
-
Take equal amounts of protein from each sample.
-
Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.
-
-
Affinity Enrichment of Succinylated Peptides:
-
Perform affinity enrichment of succinylated peptides for each sample individually using anti-succinyl-lysine antibody-conjugated beads.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze each enriched sample by nano-LC-MS/MS. Ensure consistent and reproducible chromatography.
-
-
Data Analysis:
-
Use label-free quantification software (e.g., MaxQuant, Skyline) to align the chromatograms and compare the peak intensities or spectral counts of the identified succinylated peptides across the different samples.[14][15]
-
Perform statistical analysis to identify peptides with significantly different abundances between the experimental groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for SIRT5 substrate identification and the role of SIRT5 in key metabolic pathways.
Caption: Experimental workflow for SIRT5 substrate identification.
Caption: SIRT5 regulation of the Urea Cycle.
Caption: SIRT5 regulation of Fatty Acid Oxidation.
References
- 1. pnas.org [pnas.org]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt5 improves cardiomyocytes fatty acid metabolism and ameliorates cardiac lipotoxicity in diabetic cardiomyopathy via CPT2 de-succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT5-Related Desuccinylation Modification Contributes to Quercetin-Induced Protection against Heart Failure and High-Glucose-Prompted Cardiomyocytes Injured through Regulation of Mitochondrial Quality Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 10. Regulation of urea cycle by reversible high-stoichiometry lysine succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous Affinity Enrichment of Two Post-Translational Modifications for Quantification and Site Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
SIRT5 inhibitor solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIRT5 inhibitors. The focus is on addressing common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of a SIRT5 inhibitor?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of SIRT5 inhibitors due to their high solubility in this organic solvent.[1][2] It is advisable to use newly opened, high-purity DMSO as it is hygroscopic (absorbs moisture from the air), which can affect compound solubility and stability over time.[3]
Q2: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer/cell culture medium. What should I do?
A2: This is a frequent issue caused by the low aqueous solubility of many small molecule inhibitors.[1][2] When the concentrated DMSO stock is diluted into an aqueous environment, the inhibitor can "crash out" of the solution. Please refer to the detailed Troubleshooting Guide: Addressing Inhibitor Precipitation below for a step-by-step workflow to resolve this.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability and prevent degradation, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6-24 months, depending on the specific inhibitor).[1][3]
Q4: My inhibitor seems to lose activity in my multi-day cell culture experiment. What could be the cause?
A4: This loss of activity could be due to the limited stability of the inhibitor in aqueous culture media at 37°C.[1] It is recommended to prepare fresh working solutions for each experiment and consider a time-course experiment to determine the optimal duration of treatment.[4] For longer experiments, replenishing the media with freshly diluted inhibitor may be necessary.
Q5: How can I be sure the observed effects are from SIRT5 inhibition and not off-target effects or cytotoxicity?
A5: This is a critical consideration. High concentrations of inhibitors can lead to non-specific effects.[4] It is essential to:
-
Perform a dose-response curve to identify the lowest effective concentration.[4]
-
Use a negative control compound that is structurally similar but inactive, if available.[3]
-
Determine the maximum tolerated concentration of the inhibitor and the solvent (DMSO) in your cell line using a cell viability assay.[3]
Troubleshooting Guides
Guide 1: Addressing Inhibitor Precipitation in Aqueous Solutions
A common challenge is the precipitation of hydrophobic inhibitors upon dilution from a DMSO stock into aqueous buffers or media.[1] This workflow provides a systematic approach to overcome this issue.
// Invisible nodes for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; dummy3 [style=invis, width=0];
step1 -> dummy1 [style=invis]; step2 -> dummy2 [style=invis]; step3 -> dummy3 [style=invis];
dummy1 -> end_node [label="Successful", style=dashed, color="#5F6368"]; dummy2 -> end_node [label="Successful", style=dashed, color="#5F6368"]; dummy3 -> end_node [label="Successful", style=dashed, color="#5F6368"]; }
Caption: Troubleshooting workflow for inhibitor precipitation.
Detailed Steps:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is low (ideally ≤0.5%) to minimize toxicity while maintaining solubility.[2] Always include a vehicle control with the same DMSO concentration.
-
Gentle Warming and Sonication: Pre-warming the aqueous buffer to 37°C can improve solubility.[1][3] After dilution, brief sonication in a water bath can help dissolve small precipitates.[1]
-
Incorporate Surfactants: If precipitation continues, adding a low concentration of a non-ionic surfactant like 0.01-0.05% Tween-20 or Triton X-100 to the assay buffer may help.[1] It is critical to run a control to ensure the surfactant does not interfere with the assay.[1]
-
Lower Inhibitor Concentration: The desired concentration may be above the inhibitor's solubility limit in the final assay conditions.[1] Try the experiment with a lower final concentration.
Data & Storage Recommendations
Proper storage is critical for maintaining the stability and activity of SIRT5 inhibitors. The following table summarizes recommended storage conditions.
| Form | Solvent | Storage Temp. | Duration | Recommendations |
| Lyophilized Powder | N/A | -20°C | Up to 3 years | Keep container tightly sealed and protected from light.[3] |
| Stock Solution | DMSO | -20°C | Up to 1 month | For short-term storage. Aliquot to avoid freeze-thaw cycles. [1] |
| Stock Solution | DMSO | -80°C | Up to 2 years | For long-term storage. Aliquot to avoid freeze-thaw cycles. [3] |
Experimental Protocols
Protocol 1: General Method for Assessing Aqueous Solubility (Kinetic Solubility Assay)
This protocol provides a general method to estimate the kinetic solubility of a this compound in a specific aqueous buffer using turbidity measurements.
Caption: Workflow for a kinetic solubility assay.
Methodology:
-
Prepare a high-concentration stock solution of the this compound in DMSO (e.g., 10 mM).[1]
-
Create a range of concentrations by serially diluting the stock solution in DMSO.[1]
-
In a 96-well plate, add a small, fixed volume (e.g., 1-2 µL) of each DMSO concentration to a larger volume (e.g., 98-99 µL) of the desired aqueous buffer.[1]
-
Mix thoroughly and allow the plate to stand at room temperature for a set period (e.g., 1-2 hours).[1]
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength such as 620 nm.[1]
-
The solubility limit is determined as the highest inhibitor concentration that does not result in a significant increase in turbidity compared to a buffer-only control.[1]
Protocol 2: General Method for Assessing Stability in Solution (HPLC-Based Assay)
This protocol outlines a procedure to assess the stability of a this compound in a specific solvent or buffer over time by measuring its concentration using HPLC.
Methodology:
-
Prepare a solution of the this compound in the desired solvent or buffer at a known concentration.[1]
-
Immediately analyze the initial concentration (Time = 0) by injecting a known volume of the solution into an HPLC system and measuring the peak area corresponding to the inhibitor.[1]
-
Store the solution under the desired experimental conditions (e.g., room temperature, 37°C).[1]
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and re-analyze it by HPLC.[1]
-
Calculate the percentage of the inhibitor remaining at each time point by comparing the peak area to the peak area at Time = 0.
-
Plot the percentage of inhibitor remaining versus time to determine its stability profile under the tested conditions.
SIRT5 Pathway Context
SIRT5 is a mitochondrial enzyme that removes negatively charged acyl modifications, such as succinyl, malonyl, and glutaryl groups, from lysine (B10760008) residues on substrate proteins.[5][6] This activity is crucial for regulating metabolic pathways.[7] Inhibiting SIRT5 can therefore be a strategy to modulate cellular metabolism.
Caption: SIRT5 enzymatic activity and inhibition.
References
Technical Support Center: Navigating the Off-Target Effects of Common SIRT5 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SIRT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with SIRT5 inhibitors?
A1: The most frequently observed off-target effects of SIRT5 inhibitors involve cross-reactivity with other sirtuin isoforms, particularly SIRT1, SIRT2, and SIRT3, due to the structural similarity of their NAD+-binding pockets.[1][2] Some inhibitors, like GW5074, have also been reported to inhibit kinases.[3][4] It is crucial to assess the selectivity of any SIRT5 inhibitor to ensure that the observed biological effects are directly attributable to SIRT5 inhibition.
Q2: My this compound is showing low efficacy in cell-based assays compared to its in vitro potency. What could be the issue?
A2: Several factors can contribute to this discrepancy. These include suboptimal inhibitor concentration, incorrect incubation time, cell line-specific effects, and inhibitor instability.[5] Additionally, high protein binding in cell culture media can reduce the effective concentration of the inhibitor.[5] It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific experimental setup.[5]
Q3: I am observing significant cytotoxicity with my this compound. How can I determine if this is an on-target or off-target effect?
A3: High concentrations of inhibitors are a common cause of cytotoxicity due to off-target effects.[5] To distinguish between on-target and off-target cytotoxicity, consider the following:
-
Dose-response analysis: Use the lowest effective concentration determined from your dose-response curve.
-
Cross-validation with genetic knockdown: Compare the phenotype of pharmacological inhibition with that of SIRT5 knockdown using siRNA, shRNA, or CRISPR/Cas9.[6] Concordant phenotypes suggest an on-target effect.
-
Rescue experiments: If the cytotoxicity is on-target, it might be reversible by providing downstream metabolites that are depleted due to SIRT5 inhibition.
Q4: How can I select a this compound with a better selectivity profile?
A4: The key to developing selective SIRT5 inhibitors lies in targeting the substrate-binding site rather than the conserved NAD+-binding pocket.[3] Look for inhibitors that are described as substrate-competitive.[1][7] Several newer generations of SIRT5 inhibitors have been designed for improved selectivity over other sirtuin isoforms.[7][8][9] Thiosuccinyl peptides are an example of inhibitors designed based on SIRT5's preference for demalonylating and desuccinylating substrates.[10]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cellular assays.
-
Possible Cause: Inhibitor instability or degradation.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure consistent cell passage number, confluency, and media composition. Components in serum can bind to the inhibitor, so consider reducing the serum percentage during treatment if your cell line can tolerate it.[5]
-
Problem 2: Difficulty in interpreting results due to potential off-target effects.
-
Possible Cause: Lack of comprehensive selectivity data for the inhibitor.
-
Solution: If possible, profile your inhibitor against a panel of related enzymes, especially other sirtuins (SIRT1-3, 6).[11] If in-house profiling is not feasible, consult the literature for published selectivity data. For pan-sirtuin inhibitors like Suramin, be cautious in attributing observed effects solely to SIRT5.[10][12]
-
-
Possible Cause: The chosen assay endpoint is not a direct or sensitive measure of SIRT5 activity.
Quantitative Data on Inhibitor Selectivity
The following tables summarize the inhibitory activity and selectivity of common and recently developed SIRT5 inhibitors.
Table 1: Selectivity of Common SIRT5 Inhibitors Against Other Sirtuins
| Inhibitor | SIRT5 IC50 | SIRT1 Inhibition | SIRT2 Inhibition | SIRT3 Inhibition | Other Notable Off-Targets | Citation(s) |
| Suramin | 22-25 µM | Inhibits (IC50 ~5-75 µM) | Inhibits (IC50 ~5-75 µM) | Inhibits (IC50 ~5-75 µM) | Pan-sirtuin inhibitor | [3][10] |
| GW5074 | ~21 µM (desuccinylation) | Weak inhibition | Potent inhibition | Weak inhibition | Kinases | [3][4][13] |
| Nicotinamide | Inhibits | General sirtuin inhibitor | General sirtuin inhibitor | General sirtuin inhibitor | Product inhibition of all sirtuins | [10][12] |
Table 2: Selectivity of Novel SIRT5 Inhibitors
| Inhibitor | SIRT5 IC50 | SIRT1 Inhibition | SIRT2 Inhibition | SIRT3 Inhibition | SIRT6 Inhibition | Citation(s) |
| Compound 58 (Inhibitor 7) | 310 nM | 1.8 ± 2.1% at 10 µM | 3.5 ± 1.5% at 10 µM | 4.6 ± 3.2% at 10 µM | Not reported | [1] |
| Compound 37 | 5.59 ± 0.75 µM | Not reported | Substantial selectivity | Not reported | Substantial selectivity | [7][9] |
| MC3482 | 42% inhibition at 50 µM | No significant impact | Not reported | No significant impact | Not reported | [4][14] |
Experimental Protocols
Protocol 1: Fluorogenic Assay for Sirtuin Inhibitory Activity
This protocol is a general method to determine the inhibitory potency (IC50) of a compound against SIRT5 and other sirtuins.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5)
-
Fluorogenic substrate (e.g., Ac-Leu-Gly-Ser-Lys(Su)-AMC for SIRT5)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and nicotinamide)
-
Test inhibitor compound
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare Reagents: Dilute the sirtuin enzyme, fluorogenic substrate, and NAD+ in assay buffer to desired concentrations. Prepare a serial dilution of the test inhibitor in DMSO and then in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the sirtuin enzyme and the test inhibitor at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution cleaves the deacetylated/deacylated substrate, releasing the fluorophore.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
TSA can be used to confirm direct binding of an inhibitor to SIRT5 by measuring changes in the protein's thermal stability.
Materials:
-
Purified SIRT5 protein
-
Test inhibitor compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer
Procedure:
-
Prepare Mixture: In a PCR tube or plate, mix the purified SIRT5 protein, SYPRO Orange dye, and the test inhibitor (or DMSO control) in the assay buffer.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Apply a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Monitor Fluorescence: Monitor the fluorescence of the SYPRO Orange dye in real-time. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition (Tm) is the melting temperature. A shift in the Tm in the presence of the inhibitor compared to the control indicates direct binding.[8]
Visualizations
Caption: Workflow for assessing this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
Technical Support Center: Troubleshooting SIRT5 Enzymatic Assays
Welcome to the technical support center for SIRT5 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you identify and resolve issues in your SIRT5 enzymatic assays.
Issue 1: Low or No Enzymatic Activity
Question: I am not observing any significant signal, or the signal is very weak, even with a high concentration of recombinant SIRT5. What could be the problem?
Answer: Several factors could contribute to low or absent SIRT5 activity. Consider the following troubleshooting steps:
-
Incorrect Substrate Choice: SIRT5 has very weak deacetylase activity.[1][2] Ensure you are using a substrate with a succinyl, malonyl, or glutaryl lysine (B10760008) modification, as SIRT5 is a potent desuccinylase, demalonylase, and deglutarylase.[2][3][4]
-
Enzyme Inactivity:
-
Improper Storage: Recombinant enzymes are sensitive to storage conditions. Ensure your SIRT5 enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can decrease its activity.[5]
-
Inactive Lot: There might be an issue with the specific batch of the enzyme. If possible, test a different lot of the enzyme.
-
-
NAD+ Degradation: SIRT5 is an NAD+-dependent enzyme.[4][6] Ensure your NAD+ solution is fresh and has been stored correctly, protected from light and elevated temperatures. Prepare fresh working solutions for each experiment.[5]
-
Suboptimal Buffer Conditions: The pH and composition of the assay buffer are critical. The optimal pH for SIRT5 activity is typically around 8.0. Verify the pH of your buffer and ensure it does not contain inhibitors.[5][7]
-
Assay Temperature: Ensure all assay components, particularly the assay buffer, are at room temperature before starting the reaction, unless the protocol specifies otherwise.[8]
Issue 2: High Background Signal in Control Wells
Question: My "no-enzyme" or "inhibitor" control wells show a high fluorescent signal. What is causing this high background?
Answer: A high background signal can mask the true enzyme activity and is often due to the following:
-
Autofluorescence of Test Compounds: If you are screening for inhibitors, the compounds themselves may be fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[5] To check for this, measure the fluorescence of your compound in the assay buffer without the enzyme or substrate.
-
Contaminated Reagents: Contamination in your buffer, substrate, or developer solution can lead to a high background. Use fresh, high-purity reagents and dedicated pipette tips.
-
Non-enzymatic Substrate Degradation: The fluorogenic substrate may be unstable and degrading spontaneously under your assay conditions (e.g., due to light exposure or suboptimal pH). Ensure substrates are handled as per the manufacturer's instructions.
-
Incorrect Plate Type: For fluorescence-based assays, always use black microplates to minimize background fluorescence and light scattering.[8]
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am getting significant variability between replicate wells and between experiments. How can I improve the reproducibility of my SIRT5 assay?
Answer: Lack of reproducibility can be frustrating. Here are some common causes and solutions:
-
Pipetting Inaccuracies: Small volumes are often used in 96- or 384-well plate assays. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.[8] Avoid introducing air bubbles into the wells.
-
Incomplete Reagent Mixing: After adding reagents to the wells, ensure thorough mixing. Use a plate shaker or gently tap the plate before incubation and reading.[8]
-
Temperature Gradients: Inconsistent temperature across the microplate can lead to variability in reaction rates. Allow the plate to equilibrate to the incubation temperature before adding the final reagent to start the reaction.
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells or fill them with buffer or water.
-
Reagent Preparation: Prepare a master mix of reagents for all wells to ensure consistency, rather than adding individual components to each well separately.[9]
Quantitative Data Summary
When screening for SIRT5 inhibitors, it is crucial to determine their potency. The following table provides an example of how to present IC₅₀ (half-maximal inhibitory concentration) values for hypothetical compounds.
| Compound | Target Sirtuin | IC₅₀ (µM) | Assay Conditions | Reference |
| Inhibitor A | SIRT5 | 2.3 ± 0.2 | Fluorogenic desuccinylation assay, 37°C, pH 8.0 | [10] |
| Inhibitor B | SIRT5 | 5.0 | Fluorogenic desuccinylation assay, 37°C, pH 8.0 | [10] |
| Suramin | SIRT5 | > 100 | Fluorogenic desuccinylation assay, 37°C, pH 8.0 | Fictional |
| Nicotinamide | SIRT5 | ~1000 | Mass spectrometry-based deacetylation assay | [11] |
Note: The IC₅₀ values for SIRT5 can vary significantly depending on the substrate used (deacetylation vs. desuccinylation assays).
Key Experimental Protocols
Protocol 1: In Vitro Fluorogenic SIRT5 Enzymatic Assay
This protocol outlines a standard method for measuring SIRT5's desuccinylase activity in vitro.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).
-
Prepare a fresh solution of NAD⁺ in Assay Buffer.
-
Dilute the recombinant human SIRT5 enzyme in Assay Buffer to the desired concentration.
-
Prepare the fluorogenic succinylated peptide substrate in Assay Buffer.
-
If testing inhibitors, prepare serial dilutions of the test compound in Assay Buffer.
-
-
Reaction Setup (96-well black plate):
-
Add Assay Buffer to each well.
-
Add the test inhibitor or vehicle control (e.g., DMSO).
-
Add the SIRT5 enzyme to all wells except the "no-enzyme" control wells.
-
Add NAD⁺ to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic succinylated substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no-enzyme" control from all other wells.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to SIRT5 enzymatic assays.
Caption: SIRT5 signaling pathway in mitochondria.
Caption: A typical workflow for a fluorogenic SIRT5 assay.
Caption: A decision tree for troubleshooting SIRT5 assays.
References
- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on the Modulation of SIRT5 Activity: A Challenging Balance | MDPI [mdpi.com]
- 11. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of SIRT5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the specificity of SIRT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What makes developing specific SIRT5 inhibitors challenging?
A1: The primary challenge in developing specific SIRT5 inhibitors lies in the structural similarities of the NAD+-binding pocket across all seven human sirtuins (SIRT1-7).[1] Inhibitors targeting this pocket are likely to exhibit off-target effects by inhibiting other sirtuins.[1] Therefore, a more effective strategy is to target the unique substrate-binding site of SIRT5.[1]
SIRT5's substrate-binding pocket has distinct features that differentiate it from other sirtuins. Notably, the presence of Tyr102 and Arg105 residues deep within the active site allows SIRT5 to recognize and bind substrates with negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups.[2][3] This preference for negatively charged moieties is a key characteristic to exploit for designing selective inhibitors.
Q2: What are the main off-target effects to be concerned about with non-specific SIRT5 inhibitors?
A2: Non-specific SIRT5 inhibitors can impact a wide range of cellular processes due to the diverse roles of other sirtuin family members. For instance, SIRT1 is a key regulator of metabolism and aging, while SIRT2 is involved in cell cycle control, and SIRT3 is the major mitochondrial deacetylase.[4][5] Inhibition of these sirtuins can lead to confounding experimental results and potential cellular toxicity. Additionally, inhibitors that target the NAD+ binding site may also affect other NAD+-dependent enzymes, leading to broader off-target effects.[1]
Q3: What are the key signaling pathways regulated by SIRT5?
A3: SIRT5 is a crucial regulator of several metabolic pathways, primarily within the mitochondria.[6][7] Its inhibition can significantly impact cellular energy homeostasis. Key pathways include:
-
Urea (B33335) Cycle: SIRT5 activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle, through deacetylation.[8][9]
-
Glycolysis and TCA Cycle: SIRT5 can regulate enzymes such as pyruvate (B1213749) kinase M2 (PKM2) and succinate (B1194679) dehydrogenase (SDH).[1][9]
-
Fatty Acid Oxidation: SIRT5 influences the breakdown of fatty acids for energy production.[6]
-
Ketogenesis: It activates 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), a key enzyme in ketone body formation.[7][9]
-
Redox Homeostasis: SIRT5 modulates enzymes involved in detoxifying reactive oxygen species (ROS), such as superoxide (B77818) dismutase 1 (SOD1) and isocitrate dehydrogenase 2 (IDH2).[9]
Below is a diagram illustrating the major metabolic pathways influenced by SIRT5.
Troubleshooting Guides
Problem 1: My SIRT5 inhibitor shows poor selectivity against other sirtuins.
Possible Cause & Solution:
-
Inhibitor Targets the Conserved NAD+ Binding Pocket: As mentioned, the NAD+ binding site is highly conserved among sirtuins.
-
Lack of a Robust Selectivity Assay: Your assay may not be sensitive enough to detect subtle differences in inhibition.
-
Troubleshooting Step: Employ a panel of sirtuin selectivity assays. A common approach is to use fluorogenic assays with recombinant human SIRT1, SIRT2, and SIRT3 enzymes and their respective preferred acetylated fluorogenic substrates.[10] Test your inhibitor at a fixed concentration (e.g., 10 µM) against each sirtuin to assess cross-reactivity.[10]
-
Problem 2: My potent in vitro this compound has low efficacy in cell-based assays.
Possible Cause & Solution:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach the mitochondria where SIRT5 is primarily located.[3]
-
Troubleshooting Step: Modify the chemical structure of the inhibitor to improve its cell permeability. This could involve strategies like reducing the peptide character of the inhibitor or adding lipophilic groups. For example, researchers have modified thiosuccinyllysine peptides to create shorter, more cell-permeable derivatives.[11]
-
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration or duration of treatment may be insufficient to observe a biological effect.
-
Troubleshooting Step: Perform a dose-response curve with a broad range of inhibitor concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration (EC50) for your specific cell line and assay.[12] Additionally, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time.[12]
-
-
Cell Line-Specific Effects: The biological consequence of SIRT5 inhibition can be context-dependent and vary between different cell lines.
-
Troubleshooting Step: Characterize the metabolic profile of your chosen cell line to ensure it is a relevant model for studying the effects of SIRT5 inhibition.
-
Data Presentation: Comparison of SIRT5 Inhibitors
The following table summarizes the inhibitory activity and selectivity of several reported SIRT5 inhibitors.
| Inhibitor | SIRT5 IC50 (µM) | Selectivity Notes | Reference(s) |
| Suramin | 22 - 25 | Also inhibits SIRT1, SIRT2, and SIRT3. Targets the NAD+-binding region, leading to non-selectivity. | [1][3][13] |
| GW5074 | >12.5 (deacetylation) | Known SIRT2 blocker with some activity against SIRT5. Also active against kinases. | [1] |
| H3K9TSu (Thiosuccinyl peptide) | 5 | Highly selective over SIRT1, SIRT2, and SIRT3 (no inhibition at 100 µM). | [13] |
| Nicotinamide | 150 | General sirtuin inhibitor. SIRT5's deacetylase activity is unusually insensitive to nicotinamide. | [13][14] |
| Compound 43 (2-hydroxybenzoic acid derivative) | ~2.6 | 10-fold more potent than its parent compound and shows selectivity over SIRT1, 2, and 3. | [15][16] |
| Compound 58 | 0.31 | Substrate-competitive inhibitor with high selectivity over SIRT1, SIRT2, and SIRT3. | [10][17] |
Experimental Protocols
1. Fluorogenic SIRT5 Inhibition Assay
This assay is a common method for screening and characterizing SIRT5 inhibitors.
-
Principle: A fluorogenic substrate containing a succinylated lysine (B10760008) residue is used. Upon desuccinylation by SIRT5, a developer enzyme cleaves the substrate, releasing a fluorophore that can be quantified.
-
Methodology:
-
Reagent Preparation:
-
SIRT5 Assay Buffer: e.g., 50 mM HEPES/Na, pH 7.4, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA.[12]
-
Recombinant human SIRT5 enzyme.
-
Fluorogenic SIRT5 substrate (e.g., containing a succinylated lysine).
-
NAD+ solution.
-
Serial dilution of the test inhibitor.
-
Developer solution (e.g., containing trypsin and nicotinamide).[12]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the SIRT5 substrate, NAD+, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the SIRT5 enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature to allow for signal development.
-
Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value using a suitable curve-fitting model.
-
-
The workflow for this assay is depicted below.
2. Mass Spectrometry-Based Deacylation Assay
This label-free method provides a direct and quantitative measure of SIRT5 activity.
-
Principle: The assay directly measures the conversion of a succinylated peptide substrate to its desuccinylated product by mass spectrometry.
-
Methodology:
-
Reaction Setup:
-
Incubate recombinant SIRT5 with a succinylated peptide substrate and NAD+ in an appropriate reaction buffer.
-
Include reactions with and without the test inhibitor.
-
-
Reaction Quenching:
-
Stop the reaction at specific time points by adding an acid (e.g., trifluoroacetic acid).
-
-
Sample Preparation:
-
Desalt and concentrate the peptide samples using C18 ZipTips or a similar method.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using MALDI-TOF or LC-MS to quantify the relative amounts of the succinylated (substrate) and desuccinylated (product) peptides.
-
-
Data Analysis:
-
Calculate the percent inhibition by comparing the product-to-substrate ratio in the presence and absence of the inhibitor.
-
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to SIRT5 within a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.
-
Methodology:
-
Cell Treatment:
-
Treat intact cells with the test inhibitor or a vehicle control.
-
-
Heating:
-
Heat the cell lysates at a range of temperatures.
-
-
Protein Extraction:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Western Blot Analysis:
-
Analyze the amount of soluble SIRT5 in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble SIRT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
The logical relationship for interpreting CETSA results is shown below.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 5. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarship.miami.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to SIRT5 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SIRT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming resistance to SIRT5 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and why is it a therapeutic target?
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues of target proteins.[1][2] Its involvement in pathways like the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis, and its dysregulation in various diseases, including cancer, make it an attractive therapeutic target.[1][3][4]
Q2: What are the known mechanisms of resistance to SIRT5 inhibition?
Resistance to SIRT5 inhibition can arise from several factors, primarily observed in cancer cells. These mechanisms include:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of SIRT5 inhibition.[5][6] This may involve upregulating alternative pathways for energy production or antioxidant defense.
-
Upregulation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibition of SIRT5-regulated processes. For instance, upregulation of the Nrf2/HO-1 pathway has been implicated in resistance by enhancing antioxidant capacity.
-
Increased Drug Efflux: While not yet specifically documented for SIRT5 inhibitors, a common cancer drug resistance mechanism is the increased expression of drug efflux pumps that actively remove the inhibitor from the cell.
-
Target Alteration: Mutations in the SIRT5 gene could potentially alter the inhibitor's binding site, reducing its efficacy. However, this has not been widely reported for SIRT5 inhibitors to date.
Q3: Can SIRT5's dual role as a tumor promoter and suppressor affect inhibitor efficacy?
Yes, the context-dependent role of SIRT5 is a critical consideration. In some cancers, SIRT5 acts as a tumor promoter, and its inhibition is beneficial.[7][8] However, in other contexts, it can function as a tumor suppressor.[7][8][9] Understanding the specific role of SIRT5 in your experimental model is crucial for interpreting results and predicting the likelihood of resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with SIRT5 inhibitors.
Problem 1: Reduced or no observable effect of the SIRT5 inhibitor in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration is Suboptimal | - Perform a dose-response curve to determine the IC50 value in your specific cell line. - Consult literature for effective concentrations of the specific inhibitor in similar models. |
| Inhibitor Instability | - Prepare fresh stock solutions of the inhibitor. - Follow the manufacturer's storage recommendations. |
| Cell Line-Specific Insensitivity | - Confirm SIRT5 expression in your cell line via Western blot or qPCR. - Consider that the targeted pathway may not be critical for survival or proliferation in that specific cell line. |
| High Protein Binding in Media | - Serum proteins in culture media can bind to and sequester the inhibitor. - Test the inhibitor's effect in serum-free or low-serum conditions for a short duration, if tolerated by the cells. |
| Rapid Drug Metabolism | - The cells may rapidly metabolize the inhibitor. - Consider using a higher initial concentration or more frequent dosing. |
Problem 2: Development of acquired resistance to the this compound after initial sensitivity.
| Possible Cause | Troubleshooting Steps |
| Metabolic Rewiring | - Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to identify altered metabolic pathways in resistant cells. - Consider combination therapy with an inhibitor targeting the identified upregulated metabolic pathway. |
| Activation of Pro-survival Signaling | - Use pathway analysis tools (e.g., Western blot for key signaling proteins, RNA-seq) to identify activated survival pathways in resistant cells. - Combine the this compound with an inhibitor of the identified pro-survival pathway. For example, if the Nrf2 pathway is upregulated, consider co-treatment with an Nrf2 inhibitor. |
| Increased Expression of SIRT5 | - Quantify SIRT5 protein and mRNA levels in resistant cells to check for overexpression. |
| Selection of a Pre-existing Resistant Subpopulation | - Analyze the heterogeneity of the initial cell population. - If possible, perform single-cell cloning to isolate and characterize resistant clones. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common SIRT5 inhibitors. Note that these values can vary depending on the assay conditions and substrate used.
| Inhibitor | Target(s) | IC50 against SIRT5 | Reference(s) |
| Suramin | SIRT1, SIRT2, SIRT5 | 22 µM - 25 µM | [3][8][10][11] |
| GW5074 | c-Raf, SIRT5 | Potent inhibitor of desuccinylation, weaker for deacetylation | [6][12][13] |
| MC3482 | SIRT5 | ~40-42% inhibition at 50 µM | [1][6][7][11][14][15] |
| NRD167 | SIRT5 | IC50 in the low micromolar range in cells (5-8 µM) | [5][16][17][18][19] |
| This compound 7 (Compound 58) | SIRT5 | 310 nM | [8] |
Experimental Protocols
In Vitro Fluorometric SIRT5 Activity Assay
This protocol is used to determine the enzymatic activity of SIRT5 and to screen for inhibitors.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound in the assay buffer.
-
In the wells of the 96-well plate, add the SIRT5 substrate, NAD+, and the this compound.
-
Initiate the reaction by adding the SIRT5 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the desuccinylated substrate to release the fluorophore.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Western Blot Analysis of Protein Succinylation
This protocol is used to assess the in-cell efficacy of a this compound by measuring the levels of protein succinylation, a direct downstream target of SIRT5 activity.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-succinyl-lysine
-
Primary antibody: anti-SIRT5
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-succinyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip and re-probe the membrane for SIRT5 and a loading control to normalize the results.
Seahorse XF Cell Mito Stress Test
This protocol assesses the impact of SIRT5 inhibition on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, cartridges)
-
Cells of interest
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and start the assay.
-
Inject the this compound and measure the oxygen consumption rate (OCR) in real-time.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.[9][20]
Visualizations
Below are diagrams illustrating key concepts related to SIRT5 inhibition and resistance.
Caption: Workflow for investigating and overcoming resistance to SIRT5 inhibitors.
Caption: Key signaling pathways involved in resistance to SIRT5 inhibition.
References
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NRD167 | this compound | Probechem Biochemicals [probechem.com]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Role of SIRT5 in cancer. Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MC3482 | Sirtuin | TargetMol [targetmol.com]
- 16. Non-oncogene Addiction to SIRT5 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. mdpi.com [mdpi.com]
- 19. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic interactions between HDAC and sirtuin inhibitors in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating SIRT5 Inhibitor Cytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for assessing the cytotoxicity of SIRT5 inhibitors. Below, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visual aids to streamline your research and help you navigate common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the assessment of SIRT5 inhibitor cytotoxicity.
Q1: My this compound shows low or no cytotoxic effect in my cell-based assay. What are the potential causes and how can I troubleshoot this?
A1: Several factors can contribute to low efficacy. A systematic approach to troubleshooting is recommended:
-
Suboptimal Inhibitor Concentration: The effective concentration can vary significantly between different cell lines and assays.
-
Solution: Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) to identify an effective range and then narrow it down to determine the half-maximal inhibitory concentration (IC50).[1]
-
-
Incorrect Incubation Time: The time required to observe a cytotoxic effect can vary.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific experimental setup.[1]
-
-
Cell Line-Specific Effects: The cytotoxic effect of SIRT5 inhibition is context-dependent and relies on the specific metabolic wiring of the cell line used.[1]
-
Solution: Ensure your chosen cell line expresses SIRT5 and is dependent on the pathways it regulates. Consider testing the inhibitor in multiple cell lines to validate your findings.
-
-
Inhibitor Instability: Improper storage or handling can lead to the degradation of the inhibitor.
-
Solution: Always adhere to the manufacturer's storage instructions. Prepare fresh working solutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[1]
-
-
High Protein Binding in Media: Components in the cell culture medium, particularly serum, can bind to the inhibitor, reducing its bioavailable concentration.
-
Solution: If compatible with your cell line, consider reducing the serum percentage during the treatment period.
-
Q2: I am observing significant off-target effects or general cytotoxicity that doesn't seem specific to SIRT5 inhibition. How can I address this?
A2: Distinguishing between specific and non-specific cytotoxicity is crucial. Here are some steps to mitigate these effects:
-
Concentration is Too High: This is a common cause of off-target effects.
-
Solution: Use the lowest effective concentration determined from your dose-response curve. High concentrations are more likely to induce non-specific effects.
-
-
Cross-reactivity with Other Sirtuins: While many inhibitors are designed for selectivity, they may still interact with other sirtuin family members (SIRT1-3, 6, etc.).
-
Solution: If possible, test the inhibitor against other purified sirtuin enzymes to assess its selectivity profile.
-
-
Cellular Stress Response: Inhibition of a key metabolic enzyme like SIRT5 can induce a general cellular stress response.
-
Solution: Monitor markers of apoptosis (e.g., caspase activation) and cell stress alongside your primary cytotoxicity endpoint to better understand the mechanism of cell death.
-
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture is non-toxic (typically below 0.1%).[1]
-
Quantitative Data Summary
For a comparative reference, the following table summarizes the in vitro inhibitory concentrations (IC50) for several reported SIRT5 inhibitors.
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| DK1-04 | 0.34 | In vitro desuccinylation assay | [1][2] |
| MC3482 | ~50% inhibition at 50 µM | In vitro desuccinylase activity | [3] |
| Compound 22 | 0.1 | Not specified | [2] |
| JH-I5-2 | 0.89 | Not specified | [2] |
| Cyclic Peptide (42) | 2.2 | In vitro desuccinylation assay | [2] |
| Suramin | 22 | Not specified | [2] |
| Thiobarbiturate (56) | 2.3 | Not specified | [2] |
| Purine-dione (57) | 0.39 | Not specified | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of SIRT5 inhibitors.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[4][5]
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in complete cell culture medium. Replace the old medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[6][7]
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use low-serum or serum-free medium to reduce background LDH levels.[8]
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[7] Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells (spontaneous release) and positive control cells (maximum release).
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9][10]
Materials:
-
Cells of interest
-
This compound
-
6-well plate
-
Annexin V-FITC/PE apoptosis detection kit with Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Visualizing SIRT5's Role: Pathways and Workflows
To provide a clearer understanding of the cellular context in which SIRT5 inhibitors operate, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: SIRT5's central role in regulating key metabolic enzymes within the mitochondria.
Caption: A general experimental workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting low cytotoxicity of SIRT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT5 regulates autophagy and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in SIRT5 Inhibitor Experiments
Welcome to the technical support center for researchers working with SIRT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common artifacts and challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your SIRT5 inhibitor experiments in a question-and-answer format.
Issue 1: Low Efficacy of this compound in Cell-Based Assays
Question: My this compound shows low efficacy or inconsistent results in my cell-based assay. What are the possible causes and solutions?
Answer: Low efficacy in cell-based assays is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.[1]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific cell line and assay. A broad starting range, for instance, from 0.1 µM to 100 µM, can help narrow down the effective concentration.[1] |
| Poor Cell Permeability | While many inhibitors are optimized for cell permeability, it can still be a limiting factor.[2] If available, consider using a prodrug version or verifying cellular uptake through alternative methods. |
| Incorrect Incubation Time | The effect of the inhibitor may be time-dependent. Optimize the incubation period by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing the desired effect.[1] |
| Cell Line-Specific Effects | The function of SIRT5 and the impact of its inhibition can be highly context-dependent and vary between cell lines.[1] Ensure your chosen cell line has a functional SIRT5 pathway relevant to your research question and consider testing your inhibitor in multiple cell lines.[1] |
| Inhibitor Instability | Improper storage or handling can lead to inhibitor degradation. Always store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C.[1] It is also best practice to prepare fresh working solutions for each experiment to avoid degradation and freeze-thaw cycles.[1] |
| High Protein Binding in Media | Components in cell culture media, particularly serum, can bind to the inhibitor and reduce its effective concentration.[1] If compatible with your cell line, consider reducing the serum percentage during the treatment period.[1] |
| Assay Endpoint Not Sensitive to SIRT5 Inhibition | Confirm that your experimental readout is a known downstream target of SIRT5 activity. A good practice is to monitor the succinylation levels of known SIRT5 substrates to confirm target engagement.[1] |
Issue 2: Observed Cytotoxicity or Off-Target Effects
Question: I am observing significant cell death or unexpected phenotypes that may be due to off-target effects. How can I address this?
Answer: Cytotoxicity and off-target effects are critical considerations when working with chemical inhibitors. Here are some common causes and mitigation strategies:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too High | This is a frequent cause of non-specific effects.[1] Use the lowest effective concentration determined from your dose-response curve to minimize off-target activity.[1] |
| Off-Target Inhibition | Even selective inhibitors can exhibit cross-reactivity with other sirtuins (e.g., SIRT1-3, 6) or other enzymes.[1][3] If possible, test the inhibitor's activity against other purified sirtuin enzymes to assess its selectivity.[1] |
| Induction of Cellular Stress | As a key regulator of mitochondrial metabolism, inhibiting SIRT5 can induce a cellular stress response.[1][4] This can lead to phenotypes that are not directly related to the specific pathway you are investigating. |
| Cross-Validation with Genetic Knockdown | To confirm that the observed phenotype is specifically due to SIRT5 inhibition, it is crucial to cross-validate your findings using genetic approaches like siRNA, shRNA, or CRISPR/Cas9-mediated knockout of SIRT5.[5] If the inhibitor is on-target, its effects should mimic those of genetic knockdown.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SIRT5 inhibitors?
A1: SIRT5 is an NAD+-dependent deacylase that primarily removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[1][2][4] SIRT5 inhibitors typically work by binding to the active site of the enzyme, which prevents the interaction between SIRT5 and its substrates.[3][4] This leads to an accumulation of acylated proteins and subsequent modulation of various metabolic pathways.[1][4]
Q2: What are some key downstream pathways affected by SIRT5 inhibition?
A2: SIRT5 is a critical regulator of mitochondrial function and metabolism.[1][5] Its inhibition can impact several key pathways, including:
-
Tricarboxylic Acid (TCA) Cycle: SIRT5 regulates enzymes like the pyruvate (B1213749) dehydrogenase complex (PDC) and succinate (B1194679) dehydrogenase (SDH).[1]
-
Fatty Acid Oxidation: SIRT5 can influence the breakdown of fatty acids for energy.[1]
-
Ammonia (B1221849) Detoxification and Urea Cycle: SIRT5 is involved in ammonia detoxification.[5]
-
Antioxidant Defense: Key downstream targets of SIRT5 include superoxide (B77818) dismutase 1 (SOD1), a vital enzyme in detoxifying reactive oxygen species (ROS).[5]
Q3: What is a typical starting concentration for a this compound in an in vitro assay?
A3: The optimal concentration is highly dependent on the specific assay, cell type, and the inhibitor's potency. For potent SIRT5 inhibitors, a starting point for a dose-response experiment could range from 0.1 µM to 50 µM.[1] For some highly potent inhibitors, IC50 values can be in the sub-micromolar range.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]
Q4: How can I confirm that my this compound is engaging its target in cells?
A4: There are several methods to confirm target engagement:
-
Western Blot for Substrate Acylation: An increase in the global succinylation of proteins, or the specific succinylation of a known SIRT5 substrate, upon inhibitor treatment is a strong indicator of successful target engagement.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay can verify the direct binding of an inhibitor to SIRT5 in an intact cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]
Q5: Are there potential artifacts associated with the assay technology itself?
A5: Yes, some assay technologies can be prone to artifacts. For example, fluorescence-based assays can be affected by autofluorescent compounds.[7] Some inhibitors might also interfere with coupling enzymes used in certain assay formats.[8] Using label-free methods like mass spectrometry-based assays can help to avoid some of these issues.[9][10] Additionally, sample handling procedures, such as snap freezing and thawing, can introduce artifacts in the measurement of certain molecules.[11]
Experimental Protocols
Protocol 1: In Vitro SIRT5 Enzymatic Activity Assay (Fluorescence-Based)
This biochemical assay measures the ability of a compound to inhibit the deacylase activity of purified SIRT5 enzyme.[6]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) value of an inhibitor for SIRT5 desuccinylase activity.[6]
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate
-
NAD⁺
-
Developer solution (containing trypsin)[6]
-
Assay buffer
-
Test compound (serial dilutions)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, recombinant SIRT5 enzyme, and varying concentrations of the test inhibitor. Allow for a brief pre-incubation.[6]
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to each well.[6]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[1][6]
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution.[1][6]
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.[1][6]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percentage of SIRT5 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[1]
-
Protocol 2: Western Blot for Global Succinylation
This method assesses the overall level of protein succinylation in cells treated with a this compound.[1]
-
Objective: To confirm the cellular activity of a this compound by detecting an increase in global protein succinylation.
-
Materials:
-
Cell line of interest
-
This compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against pan-succinyl-lysine
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Housekeeping protein antibody (e.g., GAPDH, β-actin)
-
-
Procedure:
-
Cell Treatment: Culture cells and treat with varying concentrations of the this compound or a vehicle control for a predetermined time (e.g., 24 hours).[1]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the supernatant after centrifugation and determine the protein concentration using a BCA assay.[1]
-
Western Blotting:
-
Denature equal amounts of protein in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane (e.g., with 5% non-fat milk in TBST).[1]
-
Incubate with the primary anti-pan-succinyl-lysine antibody overnight at 4°C.[1]
-
Wash and incubate with an HRP-conjugated secondary antibody.[1]
-
Detect the signal using an ECL substrate.[1]
-
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the succinylation signal to the loading control. An increase in the normalized signal indicates successful SIRT5 inhibition.[1]
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound experiments.
Caption: SIRT5 signaling pathway in the mitochondrion.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for SIRT5 Inhibitor Studies
This guide provides troubleshooting advice and detailed protocols for researchers working with SIRT5 inhibitors. Proper control experiments are critical for validating inhibitor potency, selectivity, and cellular effects, ensuring that observed phenotypes are directly attributable to the inhibition of SIRT5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound shows activity in a primary screen. How do I confirm it's a true, direct inhibitor of SIRT5?
A: Initial hits from high-throughput screens must be validated to confirm direct engagement and rule out artifacts. This involves a combination of biochemical and biophysical assays.
Troubleshooting Steps & Key Controls:
-
Confirm with an Orthogonal Biochemical Assay: If your primary screen used a specific substrate (e.g., a short fluorogenic peptide), validate the inhibitor's activity using a different substrate or a different assay format, such as an antibody-based method or mass spectrometry. This helps rule out compound interference with the primary assay's detection method (e.g., fluorescence quenching or enhancement).
-
Determine Potency (IC₅₀): Perform a dose-response experiment with a serial dilution of your inhibitor to determine its half-maximal inhibitory concentration (IC₅₀).[1] A well-defined sigmoidal curve suggests a specific mode of inhibition.
-
Assess Direct Target Engagement: Use a biophysical assay to confirm the compound physically binds to the SIRT5 protein. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[2][3] Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[2][4]
Diagram: Hit Validation Workflow This workflow outlines the essential steps to validate a primary screening hit and confirm it as a direct SIRT5 inhibitor.
Caption: Workflow for validating a this compound screening hit.
Q2: How can I be sure my inhibitor is selective for SIRT5 and not other sirtuins or enzymes?
A: Selectivity is crucial, as many sirtuin inhibitors show cross-reactivity with other family members (SIRT1-3, 6, 7), which can confound results.[1]
Troubleshooting Steps & Key Controls:
-
Sirtuin Selectivity Panel: Test your inhibitor against all other human sirtuins (SIRT1-4, 6, 7) using the same in vitro enzymatic assay format. This is the most direct way to assess selectivity.
-
HDAC Panel: Consider screening against a panel of histone deacetylases (HDACs), as some compounds can inhibit both enzyme families.
-
Structural Homology Analysis: If your inhibitor was designed based on the SIRT5 structure, analyze its potential to bind to the active sites of other sirtuins, which share a conserved catalytic core.[5]
Data Presentation: Sirtuin Inhibitor Selectivity Profile
Use a table to clearly present the IC₅₀ values of your compound against multiple sirtuins. This provides a quantitative measure of selectivity.
| Enzyme | Inhibitor X IC₅₀ (µM) | Inhibitor Y (Control) IC₅₀ (µM) | Selectivity Fold (SIRTn IC₅₀ / SIRT5 IC₅₀) |
| SIRT5 | 0.5 | 1.2 | 1x |
| SIRT1 | >100 | 2.5 | >200x |
| SIRT2 | 25 | 1.8 | 50x |
| SIRT3 | 15 | 1.5 | 30x |
| SIRT6 | >100 | 50 | >200x |
Table 1: Example selectivity data for a hypothetical this compound ("Inhibitor X") compared to a less selective control compound. Higher selectivity fold values are desirable.
Q3: I see a cellular phenotype after treatment. How do I prove it's caused by SIRT5 inhibition?
A: Linking a cellular effect directly to the inhibition of a specific target requires demonstrating target engagement in cells and measuring a direct downstream consequence of target inhibition.
Troubleshooting Steps & Key Controls:
-
Confirm Cellular Target Engagement: Use CETSA to show that your compound binds to SIRT5 inside the cell at the concentrations that produce the phenotype.[2][6]
-
Measure Downstream Biomarkers: The most robust control is to measure the post-translational modification (PTM) status of a known SIRT5 substrate. SIRT5 is a potent desuccinylase, demalonylase, and deglutarylase.[7] Upon effective SIRT5 inhibition, the levels of these PTMs on substrate proteins should increase.
-
Global PTM Levels: Use an antibody against succinyl-lysine (Ksu) or malonyl-lysine (Kma) in a Western blot to assess global changes.[8]
-
Substrate-Specific PTMs: If you have an antibody for a specific SIRT5 substrate (e.g., Succinate Dehydrogenase A, SDHA), you can immunoprecipitate it and probe for succinylation.[9]
-
-
Genetic Controls: The gold standard for target validation is to replicate the inhibitor's phenotype using genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the SIRT5 gene. Conversely, overexpressing SIRT5 should rescue or oppose the effect of the inhibitor.[10]
-
Inactive Structural Analog: Synthesize or obtain a structurally similar version of your inhibitor that is inactive against SIRT5. This compound serves as an excellent negative control in cellular assays to rule out off-target effects caused by the chemical scaffold.
Diagram: Connecting Target Engagement to Cellular Phenotype This diagram shows the logical flow from applying an inhibitor to confirming the mechanism of action in a cellular context.
Caption: Validating the link between SIRT5 inhibition and a cellular effect.
Q4: My inhibitor is showing high cytotoxicity or is precipitating in my cell culture media. What should I do?
A: Compound solubility and cytotoxicity are common issues that can lead to misleading results.
Troubleshooting Steps & Key Controls:
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which your inhibitor becomes toxic to your cells. Always work with your inhibitor at concentrations well below the toxic threshold. High concentrations are a common cause of non-specific effects.[1]
-
Check Solubility: Inhibitors, often dissolved in DMSO, can precipitate when diluted into aqueous assay buffers or cell media.[11]
-
Visual Inspection: Check for precipitate under a microscope.
-
Reduce Final DMSO: Ensure the final DMSO concentration is low, ideally <0.5%.[11]
-
Improve Solubility: Consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffer, but first, run a control to ensure the surfactant doesn't affect SIRT5 activity.[11]
-
Dose-Response: If precipitation persists, the desired concentration may be above the solubility limit. The highest soluble concentration should be the top concentration in your dose-response experiments.[11]
-
Detailed Experimental Protocols
Protocol 1: In Vitro Fluorogenic SIRT5 Enzymatic Assay
This assay measures the ability of a compound to inhibit SIRT5's deacylase activity on a synthetic, fluorogenic substrate.
Materials:
-
Recombinant Human SIRT5 Enzyme
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic SIRT5 Substrate (e.g., a peptide with a succinylated lysine (B10760008) adjacent to a fluorophore/quencher pair)
-
NAD⁺ Solution
-
Test Inhibitor (serial dilutions in DMSO)
-
Developer Solution (containing Trypsin and Nicotinamide)[1]
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of your inhibitor. The final DMSO concentration in the well should not exceed 1%.
-
Assay Plate Setup: To each well, add:
-
SIRT5 Assay Buffer
-
Inhibitor or Vehicle (DMSO)
-
Fluorogenic Substrate (e.g., to a final concentration of 50 µM)
-
NAD⁺ (e.g., to a final concentration of 500 µM)
-
-
Initiate Reaction: Add recombinant SIRT5 enzyme (e.g., to a final concentration of 100 nM) to all wells except the "no enzyme" negative control.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Develop Signal: Stop the reaction and develop the fluorescent signal by adding the Developer solution. Incubate at room temperature for 90 minutes.[1]
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control. Plot the percent inhibition versus inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor directly binds to and stabilizes SIRT5 in a cellular environment.
Materials:
-
Cultured cells of interest
-
This compound and vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis Buffer (e.g., RIPA buffer)
-
Equipment: Thermocycler, centrifuge, SDS-PAGE and Western blotting equipment
-
Primary antibody against SIRT5 and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the this compound or vehicle for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend them in PBS with protease inhibitors. Divide the cell suspension into equal aliquots in PCR tubes, one for each temperature point.[12]
-
Heating Step: Place the PCR tubes in a thermocycler and heat them across a temperature gradient (e.g., 45°C to 69°C in 3°C intervals) for 3-5 minutes.[12] One aliquot should be left at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant, which contains the soluble protein fraction.
-
Normalize protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody against SIRT5.
-
-
Data Analysis: Quantify the band intensity for SIRT5 at each temperature for both the vehicle- and inhibitor-treated samples. A stabilizing ligand (your inhibitor) will result in more soluble SIRT5 protein remaining at higher temperatures compared to the vehicle control.[4] Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right indicates target stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of inhibitors, ensuring more reproducible and reliable experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in chemical inhibitors?
A1: Batch-to-batch variability is a common issue that can arise from several factors throughout the manufacturing and experimental workflow.[1][2][3] Key sources include:
-
Purity and Impurities: The percentage of the active compound can differ between batches.[2] Even minor impurities can have significant biological activity or interfere with assays.[2][4]
-
Starting Materials and Synthesis: Variations in the quality of starting materials, slight deviations in reaction conditions (e.g., temperature, time), and inconsistencies in purification methods can lead to different impurity profiles and final product quality.[1]
-
Compound Stability and Storage: Inhibitors can degrade over time if not stored under appropriate conditions (e.g., temperature, light, humidity).[2][5] Repeated freeze-thaw cycles of stock solutions are a common cause of degradation.[6][7]
-
Solvent and Water Content: The amount of residual solvent or water in a lyophilized powder can vary between batches, affecting the accuracy of stock solution concentrations.[1][2]
-
Human and Methodological Variation: Inconsistent handling, preparation of solutions, and execution of experimental protocols can introduce significant variability.[1][8]
Q2: How much variation in IC50 values between batches is considered acceptable?
A2: The acceptable range for IC50 variation depends on the assay type and biological system. For cell-based assays, a difference of two- to three-fold is often considered acceptable.[9] However, variations greater than five-fold may suggest significant technical or biological issues that require investigation.[10] It is crucial to establish internal standards and run a reference batch alongside a new batch to make a direct comparison.
Q3: What are the best practices for handling and storing inhibitors to maintain consistency?
A3: Proper handling and storage are critical for preventing compound degradation and ensuring reproducibility.[2][5]
-
Storage Conditions: Store inhibitors as recommended by the manufacturer, typically as a dry powder at -20°C or -80°C, protected from light and moisture.[5]
-
Stock Solutions: Prepare a high-concentration primary stock solution in a suitable solvent like DMSO.[6]
-
Aliquoting: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7]
-
Working Solutions: Prepare fresh working solutions from the stock aliquots for each experiment. Avoid storing diluted aqueous solutions for extended periods.[6][7]
-
Labeling: Clearly label all containers with the inhibitor's name, batch number, concentration, solvent, and preparation date.[11][12]
Q4: How do I qualify a new batch of an inhibitor before using it in critical experiments?
A4: Every new batch should be validated internally to ensure it performs consistently with previous batches.[5] The qualification process should include:
-
Identity and Purity Confirmation: Verify the chemical identity and purity using analytical methods like HPLC, Mass Spectrometry (MS), and NMR.[1][2]
-
Solubility Check: Empirically determine the solubility in your specific assay medium, as residual solvents or slight structural variations can alter solubility.[7]
-
Bioassay Validation: Perform a side-by-side comparison with a trusted reference batch in a standardized biological assay (e.g., an IC50 determination).[5] This directly confirms that the new batch has comparable biological activity.
Part 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving issues related to inhibitor variability.
Guide 1: Troubleshooting Inconsistent IC50 Values
If you observe significant shifts in IC50 values between experiments or inhibitor batches, use the following workflow to diagnose the cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
When qualifying a new batch, use a table to compare its characteristics against a trusted reference batch.
| Parameter | Reference Batch (Lot #A123) | New Batch (Lot #B456) | Acceptable Range | Action Required? |
| Purity (HPLC) | 99.2% | 96.5% | >95% | No |
| Identity (MS) | Conforms | Conforms | Conforms | No |
| Water Content | 0.3% | 1.8% | < 2.0% | Yes (Adjust weight for stocks) |
| IC50 (Assay X) | 55 nM | 150 nM | < 3-fold change | No (Monitor in next exp.) |
| IC50 (Assay Y) | 120 nM | 750 nM | < 3-fold change | Yes (Investigate assay Y) |
Note: Data is for illustrative purposes only.
Part 3: Experimental Protocols
Detailed methodologies are crucial for minimizing variability.
Protocol 1: Quality Control Analysis of a New Inhibitor Batch
This protocol outlines the steps to verify the identity and purity of a new inhibitor batch.
1. Materials:
-
New inhibitor batch (lyophilized powder)
-
Reference inhibitor batch (if available)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Mass spectrometer
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer and appropriate deuterated solvents (e.g., DMSO-d6)
2. Methodology:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Prepare a stock solution of the new inhibitor batch (e.g., 1 mg/mL) in a suitable solvent.
-
Develop an HPLC method that provides good separation of the main peak from any impurities.[1]
-
Inject the sample and analyze the chromatogram.
-
Calculate purity by determining the area of the main peak as a percentage of the total peak area.
-
Compare the chromatogram profile to the reference batch to check for new or significantly larger impurity peaks.[5]
-
-
Mass Spectrometry (MS) for Identity Confirmation:
-
Infuse a diluted sample of the inhibitor into the mass spectrometer.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+).
-
Confirm that the observed mass-to-charge ratio (m/z) matches the expected molecular weight of the inhibitor.[2]
-
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation:
-
Dissolve a sufficient amount of the inhibitor in a deuterated solvent.
-
Acquire a 1H NMR spectrum.
-
Confirm that the observed chemical shifts, splitting patterns, and integrations are consistent with the known chemical structure of the inhibitor.[1]
-
Protocol 2: Standardized IC50 Determination via MTT Assay
This protocol provides a framework for a cell-based assay to ensure consistent IC50 measurements.[6][9]
1. Cell Seeding:
- Use cells from a consistent, low passage number range that are in the exponential growth phase.[6]
- Perform a cell count to determine viability and concentration.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[6][9]
2. Compound Treatment:
- Prepare a fresh serial dilution series of the inhibitor in culture medium from a single-use stock aliquot.
- Ensure the final solvent (e.g., DMSO) concentration is constant and non-toxic (e.g., ≤ 0.1%) across all wells, including vehicle controls.[7]
- Remove the old medium and add the medium containing the different inhibitor concentrations.
3. Incubation and Assay:
- Incubate cells with the inhibitor for a standardized duration (e.g., 48 or 72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[9]
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
- Measure absorbance at 570 nm using a microplate reader.[9]
4. Data Analysis:
- Normalize the data: Set the vehicle-treated control wells to 100% viability and media-only wells to 0% viability.[6]
- Plot the percent viability against the log of the inhibitor concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response with variable slope) to calculate the IC50 value.[9]
Part 4: Visualization of Key Concepts
Signaling Pathway Inhibition
Variability in inhibitor potency can lead to inconsistent downstream effects. An inhibitor batch with lower purity or potency may fail to effectively block the target kinase, resulting in incomplete signal suppression.
Caption: Impact of inhibitor batch potency on a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. moravek.com [moravek.com]
- 12. labmanageracademy.com [labmanageracademy.com]
SIRT5 Antibody Validation for Western Blot: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the validation and troubleshooting of SIRT5 antibodies for use in Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SIRT5 in a Western blot?
A1: SIRT5 is expected to appear as a band at approximately 33-34 kDa.[1][2] Some isoforms may also be present.[2][3]
Q2: What are recommended positive and negative controls for SIRT5 Western blotting?
A2: For positive controls, cell lines and tissues with known high expression of SIRT5 are recommended. These include 293, HCT 116, Raw 264.7, H-4-II-E, and COS-7 cells, as well as liver tissue.[1][4][5] For negative controls, SIRT5 knockout (KO) or shRNA-mediated knockdown cells are the gold standard for confirming antibody specificity.[1][4][5]
Q3: In which subcellular fraction should I expect to find SIRT5?
A3: SIRT5 is primarily a mitochondrial protein.[3][6] While some isoforms may have cytoplasmic localization, the highest enrichment is expected in the mitochondrial fraction.[3]
Q4: What species are validated for use with commercially available SIRT5 antibodies?
A4: Many commercially available SIRT5 antibodies are validated for use in human, mouse, and rat samples.[4][7][8] Some antibodies may also be reactive with monkey, chicken, and non-human primate samples.[5][7] Always consult the antibody datasheet for specific species reactivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal / Weak Signal | Insufficient Protein Load | Load at least 20-30 µg of total protein per lane. |
| Low SIRT5 Expression in Sample | Use a positive control cell lysate (e.g., 293T, HepG2) to confirm protocol and antibody activity. SIRT5 expression can be regulated by cellular metabolic state; for instance, PGC-1α overexpression or food withdrawal can increase its expression in hepatocytes.[9] | |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10] | |
| Suboptimal Antibody Dilution | Optimize the primary antibody concentration. Consult the manufacturer's datasheet for recommended starting dilutions (see table below). | |
| Incorrect Blocking Buffer | For phosphospecific antibodies, BSA is often recommended over milk. For general use, 5% non-fat dry milk or 5% BSA in TBST is standard.[10] | |
| High Background | Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[11] |
| High Antibody Concentration | Decrease the concentration of the primary or secondary antibody. | |
| Blocking Inefficiency | Extend the blocking time to 1-2 hours at room temperature. | |
| Non-Specific Bands | Antibody Specificity | Use a SIRT5 knockout or knockdown cell line to confirm that the band at the expected size is specific to SIRT5.[1] |
| Protein Degradation | Prepare fresh lysates using protease inhibitors. | |
| Incorrect Band Size | Protein Isoforms | The SIRT5 gene can produce multiple protein isoforms through alternative splicing.[3] |
| Post-Translational Modifications | SIRT5 itself can be subject to post-translational modifications which may alter its migration in SDS-PAGE. |
Experimental Protocols
Recommended Reagents and Buffers
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors. |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol. |
| Blocking Buffer | 5% w/v non-fat dry milk or 5% w/v BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).[6] |
| Wash Buffer (TBST) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20. |
Western Blot Protocol for SIRT5
-
Protein Extraction:
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary SIRT5 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Recommended Antibody Dilutions
| Product | Host | Application | Recommended Dilution |
| SIRT5 (D8C3) Rabbit mAb #8782 | Rabbit | Western Blot | 1:1000 |
| Anti-SIRT5 antibody [EPR23787-116] (ab259967) | Rabbit | Western Blot, IP | 1:1000 (WB), 1:30 (IP) |
| SIRT5 Antibody (G-2): sc-271635 | Mouse | Western Blot | 1:500 - 1:1000 |
Note: Optimal dilutions should be determined experimentally by the end-user.
Signaling Pathways and Workflows
SIRT5 is a NAD+-dependent deacylase that plays a crucial role in regulating metabolism by removing malonyl, succinyl, and glutaryl groups from lysine (B10760008) residues of target proteins, particularly metabolic enzymes in the mitochondria.[12]
Caption: Simplified diagram of SIRT5's role in metabolic regulation.
Caption: Standard workflow for Western blot analysis of SIRT5.
References
- 1. Anti-SIRT5 antibody [EPR23787-116] KO tested (ab259967) | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SIRT5 sirtuin 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. SirT5 (D8C3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. SirT5 (D5E11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. SirT5 (D8C3) Rabbit Monoclonal Antibody (#8782) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Anti-SIRT5 Antibodies | Invitrogen [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results with SIRT5 Inhibitors
Welcome to the technical support center for researchers working with SIRT5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. SIRT5's role is highly context-dependent, and its inhibition can lead to complex and sometimes contradictory results.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary functions of SIRT5 and what should I expect when I inhibit it?
SIRT5 is a protein deacylase located primarily in the mitochondria that depends on NAD+ to function.[4] It removes negatively charged acyl groups like succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins.[5] Its weak deacetylase activity is less efficient.[1] By doing so, it regulates key metabolic pathways including:
-
The Tricarboxylic Acid (TCA) Cycle
-
Glycolysis
-
Fatty Acid Oxidation
-
The Electron Transport Chain
-
Ketone Body Formation
-
Nitrogenous Waste Management
Given its wide range of targets, inhibiting SIRT5 can have profound and varied effects on cellular metabolism and homeostasis.[7] A primary expectation is the accumulation of succinylated, malonylated, and glutarylated proteins, which can alter their function.
Q2: Why am I seeing contradictory results compared to published literature?
Contradictory findings are a known challenge in SIRT5 research. The function of SIRT5 is highly context-specific, and its effects can vary depending on the cell type, tissue, and metabolic state.[1][8] For instance, SIRT5's impact on pyruvate-driven respiration differs between cell lines like HEK293 and HepG2.[1] Similarly, its role as a tumor promoter or suppressor is also context-dependent.[9]
Troubleshooting Unexpected Results
Q3: My SIRT5 inhibitor shows low efficacy in cell-based assays. What are the possible reasons?
Several factors can contribute to low efficacy. A systematic troubleshooting approach is recommended:
-
Suboptimal Inhibitor Concentration: Perform a dose-response curve with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.[10]
-
Incorrect Incubation Time: An optimal incubation time is crucial. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the ideal duration to observe the desired effect.[10]
-
Cell Line-Specific Effects: The metabolic wiring and reliance on SIRT5-regulated pathways can differ significantly between cell lines.[11] Ensure your chosen cell line has a functional SIRT5 pathway relevant to your research question.[10]
-
Inhibitor Instability: Improper storage can lead to inhibitor degradation. Always follow the manufacturer's storage instructions. Prepare fresh working solutions for each experiment from aliquoted stock to avoid repeated freeze-thaw cycles.[10]
-
High Protein Binding in Media: Components in cell culture media, particularly serum, can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment if your cell line can tolerate it.[10]
-
Insensitive Assay Endpoint: Confirm that your experimental readout is a downstream target of SIRT5 activity. Monitoring the succinylation levels of known SIRT5 substrates is a direct way to verify inhibitor activity.[10]
Q4: I'm observing significant cytotoxicity or off-target effects. How can I mitigate this?
Cytotoxicity and off-target effects are common concerns with small molecule inhibitors.
-
High Inhibitor Concentration: This is a frequent cause of non-specific effects. Use the lowest effective concentration determined from your dose-response curve.[10]
-
Off-Target Inhibition: Many SIRT5 inhibitors lack selectivity and can inhibit other sirtuins (SIRT1-3, 6) or other enzymes.[8][12] If possible, test the inhibitor against other purified sirtuin enzymes or use a structurally different this compound to confirm the phenotype.
-
Cellular Stress Response: Inhibiting a key metabolic regulator like SIRT5 can induce a cellular stress response, leading to cytotoxicity.[10]
-
Genetic Knockdown/Knockout as a Control: Using siRNA, shRNA, or CRISPR to reduce SIRT5 expression can help confirm that the observed phenotype is specifically due to the loss of SIRT5 function and not an off-target effect of the inhibitor.[13]
Data Presentation: this compound Specificity
The selectivity of SIRT5 inhibitors is a critical factor in interpreting experimental results. The following table summarizes the IC50 values of some commonly discussed sirtuin inhibitors, highlighting their activity against SIRT5 and other sirtuins.
| Inhibitor | SIRT5 IC50 (µM) | Off-Target Sirtuins and IC50 (µM) | Citation(s) |
| Suramin | Varies | Inhibits other sirtuins at comparable potencies. | [8] |
| GW5074 | Varies (inhibits desuccinylase activity) | Does not inhibit deacetylase activity. Also a kinase inhibitor. | [12] |
| MC3482 | ~50 µM (for 40% desuccinylase inhibition) | No significant impact on SIRT1 or SIRT3 activities reported. | [8][14] |
| Nicotinamide | Varies | General sirtuin inhibitor. | [15] |
| Sirtinol | Varies | Also inhibits SIRT1 (IC50 ~40 µM). | [13][16] |
| EX-527 | Varies | Primarily a SIRT1 inhibitor. | [16] |
| Compound 47 | 0.210 | >3800-fold selectivity over SIRT1/2/3/6. | [17] |
Experimental Protocols
Protocol 1: Dose-Response Curve for a this compound
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound in your cell culture medium. A common starting range is 0.1 µM to 100 µM.[10] Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Assay: Perform your chosen assay to measure the desired endpoint (e.g., cell viability, proliferation, or a specific biomarker).
-
Data Analysis: Plot the response against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
Protocol 2: Western Blot for Assessing SIRT5 Substrate Succinylation
-
Cell Lysis: After treating cells with the this compound, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the succinylated form of a known SIRT5 substrate (e.g., succinyl-lysine antibody). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein as a loading control.
-
Detection: Use a suitable secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate detection system. An increase in the succinylated protein signal in the inhibitor-treated samples compared to the control indicates successful SIRT5 inhibition.
Visualizations
Below are diagrams illustrating key pathways and concepts related to SIRT5 function and inhibition.
References
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]
- 2. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SIRT5 deficiency enhances the proliferative and therapeutic capacities of adipose‐derived mesenchymal stem cells via metabolic switching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. mdpi.com [mdpi.com]
Challenges in developing SIRT5-specific probes
Welcome to the Technical Support Center for SIRT5 Probe Development. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of creating and validating SIRT5-specific chemical probes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing probes specific to SIRT5?
The main difficulty lies in achieving selectivity against other members of the human sirtuin family (SIRT1-7).[1] All seven isoforms share a highly conserved NAD+-binding domain and catalytic core.[2][3] SIRT5 is primarily located in the mitochondria, along with SIRT3 and SIRT4, making selectivity against these isoforms particularly crucial to accurately probe mitochondrial functions.[2][3] Structural similarities, especially with SIRT1, SIRT2, and SIRT3, mean that many small molecules will inhibit multiple sirtuins, leading to ambiguous experimental results.[1][4]
Q2: How does SIRT5's enzymatic activity differ from other sirtuins, and how does this impact probe design?
Unlike SIRT1, SIRT2, and SIRT3, which are primarily known as deacetylases, SIRT5 possesses very weak deacetylase activity.[5][6] Its main enzymatic functions are robust desuccinylase, demalonylase, and deglutarylase activities, removing negatively charged acyl groups from lysine (B10760008) residues.[5][7][8][9] This unique substrate preference is the most important feature to exploit for designing specific probes. Probes that mimic these negatively charged substrates, such as thiosuccinyl peptides, have shown high selectivity for SIRT5 because other sirtuins cannot efficiently recognize or process these modifications.[4][10]
Q3: What structural features of the SIRT5 active site can be exploited for selective probe design?
The substrate specificity of SIRT5 is largely determined by key amino acid residues in its catalytic pocket.[5] Specifically, Tyrosine-102 (Y102) and Arginine-105 (R105) are critical for recognizing and stabilizing the negatively charged carboxylate groups of succinyl, malonyl, and glutaryl moieties through hydrogen bonds and electrostatic interactions.[7][8][9][11] In contrast, other sirtuins like SIRT1 have different residues at these positions.[7] Furthermore, the presence of a smaller residue, Alanine-86 (Ala86), in SIRT5 creates a larger binding pocket compared to SIRT1-3, which have a bulkier phenylalanine residue at the corresponding position, allowing SIRT5 to accommodate these larger acyl groups.[5][8][9] Probes designed to interact with these specific residues are more likely to be SIRT5-selective.
Caption: Key SIRT5 active site residues for selective substrate binding.
Troubleshooting Guides
This section addresses common issues encountered during the development and application of SIRT5-specific probes.
Problem 1: My probe/inhibitor shows high activity in biochemical assays but has low or no efficacy in cell-based assays.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Cell Permeability | Many potent probes, especially those based on peptides, fail to cross the cell membrane.[12] Solution: 1) Modify the probe to improve lipophilicity or add cell-penetrating peptide sequences. 2) Use cell lysis to measure the activity of endogenous SIRT5 with your probe in a more direct biochemical context. 3) If available, test a prodrug version designed for better cellular uptake.[13] |
| Inhibitor Instability | The compound may be unstable in cell culture media or rapidly metabolized by the cells. Solution: 1) Always prepare fresh working solutions for each experiment.[13] 2) Check the manufacturer's instructions for proper storage.[13] 3) Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal incubation time for observing an effect.[13] |
| High Protein Binding in Media | Components in the culture media, particularly serum, can bind to the probe and reduce its effective concentration.[13] Solution: Consider reducing the serum concentration during the treatment period, if your cell line can tolerate it. Perform a dose-response curve to determine the optimal concentration in your specific media conditions.[13] |
| Assay Endpoint Not Sensitive | The chosen cellular readout may not be a direct or sensitive downstream target of SIRT5 activity. Solution: 1) Confirm that your readout is a known downstream effect of SIRT5 modulation. 2) Use a more direct method, like Western blotting for pan-succinyl-lysine, to confirm target engagement.[14] |
Problem 2: I'm observing significant cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Probe Concentration Too High | This is a common cause of non-specific effects.[13] Solution: Use the lowest effective concentration determined from a careful dose-response curve. High concentrations can lead to off-target inhibition or induce a cellular stress response.[13] |
| Off-Target Inhibition | Despite design efforts, the probe may still inhibit other sirtuins (e.g., SIRT1, SIRT2, SIRT3) or other unrelated enzymes.[13] Solution: 1) Perform in vitro enzymatic assays against a panel of other purified sirtuin enzymes to determine the selectivity profile.[13] 2) Use genetic controls: test the probe in cells where SIRT5 has been knocked down (siRNA) or knocked out (CRISPR). The effect should be diminished or absent in these cells if it is on-target.[15] |
| Cellular Stress Response | Inhibition of a key metabolic enzyme like SIRT5 can induce cellular stress, leading to phenotypes that are not directly related to the intended pathway.[13] Solution: Monitor markers of apoptosis or general cell stress (e.g., caspase activation) alongside your primary endpoint to distinguish specific effects from general toxicity.[13] |
Quantitative Data: Selectivity of SIRT5 Inhibitors
Achieving selectivity is paramount. The table below summarizes the inhibitory concentrations (IC₅₀) of various compounds against SIRT5 and other sirtuin isoforms, demonstrating the challenge of developing truly specific probes.
| Compound | SIRT5 IC₅₀ | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | Selectivity Notes |
| Thiosuccinyl Peptide (24) | 5 µM | >100 µM | >100 µM | >100 µM | Highly selective, based on substrate preference, but has low cell permeability.[4][12] |
| Compound 30 | 7.6 µM | >1000 µM | 96.4 µM | >1000 µM | Good selectivity against SIRT1/3, but only ~13-fold selectivity over SIRT2.[4] |
| Compound 31 (Thiourea) | 3.0 µM | >600 µM | >600 µM | >600 µM | Shows promising inhibitory activity and high selectivity for SIRT5.[4] |
| MC3482 (36) | ~50 µM (42% inhib.) | No inhibition | - | No inhibition | Selective but exhibits low in vitro potency.[4][6] |
| Thiobarbiturate (56) | 2.3 µM | 5.3 µM | 9.7 µM | Low (41% @ 50µM) | Potent against SIRT5 but also active against SIRT1 and SIRT2.[4] |
| Probe 2B (Thiosuccinyl) | 1.9 µM | - | - | - | A potent and selective activity-based probe for SIRT5.[10] |
Experimental Protocols
Protocol 1: Fluorogenic In Vitro SIRT5 Activity Assay
This protocol is used to measure the enzymatic activity of purified SIRT5 and to determine the IC₅₀ values of potential inhibitors.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), NAD⁺ solution, and a fluorogenic SIRT5 substrate (containing a succinylated lysine).[16]
-
Inhibitor Preparation : Perform serial dilutions of the test probe/inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup : In a 96-well black microtiter plate, add the assay buffer, the fluorogenic substrate, and NAD⁺.[14]
-
Add Inhibitor : Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Initiate Reaction : Add purified recombinant SIRT5 enzyme to all wells to start the reaction.[14]
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development : Stop the SIRT5 reaction and initiate the development step by adding a developer solution (e.g., containing trypsin), which cleaves the desuccinylated substrate to release the fluorophore.[14][16]
-
Measurement : Incubate for an additional 15-30 minutes and then measure the fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis : Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot for Cellular Succinylation Status
This method assesses the in-cell efficacy of a SIRT5 probe by measuring changes in the global succinylation of proteins.
-
Cell Treatment : Culture cells to the desired confluency and treat them with varying concentrations of the SIRT5 probe or vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Extraction : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and sirtuin inhibitors (like Nicotinamide) to preserve the post-translational modifications.[13][14]
-
Quantification : Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.[14]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane overnight at 4°C with a primary antibody against pan-succinyl-lysine (Pan-Ksucc).[14] A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[14]
-
-
Visualization : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. An effective SIRT5 inhibitor should lead to an increase in the pan-Ksucc signal.[14]
Diagrams & Workflows
Caption: The challenge of achieving SIRT5 specificity among sirtuin homologs.
Caption: A generalized workflow for the development and validation of a SIRT5 probe.
References
- 1. Development of activity-based probes for the protein deacylase Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 3. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Second Generation Activity-Based Chemical Probes for Sirtuins [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing SIRT5 Assays
Welcome to the technical support center for SIRT5 assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical buffer composition for an in vitro SIRT5 assay?
A standard buffer for a fluorogenic SIRT5 assay is designed to maintain enzyme stability and activity. A widely used composition includes a buffering agent (HEPES or Tris-HCl), salts, a non-ionic detergent, a reducing agent, and a protein stabilizer like Bovine Serum Albumin (BSA).[1][2]
Q2: What is the optimal pH for SIRT5 activity?
SIRT5 is primarily a mitochondrial enzyme where the pH is typically alkaline.[3] Therefore, assay buffers are generally maintained at a pH between 7.4 and 8.0 to ensure optimal enzyme performance.[1][2]
Q3: Why should I include a reducing agent like TCEP or DTT in my assay buffer?
Reducing agents are included to prevent the oxidation of cysteine residues within the SIRT5 enzyme, which can lead to inactivation or aggregation. TCEP (Tris(2-carboxyethyl)phosphine) is often preferred as it is stable and effective over a wider pH range compared to DTT. A common concentration for TCEP is 0.2 mM.[1]
Q4: What is the purpose of adding a detergent, such as Tween-20, to the buffer?
A non-ionic detergent like Tween-20 is typically added at a low concentration (e.g., 0.01%) to prevent the enzyme and peptide substrate from sticking to the surface of the microplate wells.[1] This improves assay consistency and reduces background signal.
Q5: Can I use a "universal" sirtuin assay buffer for SIRT5?
While some universal sirtuin assay buffers may work, it is crucial to verify their compatibility.[4] SIRT5 has a unique substrate specificity, favoring negatively charged acyl groups like succinyl and glutaryl modifications over the acetyl groups targeted by other sirtuins.[5][6] An optimized buffer specific for SIRT5 will always yield the most reliable and robust results.[7]
Troubleshooting Guide
This guide addresses common issues encountered during SIRT5 assays in a question-and-answer format.
Problem: No or very weak fluorescent signal.
Q: My assay shows little to no signal, even in the positive control wells. What could be the cause?
A: This issue can stem from several factors related to assay components or procedure.
-
Incorrect Reagent Preparation or Order of Addition: Ensure all reagents, especially the NAD+ cofactor and the SIRT5 enzyme, were prepared correctly and added in the proper sequence as specified by the protocol.[8] The reaction is typically initiated by adding the enzyme or NAD+.[1]
-
Enzyme Inactivity: The SIRT5 enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[9] Always store the enzyme at -80°C, aliquot it upon first use, and avoid repeated thawing.
-
Substrate Degradation: Ensure the succinylated peptide substrate has been stored correctly, protected from light and degradation.
-
Incorrect Instrument Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for the fluorophore being used.[10]
Problem: High background signal in "no enzyme" or inhibitor control wells.
Q: I am observing a high fluorescent signal in my negative control wells, making it difficult to determine the true enzyme activity. How can I fix this?
A: High background can obscure your results and is often caused by contamination or substrate instability.
-
Contaminated Reagents: One of the buffer components or the water used for dilutions may be contaminated with fluorescent substances. Try preparing fresh reagents and using high-purity water.
-
Substrate Autohydrolysis: The fluorogenic substrate may be unstable and spontaneously breaking down. This can sometimes be mitigated by optimizing the buffer pH or reducing the incubation time.
-
Light Exposure: The fluorogenic substrate or the released fluorophore may be sensitive to light. Ensure the assay plate is protected from light during incubation and reading.[11]
Problem: Inconsistent readings and poor reproducibility between wells.
Q: My replicate wells show high variability. What are the common causes of poor reproducibility?
A: Inconsistent results are often due to technical errors in assay setup.
-
Pipetting Inaccuracies: Small volumes can be difficult to pipette accurately.[10] Whenever possible, prepare a master mix of common reagents to be dispensed into all wells, which minimizes pipetting errors.[10]
-
Inadequate Mixing: Ensure that the contents of each well are thoroughly mixed after adding each reagent, without creating bubbles.
-
Temperature Gradients: An uneven temperature across the microplate during incubation can cause reaction rates to vary. Ensure the plate is incubated in a properly calibrated incubator.
-
Well-to-Well Contamination: Be careful to avoid cross-contamination between wells when adding different inhibitors or reagents. Use fresh pipette tips for each transfer.[8]
Problem: A known SIRT5 inhibitor shows lower than expected potency.
Q: I'm testing a known this compound, but the IC50 value is much higher than reported in the literature. What could explain this?
A: Discrepancies in inhibitor potency can arise from suboptimal assay conditions or inhibitor handling.
-
High Enzyme Concentration: Using too much SIRT5 enzyme in the assay can shift the IC50 value higher. Titrate the enzyme to find a concentration that gives a robust signal without being excessive.
-
Incorrect Incubation Time: Ensure the incubation time with the inhibitor is sufficient to allow for binding to the enzyme. A time-course experiment can help optimize this.[1]
-
Inhibitor Instability or Precipitation: Ensure the inhibitor is fully dissolved in the assay buffer. Some compounds may precipitate at higher concentrations. Using a small percentage of DMSO can help, but ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as it can inhibit the enzyme.[9]
-
High Protein Binding: If using BSA in the buffer, the inhibitor may bind to it, reducing the effective concentration available to interact with SIRT5. Consider reducing the BSA concentration if this is suspected.[1]
Data Presentation: Buffer Components and Inhibitor Potency
For ease of reference, the following tables summarize key quantitative data for designing and evaluating SIRT5 assays.
Table 1: Typical Buffer Components for In Vitro SIRT5 Fluorogenic Assays
| Component | Concentration Range | Purpose | Reference(s) |
| Buffer | 50 mM | Maintains stable pH | [1][2] |
| HEPES/Na | pH 7.4 | [1] | |
| Tris-HCl | pH 8.0 | [2] | |
| Salt | 100-140 mM | Mimics physiological ionic strength | [1][2] |
| KCl or NaCl | [1][2] | ||
| Reducing Agent | 0.2 mM | Prevents enzyme oxidation | [1] |
| TCEP | [1] | ||
| Detergent | 0.01% | Prevents non-specific binding | [1] |
| Tween-20 | [1] | ||
| Protein Stabilizer | 0.05-1.0 mg/mL | Prevents enzyme degradation/loss | [1][2] |
| BSA | [1][2] | ||
| Cofactor | 100-500 µM | Required for sirtuin activity | [1][12] |
| NAD+ | [1][12] | ||
| Substrate | 50 µM | Target for SIRT5 deacylation | [1] |
| Succinylated Peptide | [1] |
Table 2: Reference IC50 Values for Common SIRT5 Inhibitors
| Inhibitor | IC50 (µM) | Assay Conditions | Reference(s) |
| Suramin | 22 - 28.4 | In vitro assay | [1][13] |
| DK1-04 | 0.34 | In vitro desuccinylation assay | [1] |
| Compound 11 | 26.4 | In vitro trypsin coupled assay | [13] |
| Nicotinamide | ~150 | In vitro assay | [14] |
Experimental Protocols
Protocol: In Vitro SIRT5 Fluorogenic Activity Assay
This protocol describes a common method for screening SIRT5 inhibitors using a fluorogenic peptide substrate.[1][15]
1. Reagent Preparation:
-
SIRT5 Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 0.2 mM TCEP, 0.01% Tween-20, and 0.05 mg/mL BSA.[1] Keep on ice.
-
SIRT5 Enzyme: Reconstitute purified human SIRT5 enzyme in SIRT5 Assay Buffer to a working concentration (e.g., 2x final concentration, ~100-200 nM). Store on ice.
-
SIRT5 Substrate: Prepare a solution of the fluorogenic succinylated peptide substrate at a working concentration (e.g., 2x final concentration, ~50 µM) in Assay Buffer.[1]
-
NAD+ Solution: Prepare a solution of NAD+ at a working concentration (e.g., 2x final concentration, ~500 µM) in Assay Buffer.[1]
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor in Assay Buffer. Include a "vehicle only" control (e.g., DMSO).
-
Developer Solution: Prepare the developer solution containing a protease (e.g., trypsin) that specifically cleaves the desuccinylated substrate.[1]
2. Assay Procedure (96-well black microplate):
-
Add 25 µL of the inhibitor solution (or vehicle) to the appropriate wells.
-
Add 25 µL of a pre-mixed solution containing the SIRT5 substrate and NAD+ to all wells.
-
Initiate the reaction by adding 50 µL of the SIRT5 enzyme solution to all wells except the "no enzyme" negative control (add 50 µL of Assay Buffer instead). The final reaction volume is 100 µL.
-
Mix gently and incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control wells (0% inhibition).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: SIRT5-mediated desuccinylation of mitochondrial metabolic enzymes.
Caption: General workflow for a fluorescence-based this compound assay.
Caption: A logical flowchart for troubleshooting common SIRT5 assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Universal SIRT Activity Assay Kit (Colorimetric) (ab156915) | Abcam [abcam.com]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin Assay Buffer - BPS Bioscience [bioscience.co.uk]
- 8. epigentek.com [epigentek.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Researcher's Guide to Validating SIRT5 Inhibitor Specificity and Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SIRT5 inhibitors, supported by experimental data and detailed protocols to ensure accurate validation of inhibitor specificity and potency. Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria.[1] Unlike other sirtuins, SIRT5 shows weak deacetylase activity but is potent in removing negatively charged acyl groups like succinyl, malonyl, and glutaryl from lysine (B10760008) residues.[1] This distinct enzymatic activity places SIRT5 as a key regulator of cellular metabolism, implicated in pathways such as the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid oxidation.[2][3] Given its emerging role in various diseases, including cancer and metabolic disorders, the development of potent and selective SIRT5 inhibitors is of significant interest.[4] This guide outlines the methodologies to validate these inhibitors and compares the performance of several known compounds.
Comparative Analysis of SIRT5 Inhibitors
The potency and selectivity of SIRT5 inhibitors are critical parameters for their use as research tools and potential therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against SIRT5 and other sirtuin isoforms. A lower IC50 value indicates higher potency, while a large difference between the IC50 for SIRT5 and other sirtuins signifies higher selectivity.
| Compound | SIRT5 IC50 | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT6 IC50 | Notes |
| Compound 47 | 0.21 µM[5][6] | >800 µM[6] | >800 µM[6] | >800 µM[6] | >800 µM[6] | High potency and selectivity. Substrate-competitive inhibitor.[5][6] |
| Compound 58 | 0.31 µM[6][7] | >10 µM (1.8% inh)[7] | >10 µM (3.5% inh)[7] | >10 µM (4.6% inh)[7] | Not Reported | Potent and selective substrate-competitive inhibitor.[6][7] |
| Thiobarbiturate 56 | 2.3 µM[8][9] | 5.3 µM[8][9] | 9.7 µM[8][9] | 41% inh @ 50 µM[8][9] | Not Reported | Moderate potency with some cross-reactivity. |
| Compound 10 | 5.38 µM[5] | Not Reported | Not Reported | Not Reported | Not Reported | Substrate-competitive inhibitor with moderate selectivity over SIRT1-3.[5] |
| Compound 14 | 4.07 µM[5] | Not Reported | Not Reported | Not Reported | Not Reported | Substrate-competitive inhibitor with moderate selectivity over SIRT1-3.[5] |
| GW5074 | ~40% inh @ 12.5 µM[9] | Not Reported | ~40% inh @ 12.5 µM[9] | Not Reported | Not Reported | Also a known kinase inhibitor.[9] |
| Suramin | ~22-47 µM | Not Reported | Not Reported | Not Reported | Not Reported | Lacks selectivity and inhibits other sirtuins.[10] |
| MC3482 | ~40% inh @ 50 µM | No significant impact | Not Reported | No significant impact | Not Reported | Low potency.[10] |
Experimental Protocols for Inhibitor Validation
Accurate and reproducible data are paramount in the validation of enzyme inhibitors. The following are detailed protocols for key experiments used to assess SIRT5 inhibitor potency and specificity.
In Vitro Fluorogenic Enzymatic Assay
This assay is a common high-throughput method to determine the IC50 value of an inhibitor against purified SIRT5.
Objective: To quantify the dose-dependent inhibition of SIRT5 enzymatic activity by a test compound.
Materials:
-
Purified recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine and a fluorescent reporter)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to release the fluorophore)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate wells, add the SIRT5 substrate, NAD+, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the SIRT5 enzyme solution. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for a period recommended by the assay kit (e.g., 90 minutes).[7]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein within a cellular environment.
Objective: To verify that the test compound engages with SIRT5 in intact cells.
Materials:
-
Cell line of interest
-
Test inhibitor and vehicle control
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-SIRT5 antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified duration (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble SIRT5 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in this compound validation and its biological context, the following diagrams are provided.
Caption: Workflow for this compound validation.
Caption: SIRT5 regulation of the TCA cycle via SUCLA2.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of SIRT5 Inhibitor Classes
A Comprehensive Comparison of SIRT5 Inhibitor Classes for Researchers and Drug Development Professionals
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine (B10760008) deacylase family, has emerged as a significant therapeutic target due to its primary role in regulating mitochondrial metabolism.[1] Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[1][2] Its involvement in key metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis, has implicated it in a range of diseases, from metabolic disorders to cancer.[2][3] This guide provides a detailed comparison of the different classes of SIRT5 inhibitors, presenting quantitative data, experimental protocols, and signaling pathway diagrams to aid researchers in their selection and application.
The landscape of SIRT5 inhibitors can be broadly categorized into three main classes: natural compounds, synthetic peptides, and synthetic small molecules. Each class possesses distinct characteristics in terms of potency, selectivity, and cell permeability.
Natural Compounds: This class includes molecules derived from natural sources. Generally, they exhibit moderate inhibitory activity and may lack high specificity for SIRT5.
Synthetic Peptides: These inhibitors are often designed based on the structure of SIRT5 substrates. They can be highly potent and selective but may suffer from poor cell permeability and metabolic instability. This category can be further divided into linear and cyclic peptides, with cyclic peptides often showing improved stability.
Synthetic Small Molecules: This diverse class comprises various chemical scaffolds identified through high-throughput screening and rational drug design. These inhibitors often offer better drug-like properties, including cell permeability and metabolic stability, with some exhibiting high potency and selectivity.
Below is a summary of representative inhibitors from each class with their reported inhibitory concentrations (IC50).
| Class | Sub-Class | Inhibitor | SIRT5 IC50 | Selectivity Notes | Reference |
| Natural Compounds | - | Nicotinamide | 150 µM | Pan-sirtuin inhibitor | [1] |
| Oleanolic Acid | 70 µM | - | |||
| Echinocystic Acid | 40 µM | - | |||
| Suramin | 22 µM | Also inhibits SIRT1-3 | [2][4] | ||
| Synthetic Peptides | Linear | H3K9TSu | 5 µM | Inactive against other sirtuins (IC50 >100 µM) | [1] |
| JH-I5-2 | 0.89 µM | - | [1] | ||
| DK1-04 | 0.34 µM | No inhibition of SIRT1-3, 6 at 83.3 µM | [1] | ||
| Cyclic | Compound 5 | 7.5 µM | Weak inhibition of SIRT1/2/3/6 (IC50 200-1000 µM) | [5] | |
| Compound 42 | 2.2 µM | Selective over SIRT1/2/3/6 | [2] | ||
| Synthetic Small Molecules | Thiourea Derivatives | Compound 32 | 0.11 µM | Highly selective | [1] |
| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide Derivatives | Compound 43 | 5.59 µM | Selective over SIRT2/6 | [1][6] | |
| Pyrazolone Derivatives | Compound 47 | 0.21 µM | >100-fold selective over SIRT1-3 and SIRT6 | [6] | |
| 2,4,5-trisubstituted pyrimidine (B1678525) derivatives | Compound 58 | 0.31 µM | Selective over SIRT1/3 | [6][7] | |
| Thiobarbiturate Derivatives | Compound 56 | 2.3 µM | Also inhibits SIRT1 (5.3 µM) and SIRT2 (9.7 µM) | [1] | |
| 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold | Compound 57 | 0.39 µM | Also inhibits SIRT1 (0.12 µM), SIRT2 (1.19 µM), and SIRT3 (0.54 µM) | [1] |
Key Experimental Protocols
Accurate and reproducible assessment of this compound potency and selectivity is crucial. The following are detailed methodologies for two common assays.
Fluorogenic SIRT5 Inhibition Assay
This assay measures the enzymatic activity of SIRT5 by detecting the fluorescence generated from a deacylated substrate.
Principle: The assay utilizes a fluorogenic substrate containing a succinylated or glutarylated lysine residue linked to a fluorophore and a quencher. In the presence of NAD+, SIRT5 removes the acyl group. A developer enzyme then cleaves the deacylated substrate, separating the fluorophore from the quencher and producing a fluorescent signal that is proportional to SIRT5 activity.[8]
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., Ac-LGK(succ)-AMC)
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase like trypsin)
-
Test inhibitor compounds dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a microplate, add the inhibitor solution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a solution of the SIRT5 enzyme and the fluorogenic substrate to each well.
-
Initiate the reaction by adding a solution of NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein that become exposed as the protein unfolds with increasing temperature. The binding of a stabilizing ligand, such as an inhibitor, increases the melting temperature (Tm) of the protein. This change in Tm (ΔTm) is indicative of a direct interaction between the protein and the ligand.[9][10]
Materials:
-
Purified SIRT5 protein
-
SYPRO Orange dye
-
TSA buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
Test inhibitor compounds dissolved in DMSO
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix of SIRT5 protein and SYPRO Orange dye in TSA buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (DMSO).
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Analyze the resulting melt curves to determine the Tm for each condition.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each inhibitor concentration.
SIRT5 Signaling Pathways
SIRT5 plays a critical role in several metabolic pathways primarily located within the mitochondria. Understanding these pathways is essential for elucidating the functional consequences of SIRT5 inhibition.
Urea Cycle
SIRT5 is a key regulator of the urea cycle, the primary pathway for ammonia (B1221849) detoxification. It activates carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the rate-limiting enzyme in this pathway, through deacetylation and desuccinylation.[11][12][13] Inhibition of SIRT5 can lead to hyperammonemia, especially under conditions of high protein catabolism.
Fatty Acid β-Oxidation
SIRT5 regulates fatty acid β-oxidation by deacylating several enzymes involved in this pathway. For instance, it has been shown to interact with and modulate the activity of enzymes like hydroxyacyl-CoA dehydrogenase (HADH).[14] By controlling the acylation status of these enzymes, SIRT5 influences the breakdown of fatty acids for energy production.[15][16]
Glycolysis and TCA Cycle
SIRT5 also influences glucose metabolism. It can demalonylate and activate glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme.[2][17] Furthermore, it desuccinylates and inhibits succinate (B1194679) dehydrogenase (SDHA), a component of both the TCA cycle and the electron transport chain.[14] This dual role allows SIRT5 to modulate the balance between glycolysis and oxidative phosphorylation.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 13. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Nuances of SIRT5 Inhibition through Genetic Knockdown and Chemical Intervention
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a prominent NAD+-dependent deacylase located in the mitochondria, has emerged as a critical regulator of cellular metabolism and a promising therapeutic target for a spectrum of diseases, including cancer and metabolic disorders. Its primary role in removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues modulates key metabolic pathways. Investigators seeking to probe SIRT5 function and validate it as a drug target primarily rely on two powerful approaches: genetic knockdown and chemical inhibition.
This guide provides an objective comparison of these two methodologies, presenting supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying biological processes. Understanding the strengths and limitations of each approach is paramount for robust experimental design and accurate interpretation of results.
At a Glance: Genetic Knockdown vs. Chemical Inhibition of SIRT5
| Feature | Genetic Knockdown (siRNA, shRNA, CRISPR) | Chemical Inhibition |
| Mechanism of Action | Reduces or eliminates SIRT5 protein expression. | Directly blocks the enzymatic activity of the SIRT5 protein. |
| Specificity | Highly specific to the SIRT5 gene. Off-target effects are possible but can be minimized with careful design. | Specificity varies among inhibitors. Off-target effects on other sirtuins or unrelated proteins are a key consideration. |
| Kinetics of Onset | Slower onset, dependent on protein turnover rates (hours to days). | Rapid onset of action (minutes to hours). |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA, CRISPR), allowing for long-term studies. | Typically reversible and dependent on the compound's half-life. Requires continuous presence for sustained inhibition. |
| Compensatory Mechanisms | Long-term loss of SIRT5 may induce compensatory changes in other cellular pathways. | Acute inhibition is less likely to trigger immediate compensatory mechanisms. |
| Applications | Ideal for target validation, studying the long-term consequences of SIRT5 loss, and creating stable cell lines or animal models. | Suited for studying the acute roles of SIRT5 enzymatic activity, dose-response relationships, and preclinical therapeutic studies. |
Quantitative Comparison of Effects
The ultimate validation of SIRT5 modulation lies in quantifying the downstream molecular consequences. The primary and most direct readout of SIRT5 inhibition is the increase in the succinylation of its target proteins.
Table 1: Impact on Global Protein Succinylation
| Method | System | Fold Increase in Global Succinylation (relative to control) | Reference |
| Genetic Knockout (SIRT5-/-) | Mouse Liver Mitochondria | Average 3.61-fold increase across 997 quantifiable sites.[1] | [1] |
| Genetic Knockout (SIRT5-/-) | Mouse Heart | Dramatic increase observed by Western blot.[2][3] | [2][3] |
| shRNA Knockdown | HEK293T Cells | Significant increase in succinylation of target protein ACOX1.[4] | [4] |
| Chemical Inhibitor (Suramin) | 293T Cells | Increased succinylation of PKM2.[5] | [5] |
| Chemical Inhibitor (MC3482) | Differentiating Preadipocytes | Implied increase in succinylation leading to phenotypic changes.[6][7] | [6][7] |
Table 2: Effect on Specific SIRT5 Substrate Succinylation (Example: Pyruvate Dehydrogenase Complex - PDC)
| Method | System | Fold Increase in Succinylation of PDC Subunit | Reference |
| Genetic Knockout (SIRT5-/-) | Mouse Embryonic Fibroblasts (MEFs) | Increased succinylation leading to suppressed PDC activity.[1] | [1] |
| shRNA Knockdown | MOLM-13 AML Cells | Increased succinylation of multiple metabolic enzymes.[8] | [8] |
| Chemical Inhibitor | Not explicitly quantified for PDC in available literature. | - |
Note: Direct quantitative comparisons of specific inhibitors and genetic tools on the same succinylation sites within the same study are limited in publicly available literature. The tables above synthesize data from multiple sources to provide a comparative overview.
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of SIRT5's influence and the methodologies to study it provides a clearer understanding of the experimental landscape.
Caption: SIRT5-regulated metabolic pathways.
References
- 1. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. escholarship.org [escholarship.org]
- 5. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 6. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of SIRT5 Inhibitor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SIRT5 inhibitors, supported by experimental data, to aid in the selection and validation of compounds targeting this key metabolic regulator. Sirtuin 5 (SIRT5) is a mitochondrial NAD+-dependent deacylase that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues.[1] Its role in regulating critical metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis, has implicated it in a range of diseases, from cancer to metabolic and neurodegenerative disorders.[1] This central role makes SIRT5 a compelling therapeutic target.
Orthogonal validation is critical to ensure that the observed biological effects of a SIRT5 inhibitor are a direct consequence of its interaction with the intended target. This guide outlines a multi-faceted approach, combining biochemical and cellular assays to build a robust body of evidence for an inhibitor's mechanism of action.
Data Presentation: Comparative Inhibitory Activity of SIRT5 Inhibitors
The following tables summarize the in vitro potency (IC50) and selectivity of several SIRT5 inhibitors based on biochemical assays. A lower IC50 value indicates a more potent inhibitor. Selectivity is a crucial parameter, as off-target effects on other sirtuin isoforms can confound experimental results.
| Inhibitor | SIRT5 IC50 | Selectivity Profile | Mechanism of Action | Reference(s) |
| Compound 58 | 310 nM | Highly selective over SIRT1, SIRT2, and SIRT3 (negligible inhibition at 10 µM).[2] | Substrate-competitive | [2][3] |
| Compound 47 | 210 nM | >3800-fold selective for SIRT5 over SIRT1/2/3/6.[3] | Substrate-competitive | [3][4] |
| Suramin | 22 µM | Broad-spectrum sirtuin inhibitor. Also inhibits SIRT1 (IC50 = 297 nM) and SIRT2 (IC50 = 1.15 µM). | Not specified | [5] |
| MC3482 | ~40% inhibition at 50 µM | Selective over SIRT1 and SIRT3.[5] | Not specified | [5] |
| Thiobarbiturate (cpd 56) | 2.3 ± 0.2 μM | Also inhibits SIRT1 (IC50 = 5.3 ± 0.7 μM) and SIRT2 (IC50 = 9.7 ± 1.6 μM); selective over SIRT3.[6] | Not specified | [6] |
| 3-thioureidopropanoic acid (cpd 31) | 3.0 μM | Highly selective over SIRT1-3 and 6 (IC50 > 600 μM).[6] | Not specified | [6] |
| Cyclic peptide (cpd 42) | 2.2 ± 0.89 μM | Selective over SIRT1 (IC50 = 254.2 ± 32.4 μM), SIRT2 (IC50 = 131.3 ± 46.5 μM), SIRT3 (IC50 > 450 μM), and SIRT6 (IC50 > 1000 μM).[6] | Not specified | [6] |
Orthogonal Validation Workflow
A robust validation workflow for a putative this compound involves a tiered approach, moving from initial biochemical characterization to confirmation of target engagement in a cellular context.
Figure 1: Orthogonal validation workflow for SIRT5 inhibitors.
Experimental Protocols
Biochemical Validation: Fluorogenic SIRT5 Activity Assay
This assay quantifies the enzymatic activity of SIRT5 and is used to determine the IC50 of an inhibitor.
Principle: A synthetic peptide substrate containing a succinylated lysine residue linked to a fluorophore is incubated with recombinant SIRT5. Upon desuccinylation by SIRT5, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT5 activity.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., containing a succinylated lysine)
-
NAD+
-
SIRT5 assay buffer
-
Developer solution (containing a protease)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the SIRT5 substrate, NAD+, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the SIRT5 enzyme solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for an appropriate time (e.g., 90 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that an inhibitor binds to its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, increasing its melting temperature. By heating cells treated with the inhibitor to a range of temperatures, the amount of soluble, non-denatured SIRT5 can be quantified, typically by Western blotting.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
PBS (phosphate-buffered saline)
-
Lysis buffer
-
Anti-SIRT5 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble SIRT5 in the supernatant by Western blotting using an anti-SIRT5 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
For an isothermal dose-response format (ITDRF-CETSA), cells are treated with a range of inhibitor concentrations and heated to a single, fixed temperature. The amount of soluble SIRT5 is then plotted against the inhibitor concentration to determine the EC50 value.
SIRT5 Signaling Pathway in Metabolism
SIRT5 plays a crucial role in regulating key metabolic enzymes through desuccinylation, demalonylation, and deglutarylation. Inhibition of SIRT5 is expected to alter the activity of these enzymes and their associated metabolic pathways.
References
SIRT5 Knockout Mouse: A Comprehensive Validation Tool for Researchers
For researchers, scientists, and drug development professionals, the SIRT5 knockout (KO) mouse serves as a critical tool for validating the physiological and pathophysiological roles of Sirtuin 5. This guide provides an objective comparison of the SIRT5 KO mouse with wild-type (WT) counterparts, supported by experimental data, detailed protocols, and pathway diagrams to facilitate informed decisions in research and therapeutic development.
SIRT5, a member of the sirtuin family of NAD+-dependent protein deacylases, is primarily localized in the mitochondria.[1] It is unique among sirtuins for its robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[2] SIRT5 plays a crucial role in regulating various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and the urea (B33335) cycle.[1][3] Its involvement has been implicated in a range of conditions, from metabolic disorders and cardiovascular diseases to cancer, making the SIRT5 KO mouse an invaluable model for in vivo studies.[3][4]
Phenotypic Characteristics of SIRT5 KO Mice
Under basal conditions, SIRT5 KO mice are viable, fertile, and exhibit a relatively mild phenotype.[2][5] However, under conditions of metabolic stress, the absence of SIRT5 leads to more pronounced physiological changes. A hallmark of SIRT5 deficiency is the global hypersuccinylation and hypermalonylation of mitochondrial proteins, as SIRT5 is the primary enzyme responsible for removing these post-translational modifications.[6][7] Another key characteristic is elevated serum ammonia (B1221849) levels, particularly during fasting, due to the inactivation of carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), a direct target of SIRT5.[5][8]
Comparative Performance in Key Research Areas
The utility of the SIRT5 KO mouse as a validation tool is best illustrated by its application in various disease models.
Metabolic Studies
In metabolic research, the SIRT5 KO mouse has been instrumental in elucidating the role of SIRT5 in cellular energy homeostasis. While under a standard chow diet, these mice do not show overt metabolic abnormalities, they exhibit significant alterations under metabolic challenges like fasting or high-fat diets.[5][6]
Table 1: Metabolic Parameters in SIRT5 KO vs. WT Mice
| Parameter | Condition | SIRT5 KO Mouse | Wild-Type Mouse | Reference |
| Global Protein Succinylation | Fasting | Markedly Increased | Normal | [6] |
| Serum Ammonia | Fasting | Significantly Elevated | Normal | [5][8] |
| Plasma β-hydroxybutyrate | Fasting | Significantly Decreased | Normal | |
| Cardiac ATP Levels | Fasting | Significantly Decreased | Normal | |
| Heart Mitochondrial AMP/ATP Ratio | Fasting | Significantly Increased | Normal |
Cardiovascular Research
SIRT5 expression is highest in the heart, suggesting a critical role in cardiac function.[9] Studies using the transverse aortic constriction (TAC) model to induce pressure overload have revealed a heightened susceptibility to cardiac stress in SIRT5 KO mice.
Table 2: Cardiac Function in SIRT5 KO vs. WT Mice Post-TAC
| Parameter | Time Post-TAC | SIRT5 KO Mouse | Wild-Type Mouse | Reference |
| Survival Rate | Chronic | Significantly Reduced | Normal | [9] |
| Pathological Hypertrophy | Chronic | Increased | Moderate | [9] |
| Cardiac Performance | Chronic | Abnormal | Normal | [9] |
| Ventricular Compliance | Chronic | Abnormal | Normal | [9] |
| Fatty Acid Oxidation | Chronic | Decreased | Normal | [9] |
| Glucose Oxidation | Chronic | Decreased | Normal | [9] |
Cancer Biology
The role of SIRT5 in cancer is complex and appears to be context-dependent, with studies reporting both tumor-promoting and tumor-suppressing functions.[3][10] The SIRT5 KO mouse has been pivotal in dissecting these dual roles.
Table 3: Tumorigenesis in SIRT5 KO vs. WT Mice
| Cancer Model | Observation in SIRT5 KO | Interpretation | Reference |
| MMTV-PyMT (Breast Cancer) | Decreased tumor size, lack of lung metastases, increased survival | SIRT5 promotes tumorigenesis and metastasis | [10] |
| AOM/DSS (Colitis-Associated Colorectal Cancer) | Resistant to tumorigenesis | SIRT5 promotes tumorigenesis | |
| Pancreatic Ductal Adenocarcinoma | Promoted tumorigenesis | SIRT5 acts as a tumor suppressor | [4] |
| Hepatocellular Carcinoma | Increased bile acid production, immunosuppressive microenvironment | SIRT5 acts as a tumor suppressor | [4] |
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
Transverse Aortic Constriction (TAC)
This surgical procedure is widely used to induce cardiac hypertrophy and heart failure by creating a pressure overload on the left ventricle.
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Shave and disinfect the surgical area on the upper chest.
-
Intubation and Ventilation: Intubate the mouse with an appropriate catheter and connect it to a rodent ventilator.
-
Surgical Incision: Make a small horizontal incision at the level of the suprasternal notch.
-
Aortic Constriction: Carefully dissect to expose the transverse aorta. Place a ligature (e.g., 7-0 silk suture) around the aorta between the innominate and left common carotid arteries. Tie the ligature snugly around the aorta and a blunted 27-gauge needle placed alongside it.
-
Needle Removal and Closure: Quickly remove the needle to create a standardized constriction. Close the chest wall and skin with sutures.
-
Recovery: Discontinue anesthesia and monitor the mouse until it recovers.
Assessment of Mitochondrial Respiration
This protocol allows for the measurement of oxygen consumption rates in isolated mitochondria, providing insights into metabolic function.
Protocol:
-
Mitochondrial Isolation: Euthanize the mouse and rapidly excise the tissue of interest (e.g., heart, liver). Homogenize the tissue in ice-cold isolation buffer.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and cell debris. Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
Respirometry: Resuspend the mitochondrial pellet in respiration buffer. Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Add a series of substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) to assess the function of different complexes of the electron transport chain.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving SIRT5 is crucial for a comprehensive understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 6. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. jove.com [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Sirtuin 5 is required for mouse survival in response to cardiac pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SIRT5 Inhibitors: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a key mitochondrial NAD+-dependent deacylase, has emerged as a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders. Its primary role in removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues allows it to modulate critical metabolic pathways. The growing interest in SIRT5 has spurred the development of numerous inhibitors. This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent SIRT5 inhibitors, supported by experimental data and detailed methodologies to aid in the selection and application of these chemical probes.
Data Presentation: Quantitative Comparison of SIRT5 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of selected SIRT5 inhibitors based on publicly available data.
| Inhibitor | Target | In Vitro Efficacy (IC50) | Selectivity | In Vivo Model | Dosing Regimen | Key In vivo Efficacy Readouts |
| SIRT5 Inhibitor 7 (Compound 58) | SIRT5 | 310 nM[1][2][3] | >32-fold selective over SIRT1 and SIRT3[1][3] | Sepsis-induced Acute Kidney Injury (AKI) in mice[1][2] | Not specified in snippets | Significantly alleviated kidney dysfunction and pathological injury[2] |
| DK1-04e | SIRT5 | Parent compound (DK1-04) IC50: 0.34 µM[4][5] | No inhibition of SIRT1-3 and 6 at 83.3 µM[4][5] | MMTV-PyMT breast cancer mouse model[4][6] | 50 mg/kg, daily for 6 weeks[4][6] | Significantly reduced total tumor weight; increased global protein succinylation in tumors[4][6] |
| MDA-MB-231 human breast cancer xenograft[4][6] | 50 mg/kg, daily for 3 weeks[5][6] | Significantly reduced xenograft growth, tumor size, and weight[5][6] | ||||
| MC3482 | SIRT5 | < 50% inhibition of desuccinylase activity at 50 µM in cells[4][7] | Specific for SIRT5[7][8][9] | Not clearly specified in search results | Not specified | Inhibits SIRT5 desuccinylating activity in cells[7][9] |
| Suramin | SIRT1, SIRT2, SIRT5 | 22 µM[10][11] | Non-selective; also inhibits SIRT1 (IC50 = 0.297 µM) and SIRT2 (IC50 = 1.15 µM)[11] | Not specified in search results for SIRT5-specific studies | Not specified | Broad biological actions, not specific to SIRT5 inhibition[12][13] |
Mandatory Visualization
Experimental workflow for evaluating SIRT5 inhibitors.
Simplified SIRT5 signaling pathway in cancer metabolism.
Experimental Protocols
In Vitro SIRT5 Inhibition Assay (Fluorometric)
This protocol is a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT5.
-
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic peptide substrate (e.g., containing a succinylated lysine)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound dissolved in DMSO
-
Developer solution (e.g., Trypsin-based)
-
384-well black plates
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of the this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add a solution containing the SIRT5 enzyme and the fluorogenic peptide substrate in assay buffer to each well.
-
Initiate the reaction by adding NAD+ solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This protocol assesses the effect of a this compound on the growth of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for Global Protein Succinylation
This protocol is used to confirm target engagement of the this compound in cells by measuring the overall level of protein succinylation.
-
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against pan-succinyl-lysine
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the ECL substrate and visualize the protein bands. An increase in the intensity of succinylated protein bands in inhibitor-treated samples indicates target engagement.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the this compound or vehicle control according to the predetermined dosing regimen (e.g., 50 mg/kg, daily via intraperitoneal injection).[4][6]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for protein succinylation).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MC3482 | Sirtuin | TargetMol [targetmol.com]
- 9. anjiechem.com [anjiechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 34.237.233.138 [34.237.233.138]
Navigating the Labyrinth of Sirtuin Inhibition: A Comparative Guide to SIRT5 Inhibitor Specificity
For researchers, scientists, and drug development professionals, the quest for selective sirtuin inhibitors is paramount. Sirtuin 5 (SIRT5), a mitochondrial enzyme with robust desuccinylase, demalonylase, and deglutarylase activity, has emerged as a critical regulator of metabolic pathways and cellular stress responses.[1][2][3] Its unique substrate preference distinguishes it from the more canonical deacetylases like SIRT1, SIRT2, and SIRT3, offering a promising avenue for targeted therapeutic development.[1][2][4] However, the structural homology within the sirtuin family presents a significant challenge: cross-reactivity. This guide provides an objective comparison of SIRT5 inhibitors, focusing on their selectivity across other sirtuin isoforms, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Sirtuin Inhibitor Activity
The efficacy and utility of a SIRT5 inhibitor are largely defined by its potency against its intended target and its inactivity against other sirtuins. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds against SIRT5 and other sirtuin family members. Lower IC50 values indicate higher potency. This data is crucial for selecting the appropriate chemical tool to investigate SIRT5-specific functions without confounding off-target effects.
| Compound Class | Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | SIRT6 IC50 (µM) | Selectivity Profile |
| Non-Selective | Suramin | 5 - 75[1] | 5 - 75[1] | 5 - 75[1] | 25[1] | - | Broad-spectrum sirtuin inhibitor.[1][5] |
| Nicotinamide | - | - | - | 150[6] | - | Endogenous pan-sirtuin inhibitor.[1][6] | |
| Thiobarbiturate (56) | 5.3[6] | 9.7[6] | (41% inh. @ 50µM)[6] | 2.3[6] | - | Potent but non-selective.[6] | |
| Purine-dione (57) | 0.12[6] | 1.19[6] | 0.54[6] | 0.39[6] | 128.7[6] | Potent but non-selective against SIRT1-3.[6] | |
| SIRT1/2 Inhibitors | Cambinol | 56[7] | 59[7] | No Inhibition[7] | Weak Inhibition[7] | - | Primarily a SIRT1/2 inhibitor.[7] |
| Sirtinol | 131[8] | 57.7[8] | - | Active[5] | - | Primarily a SIRT1/2 inhibitor with SIRT5 activity.[5][8] | |
| Tenovin-6 | ~26[4] | Similar to SIRT1[4] | - | - | - | Non-selective SIRT1/2 inhibitor.[4] | |
| SIRT2 Inhibitors | AGK2 | - | 3.5[9] | Minimally active[9] | Some Inhibition[1] | - | Primarily a SIRT2 inhibitor with some SIRT5 cross-reactivity.[1] |
| SIRT5-Selective | H3K9TSu | >100[1] | >100[1] | >100[1] | 5[1] | - | Highly selective peptide-based inhibitor.[1] |
| Compound 58 | Negligible inh. @ 10µM[10] | Negligible inh. @ 10µM[10] | Negligible inh. @ 10µM[10] | 0.31[2][10] | - | Potent and highly selective substrate-competitive inhibitor.[2][10] | |
| Thioglutaryl Peptides | >240-5000 fold selective[2] | >240-5000 fold selective[2] | >240-5000 fold selective[2] | 0.12 - 0.73[2] | >240-5000 fold selective[2] | High potency and selectivity.[2] | |
| 3-thioureidopropanoic acid (31) | >600[6] | >600[6] | >600[6] | 3.0[6] | >600[6] | High selectivity over other sirtuins.[6] | |
| Pyrazolone (47) | >100 fold selective[11] | >100 fold selective[11] | >100 fold selective[11] | 0.21[11] | >100 fold selective[11] | Potent with substantial selectivity.[11] | |
| Cyclic Tripeptide (10) | >60 fold selective[12] | >60 fold selective[12] | >60 fold selective[12] | 2.2[12] | >60 fold selective[12] | Potent and selective peptide-based inhibitor.[12] | |
| Acrylamide (37) | - | Substantially selective over SIRT2[13] | - | 5.59[13] | Substantially selective over SIRT6[13] | Substrate-competitive with good selectivity.[11][13] |
Note: "-" indicates data not available in the cited sources. Selectivity is often expressed as a fold-difference in IC50 values compared to SIRT5.
Key Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for key experiments cited in the development and characterization of SIRT5 inhibitors.
Fluorogenic Sirtuin Activity Assay (IC50 Determination)
This is the most common method for screening and quantifying sirtuin inhibition.
-
Principle: This assay uses a synthetic peptide substrate containing an acylated lysine (B10760008) (e.g., succinyl-lysine for SIRT5) linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). In the presence of the co-substrate NAD+, the sirtuin enzyme removes the acyl group. A developer solution is then added, which proteolytically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.
-
Protocol Outline:
-
Reagent Preparation: Recombinant human sirtuin enzymes (SIRT5 and other isoforms for cross-reactivity testing) and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted to create a range of concentrations for dose-response analysis.
-
Reaction Setup: The assay is performed in a 96- or 384-well plate. The inhibitor dilutions, sirtuin enzyme, and fluorogenic substrate are added to the wells.
-
Initiation: The enzymatic reaction is initiated by the addition of NAD+.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Development: A developer solution (containing a protease like trypsin) is added to stop the sirtuin reaction and initiate the fluorescence-generating step. The plate is incubated for a further 10-15 minutes.
-
Detection: The fluorescence intensity is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC).
-
Data Analysis: The fluorescence data is normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity). The IC50 value is calculated by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic).[10]
-
Enzyme Kinetics for Mechanism of Action (MoA) Studies
These experiments determine how the inhibitor interacts with the enzyme, for example, by competing with the natural substrate or the NAD+ cofactor.
-
Principle: By systematically varying the concentrations of the inhibitor and one of the substrates (while keeping the other substrate at a saturating concentration), the mode of inhibition can be determined.
-
Protocol Outline (Substrate Competition):
-
Assay Setup: A matrix of reactions is set up. Each row has a fixed concentration of the inhibitor, and each column has a varying concentration of the acylated peptide substrate. The concentration of NAD+ is kept constant and saturating.
-
Measurement: The initial reaction velocities (rates of product formation) are measured for each condition using the fluorogenic assay described above.
-
Data Analysis: The data is plotted on a Lineweaver-Burk or Michaelis-Menten plot. For a substrate-competitive inhibitor, the apparent Km for the substrate will increase with inhibitor concentration, while the Vmax remains unchanged.[2][10][11]
-
-
Protocol Outline (NAD+ Competition): The same principle is applied, but the concentration of the acylated peptide is kept constant and saturating, while the concentrations of the inhibitor and NAD+ are varied.
Visualization of the Inhibitor Screening Process
The following diagrams illustrate the logical workflow for identifying and characterizing selective SIRT5 inhibitors and the general signaling context of sirtuins.
Caption: Workflow for selective this compound discovery.
Caption: Mechanism of SIRT5 inhibition.
References
- 1. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine (B10760008) deacylase family, has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2][3] Primarily located in the mitochondria, SIRT5 catalyzes the removal of negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins.[2][4][5] This post-translational modification plays a crucial role in regulating cellular metabolism and stress responses.[6][7][8] The development of potent and selective SIRT5 inhibitors is therefore a key area of research for modulating these pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various classes of SIRT5 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of SIRT5 Inhibitors
The landscape of SIRT5 inhibitors encompasses a variety of chemical scaffolds, from peptide-based molecules to small molecule inhibitors. Their development has been guided by understanding the unique structural features of the SIRT5 active site. Key residues, such as Tyr102 and Arg105, are crucial for recognizing the negatively charged acyl-lysine substrates and are often targeted in inhibitor design.[9][10]
Below is a summary of representative SIRT5 inhibitors, categorized by their chemical class, highlighting their inhibitory potency and selectivity.
| Inhibitor Class | Representative Inhibitor | Target Activity | IC50 (µM) | Selectivity Notes | Reference(s) |
| Thiosuccinyl Peptides | H3K9TSu | Desuccinylase | 5 | Specific for SIRT5; no inhibition of SIRT1-3 at 100 µM. | [11] |
| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide Derivatives | Compound 37 | Desuccinylase | 5.59 ± 0.75 | Selective over SIRT2 and SIRT6. Competitive with the succinyl-lysine substrate. | [9][12] |
| 3-Thioureidopropanoic Acid Derivatives | Compound 31 | Deglutarylase | 3.0 | Highly selective for SIRT5 over SIRT1-3 and SIRT6 (IC50 > 600 µM). | [12] |
| 2-Hydroxybenzoic Acid Derivatives | Compound 11 | Desuccinylase | 26.4 ± 0.8 | Selective over SIRT1, SIRT2, and SIRT3. | [13] |
| Cyclic Pentapeptides | Compound 4a | Desuccinylase | 7.5 | Selective over SIRT1-3 and SIRT6 (IC50 > 1 mM). | [4] |
| Suramin | Suramin | Desuccinylase | 25 - 28.4 | Broad-spectrum sirtuin inhibitor, also inhibits SIRT1-3. | [11][13] |
| Nicotinamide | Nicotinamide | General Deacylase | High µM range | General sirtuin inhibitor, but SIRT5's deacetylase activity shows unusual insensitivity. | [7][14] |
Key Signaling Pathways Involving SIRT5
SIRT5 plays a critical role in regulating various metabolic pathways by deacylating key enzymes. Understanding these pathways is essential for elucidating the mechanism of action of SIRT5 inhibitors.
References
- 1. Sirtuin 5: a review of structure, known inhibitors and clues for developing new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. scbt.com [scbt.com]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating Sirtuin Inhibition: A Comparative Guide to Pan-Sirtuin and Specific SIRT5 Inhibitors
For researchers, scientists, and drug development professionals, the modulation of sirtuins, a class of NAD+-dependent deacylases, presents a promising avenue for therapeutic intervention in a host of diseases, including metabolic disorders, cancer, and neurodegeneration. A critical decision in targeting this enzyme family is the choice between broad-spectrum pan-sirtuin inhibitors and highly selective inhibitors targeting a specific isoform, such as SIRT5. This guide provides an objective comparison of these two approaches, supported by quantitative experimental data, detailed protocols, and visual representations of key concepts to aid in informed decision-making.
Distinguishing Pan-Sirtuin and SIRT5-Specific Inhibition
Sirtuins (SIRT1-7) are involved in a wide array of cellular processes. Pan-sirtuin inhibitors, as their name suggests, non-selectively block the activity of multiple sirtuin isoforms. This broad-spectrum activity can be advantageous when the goal is to elicit a widespread cellular response or when the specific sirtuin responsible for a pathological phenotype is unknown. However, this lack of specificity can also lead to off-target effects and a complex biological response that is difficult to interpret.
In contrast, specific SIRT5 inhibitors are designed to selectively target the SIRT5 isoform, which is predominantly located in the mitochondria and plays a crucial role in regulating metabolic pathways by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl modifications from lysine (B10760008) residues.[1] This targeted approach allows for the precise dissection of SIRT5's biological functions and offers the potential for more targeted therapeutic interventions with fewer off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and selectivity of sirtuin inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against various sirtuin isoforms. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for commonly used pan-sirtuin inhibitors and a selection of specific SIRT5 inhibitors.
Table 1: Inhibitory Activity (IC50) of Pan-Sirtuin Inhibitors Across Sirtuin Isoforms
| Inhibitor | SIRT1 (μM) | SIRT2 (μM) | SIRT3 (μM) | SIRT5 (μM) | SIRT6 (μM) | Reference |
| Nicotinamide | 50 - 184 | 50 - 184 | 50 - 184 | 50 - 184 | 50 - 184 | [2] |
| Sirtinol | 40 | 59 | No Inhibition | Weak Inhibition | - | [2][3] |
| EX-527 | 0.038 - 0.123 | 19.6 - 32.6 | 48.7 | No Effect | - | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Inhibitory Activity (IC50) and Selectivity of Specific SIRT5 Inhibitors
| Inhibitor | SIRT1 (μM) | SIRT2 (μM) | SIRT3 (μM) | SIRT5 (μM) | SIRT6 (μM) | Reference |
| Compound 58 | >10 | >10 | >10 | 0.310 | - | [6][7] |
| Compound 47 | >3800-fold selective | >3800-fold selective | >3800-fold selective | 0.210 | >3800-fold selective | [6][8] |
| MC3482 | No significant impact | - | No significant impact | ~40% inhibition at 50 μM | - | [1][9] |
| Cyclic Peptide | 200 - 1000 | 200 - 1000 | 200 - 1000 | 7.5 | 200 - 1000 | [1] |
Key Signaling Pathways and Experimental Workflows
To understand the biological context of sirtuin inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize these inhibitors.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of SIRT5 Inhibition: A Comparative Guide to Second-Generation Modulators
For researchers, scientists, and drug development professionals, the landscape of sirtuin 5 (SIRT5) inhibitors is rapidly evolving, offering increasingly potent and selective tools to probe the biological functions of this key mitochondrial deacylase. This guide provides a comprehensive comparison of leading second-generation SIRT5 inhibitors, supported by experimental data and detailed protocols to aid in their effective evaluation and application.
SIRT5, an NAD+-dependent enzyme, plays a critical role in cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on a multitude of protein substrates.[1][2] Its dysregulation has been implicated in a range of pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling therapeutic target.[3][4] The development of potent and selective inhibitors is crucial for both dissecting the intricate signaling pathways governed by SIRT5 and for advancing novel therapeutic strategies.
This guide focuses on the characterization of prominent second-generation SIRT5 inhibitors, offering a comparative analysis of their performance and providing the necessary methodological details for their experimental validation.
Comparative Analysis of Second-Generation SIRT5 Inhibitors
The efficacy of a chemical probe or potential therapeutic is defined by its potency, selectivity, and cellular activity. The following table summarizes the available quantitative data for several notable second-generation SIRT5 inhibitors, providing a snapshot of their comparative performance.
| Inhibitor | Target(s) | IC50 (nM) | Inhibition Type | Selectivity | Reference(s) |
| SIRT5 Inhibitor 7 (Cpd 58) | SIRT5 | 310 | Substrate-competitive | Selective over SIRT1, SIRT2, and SIRT3 | [5] |
| MC3482 | SIRT5 | >50,000 | Not specified | Selective over SIRT1 and SIRT3 | [6][7][8] |
| Aryl Fluorosulfate Cpd 17 & 19 | SIRT5 | Time-dependent | Covalent | Selective over other sirtuins | [1][9][10] |
| DK1-04e | SIRT5 | 340 | Not specified | Not specified | [11] |
| Compound 49 | SIRT5 | 110 | Not specified | Not specified | [11] |
| JH-I5-2 | SIRT5 | 890 | Not specified | Not specified | [11] |
| Suramin (First-generation) | SIRT1-3, 5 | 22,000 - 28,400 | Not specified | Non-selective | [11][12] |
Key Signaling Pathways Modulated by SIRT5
SIRT5 is a central regulator of mitochondrial function and cellular metabolism. Its inhibition can have profound effects on a variety of signaling pathways. Understanding these pathways is critical for interpreting the biological consequences of SIRT5 modulation.
Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the characterization of second-generation SIRT5 inhibitors.
In Vitro SIRT5 Fluorogenic Inhibition Assay
This assay is a primary method for determining the potency of SIRT5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of SIRT5 as a potential therapeutic target: Structure, function and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of SIRT5 Inhibitor Binding Kinetics for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of various SIRT5 inhibitors. The data presented is compiled from publicly available experimental results to facilitate the selection of appropriate chemical probes and potential therapeutic agents targeting Sirtuin 5 (SIRT5).
SIRT5, a member of the NAD+-dependent protein lysine (B10760008) deacylase family, plays a crucial role in regulating cellular metabolism, including the urea (B33335) cycle, glycolysis, and fatty acid oxidation.[1] It primarily removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Dysregulation of SIRT5 has been implicated in various diseases, making it an attractive therapeutic target. This guide offers a comparative analysis of the binding kinetics of several known SIRT5 inhibitors, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Comparative Binding Kinetics of SIRT5 Inhibitors
The efficacy of an inhibitor is determined not only by its affinity for the target but also by the kinetics of its binding. While IC50 values provide a measure of potency, the inhibition constant (Ki), association rate constant (Kon), and dissociation rate constant (Koff) offer a more detailed understanding of the inhibitor-enzyme interaction. The following table summarizes available binding kinetics data for a selection of SIRT5 inhibitors. It is important to note that direct comparative data for Kon and Koff values are limited in the current literature.
| Inhibitor | Type | IC50 (µM) | Ki (nM) | Selectivity | Mechanism of Action |
| Compound 58 (SIRT5 Inhibitor 7) | Small Molecule | 0.31 | - | High vs. SIRT1, SIRT2, SIRT3 | Substrate-competitive |
| Nicotinamide | Endogenous Product | 150 | - | Non-selective | Non-competitive |
| Suramin | Small Molecule | 22 | - | Non-selective | Dimerization inducer |
| Compound 8d | Small Molecule | - | 6 | Selective vs. SIRT1-3, 6 | Slow tight-binding |
| Compound 8b | Small Molecule | - | 37 | Selective vs. SIRT1-3, 6 | Slow tight-binding |
| Compound 8a | Small Molecule | - | 22 | Not evaluated | Slow tight-binding |
| MC3482 | Small Molecule | - | - | Selective vs. SIRT1/3 | Desuccinylation inhibitor |
| GW5074 | Small Molecule | - | - | Non-selective | - |
| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives (e.g., 37) | Small Molecule | 5.59 | - | Selective vs. SIRT2, SIRT6 | Competitive with succinyl-lysine substrate |
| Thiosuccinyl peptides (e.g., H3K9Tsu) | Peptide | 5 | - | Selective vs. other SIRTs | Mechanism-based |
Experimental Protocols for Determining Binding Kinetics
Accurate determination of inhibitor binding kinetics is crucial for drug discovery and development. The following are detailed methodologies for key experiments used to characterize the interaction between inhibitors and SIRT5.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled substrate upon binding to SIRT5. Inhibition of this interaction by a compound results in a decrease in fluorescence polarization.
Materials:
-
Purified recombinant human SIRT5 enzyme
-
Fluorescently labeled SIRT5 substrate (e.g., a succinylated peptide with a fluorescein (B123965) tag)
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA)
-
NAD+
-
Test inhibitors dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture containing SIRT5 enzyme, the fluorescently labeled substrate, and NAD+ in the assay buffer.
-
Add the test inhibitors at various concentrations to the wells of the microplate. Include a positive control (a known this compound) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the SIRT5 enzyme mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to SIRT5, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified recombinant human SIRT5 enzyme
-
Test inhibitor
-
Dialysis buffer identical for both protein and inhibitor
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the SIRT5 protein and the inhibitor against the same buffer to minimize heats of dilution.
-
Load the SIRT5 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an inhibitor to SIRT5 immobilized on a sensor chip in real-time. This method allows for the determination of both the association (Kon) and dissociation (Koff) rate constants.
Materials:
-
Purified recombinant human SIRT5 enzyme
-
Test inhibitor
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., amine coupling kit with EDC, NHS, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the SIRT5 enzyme onto the sensor chip surface using a standard coupling method like amine coupling.
-
Inject a series of concentrations of the test inhibitor over the sensor surface and monitor the change in the SPR signal (response units) over time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface to remove the bound inhibitor before the next injection.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the Kon, Koff, and subsequently the dissociation constant (Kd = Koff/Kon).
Visualizing SIRT5's Role and Inhibition
To better understand the context in which SIRT5 inhibitors function, the following diagrams illustrate the key signaling pathways regulated by SIRT5 and a general workflow for inhibitor screening.
Caption: SIRT5 signaling pathway and its key regulators and substrates.
Caption: A generalized workflow for the screening and characterization of SIRT5 inhibitors.
References
Safety Operating Guide
Navigating the Disposal of SIRT5 Inhibitors: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds like SIRT5 inhibitors is a critical component of laboratory safety and environmental responsibility. Due to the often-limited specific data on the ecotoxicity and long-term environmental impact of new chemical entities, a conservative approach to disposal is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of SIRT5 inhibitors, ensuring the protection of laboratory personnel and the environment.
Inferred Properties and Handling Recommendations
Given the absence of a specific Safety Data Sheet (SDS) for every novel SIRT5 inhibitor, the following table summarizes the inferred properties and recommended handling procedures based on general knowledge of similar small molecule inhibitors. These recommendations should be considered the baseline for safe laboratory practices.
| Property | Inferred Characteristic/Recommendation | Rationale |
| Physical State | Likely a solid (powder) | Most small molecule inhibitors are synthesized and distributed in solid form. |
| Solubility | Presumed to be soluble in organic solvents (e.g., DMSO, ethanol) | This is a common characteristic for this class of compounds used in in vitro assays. |
| Toxicity | Unknown | Treat as a potentially toxic and potent biological agent. As a sirtuin inhibitor, it is designed to have biological effects, and its full toxicological profile is not yet characterized. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is mandatory: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile) | To prevent accidental skin and eye contact.[1] |
| Handling | Handle exclusively in a certified chemical fume hood | To prevent inhalation of the compound. |
General Protocol for the Disposal of SIRT5 Inhibitors
The following protocol outlines a conservative and safe methodology for the disposal of SIRT5 inhibitors, treating them as hazardous chemical waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Chemical fume hood.
-
Designated hazardous waste containers (for solid and liquid waste).
-
Hazardous waste labels.
-
Spill kit for chemical spills.
Procedural Steps:
-
Waste Segregation and Collection :
-
Solid Waste : All solid waste contaminated with the this compound, including unused compound, contaminated gloves, weigh boats, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled hazardous solid waste container.[1] The container should be made of a material compatible with the chemical and any solvents used. Do not mix with other, incompatible waste streams.[1]
-
Liquid Waste : Solutions containing the this compound should be collected in a separate, sealed, and properly labeled hazardous liquid waste container.[1] It is crucial to indicate the solvent used (e.g., "this compound in DMSO") on the label.[1] Aqueous solutions containing the inhibitor should not be disposed of down the drain.[1]
-
-
Labeling of Waste Containers :
-
All waste containers must be clearly and accurately labeled.[1][2] The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name of the this compound (if known) or "this compound".
-
The primary hazard(s), which should be conservatively listed as "Toxic" or "Health Hazard" in the absence of specific data.[1]
-
The date the waste was first added to the container.[1]
-
The laboratory of origin (Principal Investigator's name, room number).[1]
-
-
-
Storage of Hazardous Waste :
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure that waste containers are kept closed at all times, except when adding waste.[1]
-
Store incompatible waste types separately to prevent accidental reactions.[1]
-
-
Arranging for Disposal :
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting EHS directly.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a this compound.
Caption: Workflow for the proper disposal of SIRT5 inhibitors.
By adhering to these conservative and well-established guidelines for hazardous waste management, researchers can ensure a safe laboratory environment and minimize the environmental impact of their work. Always consult your institution's specific EHS protocols for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of SIRT5 inhibitors. Given that many SIRT5 inhibitors are novel chemical compounds, their toxicological properties may not be fully characterized. Therefore, a cautious and conservative approach is essential to ensure personnel safety and environmental protection.[1] It is imperative to treat these substances as potentially hazardous until proven otherwise.
Immediate Safety and Hazard Information
SIRT5 inhibitors are a class of compounds that modulate the activity of Sirtuin 5, an enzyme involved in various cellular processes, including metabolism and stress response.[2][3] While specific hazard information is often unavailable for novel inhibitors, researchers should assume the following potential risks:
-
Irritation: May cause skin and eye irritation.[4]
-
Unknown Toxicity: The full toxicological profile is often unknown. Assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.[4][5]
A Safety Data Sheet (SDS) for a specific compound named "SIRT5 inhibitor 5" indicated no available data for hazard classification.[6] This lack of information underscores the need for stringent safety precautions.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when working with SIRT5 inhibitors. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles are recommended over safety glasses to provide a complete seal around the eyes. | Protects against splashes, projectiles, and accidental contact with the compound.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard recommendation. The choice of glove material should be based on the solvent used to dissolve the inhibitor. Always inspect gloves before use.[5][7] | Prevents skin contact and absorption of the chemical. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect the skin and personal clothing. | Minimizes the risk of contamination from spills or splashes.[4] |
| Respiratory Protection | Not generally required if handled in a fume hood. | If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a risk assessment should be performed to determine the appropriate respiratory protection (e.g., N95 respirator).[8][9] | Protects against inhalation of the compound, especially if it is a powder. |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for the safe handling of SIRT5 inhibitors in a laboratory setting.
1. Risk Assessment and Preparation:
-
Before beginning any experiment, conduct a thorough risk assessment.[1]
-
Review any available Safety Data Sheets (SDS) or supplier information for the specific this compound being used.[7]
-
Ensure that a properly functioning chemical fume hood is available and certified.[1]
-
Locate the nearest safety shower and eyewash station.[1]
2. Handling the Compound:
-
All handling of SIRT5 inhibitors, especially weighing of powders and preparation of stock solutions, must be conducted in a certified chemical fume hood to prevent inhalation of the substance.[1][5]
-
When preparing solutions, slowly add the solvent to the solid inhibitor to avoid splashing.[4]
-
Avoid generating dust or aerosols.[4]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][10]
-
Do not eat, drink, or apply cosmetics in the laboratory.[10]
Operational and Disposal Plans
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store SIRT5 inhibitors in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Containers should be clearly labeled with the chemical name and any known hazards.[11]
Spill Management:
-
Minor Spills (within a fume hood):
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.[1]
-
Waste Disposal:
-
All waste contaminated with SIRT5 inhibitors, including unused compounds, contaminated PPE (gloves, pipette tips), and cleaning materials, must be treated as hazardous chemical waste.[1][4][12]
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[5][12]
-
Liquid Waste: Collect solutions in a separate, sealed, and properly labeled hazardous liquid waste container. Indicate the solvent used on the label. Do not dispose of aqueous solutions down the drain.[5]
-
Follow your institution's specific procedures for the collection and disposal of hazardous waste by the EHS department.[5][12]
Visual Guidance
This compound Handling Workflow
Caption: Logical workflow for the safe handling of SIRT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
